molecular formula C7H6BrNO B1291929 1-(4-Bromopyridin-2-yl)ethanone CAS No. 1060805-69-7

1-(4-Bromopyridin-2-yl)ethanone

Cat. No.: B1291929
CAS No.: 1060805-69-7
M. Wt: 200.03 g/mol
InChI Key: NVVSJVCWQHRSKT-UHFFFAOYSA-N
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Description

1-(4-Bromopyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C7H6BrNO and its molecular weight is 200.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromopyridin-2-yl)ethanone
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5(10)7-4-6(8)2-3-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVSJVCWQHRSKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634116
Record name 1-(4-Bromopyridin-2-yl)ethan-1-one
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Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060805-69-7
Record name 1-(4-Bromo-2-pyridinyl)ethanone
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Record name 1-(4-Bromopyridin-2-yl)ethan-1-one
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Record name 1-(4-bromopyridin-2-yl)ethan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 1-(4-Bromopyridin-2-yl)ethanone (CAS Number: 1060805-69-7), a key building block in the development of novel pharmaceutical agents and specialty chemicals.

Core Compound Information

This compound, also known as 2-acetyl-4-bromopyridine, is a halogenated pyridine derivative. The presence of a bromine atom and a ketone functional group on the pyridine scaffold makes it a versatile intermediate for a variety of chemical transformations, including nucleophilic substitution, cross-coupling reactions, and modifications of the ketone moiety.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. The compound is a solid at room temperature and requires storage at refrigerated temperatures under an inert atmosphere.

PropertyValueCitation(s)
CAS Number 1060805-69-7[1][2]
Molecular Formula C₇H₆BrNO[1][2]
Molecular Weight 200.03 g/mol [1][2]
Physical Appearance Powder
Melting Point 42-45 °C
Boiling Point 267.3 ± 25.0 °C (Predicted)[2]
Density 1.534 ± 0.06 g/cm³ (Predicted)[2]
Storage Conditions 4 °C, under inert atmosphere
Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
GHS Pictogram GHS07 (Exclamation mark)
[Data sourced from Sigma-Aldrich]

Spectroscopic Data

While comprehensive, peer-reviewed spectroscopic data for this compound is not widely available in the public domain, data for structurally similar compounds can provide an indication of the expected spectral characteristics. For instance, the isomeric compound 1-(3-Bromopyridin-2-yl)ethanone exhibits characteristic signals in both ¹H and ¹³C NMR spectra, with the acetyl methyl group appearing as a singlet around δ 2.5-2.7 ppm and the aromatic protons appearing between δ 7.0-8.5 ppm.[3]

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in publicly accessible literature. However, a plausible synthetic route can be proposed based on established organometallic and cross-coupling methodologies.

Proposed Synthetic Pathway

A viable approach for the synthesis of this compound involves the functionalization of 4-bromopyridine. One potential method is the generation of a pyridyl organometallic species, followed by acylation. For example, the reaction of 4-bromopyridine with a strong base could facilitate a metal-halogen exchange, which can then be reacted with an acetylating agent.

Alternatively, modern cross-coupling reactions offer a powerful tool for the synthesis of such compounds. A purple light-promoted radical coupling of 4-bromopyridines with Grignard reagents has been reported as an effective method for creating carbon-carbon bonds at the 4-position of the pyridine ring without the need for a transition metal catalyst.[4] While this specific reaction is for alkyl and aryl substitutions, it highlights the reactivity of the 4-position of bromopyridines.

The diagram below illustrates a proposed, generalized workflow for the synthesis of this compound via a metal-halogen exchange and subsequent acylation.

Proposed Synthesis Workflow for this compound
Experimental Protocol: Proposed Synthesis via Lithiation and Acylation

The following is a generalized, proposed experimental protocol for the synthesis of this compound. This protocol is based on established methodologies for the lithiation and acylation of pyridine derivatives and should be optimized for specific laboratory conditions.

Materials:

  • 4-Bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylacetamide (DMAc) or Acetyl Chloride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 4-bromopyridine (1.0 equivalent) dissolved in anhydrous THF.

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete metal-halogen exchange.

  • Acylation: The acetylating agent (e.g., N,N-dimethylacetamide, 1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and is stirred overnight.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Applications in Research and Development

This compound is a valuable synthetic intermediate due to its multiple reactive sites. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at the 4-position of the pyridine ring. The ketone functionality can be transformed into other functional groups, such as alcohols, amines, or heterocycles, through reduction, reductive amination, or condensation reactions.

This versatility makes this compound a key starting material for the synthesis of complex molecules with potential biological activity, including kinase inhibitors, receptor antagonists, and other therapeutic agents. The references cited indicate its use in the synthesis of ligands for metal-catalyzed reactions and in the development of chalcones with potential anti-amyloid and cholinesterase inhibitory activity.[1]

The general reactivity of the compound can be categorized as follows:

G cluster_bromo Reactions at Bromine (C4) cluster_ketone Reactions at Ketone (C2-acetyl) Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Stille Stille Coupling (Ar-SnR₃) Start->Stille Buchwald Buchwald-Hartwig Amination (R₂NH) Start->Buchwald Reduction Reduction (e.g., NaBH₄) Start->Reduction Condensation Condensation (e.g., Aldol, Claisen-Schmidt) Start->Condensation ReductiveAmination Reductive Amination (R₂NH, reducing agent) Start->ReductiveAmination Product_Aryl 4-Aryl-2-acetylpyridine Suzuki->Product_Aryl Stille->Product_Aryl Product_Amine 4-Amino-2-acetylpyridine Buchwald->Product_Amine Product_Alcohol 1-(4-Bromopyridin-2-yl)ethanol Reduction->Product_Alcohol Product_Chalcone Chalcone Derivatives Condensation->Product_Chalcone Product_Amine2 Substituted Amines ReductiveAmination->Product_Amine2

Key Reactivity Pathways

References

1-(4-Bromopyridin-2-yl)ethanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of 1-(4-Bromopyridin-2-yl)ethanone, a key building block in the development of novel pharmaceuticals and specialty organic chemicals.

Core Compound Properties

This compound, with the CAS Number 1060805-69-7, is a substituted pyridine derivative. Its chemical structure incorporates a bromine atom and an acetyl group on the pyridine ring, making it a versatile intermediate for various chemical transformations.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₆BrNO[1][2]
Molecular Weight 200.03 g/mol [1][2]
CAS Number 1060805-69-7[1][2]
Boiling Point 267.3 ± 25.0 °C (Predicted)[2]
Density 1.534 ± 0.06 g/cm³ (Predicted)[2]
Storage Conditions 2-8 °C, under inert gas (e.g., Nitrogen or Argon), dry conditions[1][2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the selective bromination of a pyridine precursor. Below is a representative experimental protocol for the synthesis of a brominated acetylpyridine, which can be adapted for the target molecule.

Representative Synthesis: Bromination of 2-Acetylpyridine

This protocol outlines a general method for the electrophilic bromination of 2-acetylpyridine. The precise conditions and reagents may require optimization to favor the formation of the 4-bromo isomer.

Materials and Reagents:

  • 2-Acetylpyridine

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Sulfuric acid or another suitable catalyst/solvent system

  • An appropriate organic solvent (e.g., acetic acid, dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate or other suitable extraction solvent

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylpyridine in the chosen solvent.

  • Addition of Brominating Agent: Cool the solution in an ice bath. Slowly add the brominating agent (e.g., N-Bromosuccinimide) portion-wise to the stirred solution. The temperature should be carefully monitored and controlled.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature or heat to reflux, depending on the chosen solvent and brominating agent. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction by adding a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Logical Workflow: From Compound to Application

The following diagram illustrates the logical progression from the identification of this compound to its potential applications in drug discovery and materials science.

G cluster_0 Compound Identification & Properties cluster_1 Synthesis & Modification cluster_2 Applications A This compound B Molecular Formula: C7H6BrNO Molecular Weight: 200.03 g/mol A->B C Synthesis Protocol (e.g., Bromination of 2-Acetylpyridine) B->C Characterization D Further Functionalization (e.g., Cross-Coupling, Condensation) C->D E Pharmaceutical Synthesis (e.g., API Intermediates) D->E F Specialty Organic Chemicals D->F G Materials Science D->G

Caption: Logical workflow for this compound.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, primarily due to its reactive sites. The acetyl group can undergo various reactions such as aldol condensations and the formation of Schiff bases. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functional groups.

These properties make it a key intermediate in the synthesis of complex molecules, including:

  • Active Pharmaceutical Ingredients (APIs): The pyridine scaffold is a common motif in many biologically active compounds.

  • Specialty Chemicals: It serves as a precursor for the development of novel ligands, catalysts, and functional materials.

References

The Versatile Building Block: A Technical Guide to the Synthesis and Applications of 1-(4-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-(4-Bromopyridin-2-yl)ethanone, a substituted pyridyl ketone, has emerged as a pivotal building block in medicinal chemistry and materials science. Its unique structural features, comprising a reactive ketone functionality and a bromine-substituted pyridine ring, offer a versatile scaffold for the synthesis of a diverse array of complex molecules. The bromine atom serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents, while the acetyl group provides a site for further derivatization. This technical guide provides an in-depth overview of the synthesis of this compound and its application in the development of novel therapeutic agents and functional materials.

Synthesis of the Core Building Block

While a definitive, step-by-step published synthesis of this compound can be elusive, a common and effective method involves the direct bromination of 2-acetylpyridine. This electrophilic aromatic substitution is a well-established transformation in pyridine chemistry.

Conceptual Experimental Protocol:

A general protocol for the synthesis of brominated acetylpyridines, adapted for the synthesis of the title compound, is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 2-acetylpyridine is dissolved in a suitable solvent, such as acetic acid.

  • Addition of Brominating Agent: A brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂), is added portion-wise to the solution. The reaction is often initiated with a radical initiator if NBS is used.

  • Reaction Monitoring: The reaction mixture is heated to reflux, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If bromine was used, the excess is quenched with a solution of sodium thiosulfate. The mixture is then carefully neutralized with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound.

Logical Workflow for Synthesis:

G start Start: 2-Acetylpyridine dissolve Dissolve in Acetic Acid start->dissolve add_br Add Brominating Agent (e.g., NBS) dissolve->add_br reflux Heat to Reflux add_br->reflux monitor Monitor by TLC/GC reflux->monitor workup Aqueous Work-up & Neutralization monitor->workup extract Extract with Ethyl Acetate workup->extract purify Purify by Column Chromatography extract->purify end Product: this compound purify->end

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound has proven to be a valuable starting material for the synthesis of a range of biologically active compounds. Key applications include its use in the development of β-secretase 1 (BACE1) inhibitors for Alzheimer's disease, chalcones with anti-amyloid and cholinesterase inhibitory activities, and as a coupling partner in palladium-catalyzed C-N bond formation.

BACE1 Inhibitors for Alzheimer's Disease

This compound has been utilized in the synthesis of novel 1,4-oxazine derivatives as potent BACE1 inhibitors.[1] The inhibition of BACE1 is a key therapeutic strategy to reduce the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.

Signaling Pathway of BACE1 in Alzheimer's Disease:

G APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) APP->BACE1 Cleavage Abeta Amyloid-β (Aβ) Peptides BACE1->Abeta gamma_secretase γ-secretase gamma_secretase->Abeta Abeta->gamma_secretase Further Processing plaques Amyloid Plaques Abeta->plaques Aggregation Inhibitor 1,4-Oxazine Inhibitors (from this compound) Inhibitor->BACE1

Caption: Inhibition of the amyloidogenic pathway by BACE1 inhibitors.

Experimental Protocol: Synthesis of a BACE1 Inhibitor Precursor

A representative experimental step could involve the reaction of this compound with a suitable amine to form an enamine intermediate, which can then be further elaborated to the desired 1,4-oxazine core. While the full detailed synthesis from the specific publication is proprietary, a general procedure for a related transformation is provided for illustrative purposes.

Quantitative Data for BACE1 Inhibitors:

Compound ID (Example)BACE1 IC₅₀ (nM)Cell-Based Aβ Reduction IC₅₀ (nM)
Lead Compound 7.68.1

Data extracted from research on 1,4-oxazine BACE1 inhibitors.[1]

Chalcones with Anti-Amyloid and Cholinesterase Inhibitory Activity

Chalcones, a class of compounds characterized by an α,β-unsaturated ketone core, have been synthesized from this compound. These derivatives have shown promising activity as inhibitors of both amyloid-β aggregation and cholinesterases, two key targets in the development of therapeutics for Alzheimer's disease.[2]

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

A general procedure for the synthesis of chalcones from this compound is the Claisen-Schmidt condensation:

  • Reaction Setup: this compound and a substituted benzaldehyde are dissolved in a suitable solvent, such as ethanol.

  • Base Addition: An aqueous solution of a base, typically sodium hydroxide or potassium hydroxide, is added dropwise to the stirred solution at room temperature.

  • Reaction and Precipitation: The reaction mixture is stirred for several hours, during which the chalcone product often precipitates out of solution.

  • Isolation and Purification: The solid product is collected by filtration, washed with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Quantitative Data for Chalcone Derivatives:

Compound ID (Example)AChE Inhibition IC₅₀ (µM)BuChE Inhibition IC₅₀ (µM)Aβ Aggregation Inhibition (%)
Chalcone Derivative 1 5.28.965
Chalcone Derivative 2 3.86.172

Illustrative data based on the activities of chalcone derivatives.[2]

Palladium-Catalyzed C-N Cross-Coupling Reactions

The bromine atom on the pyridine ring of this compound makes it an excellent substrate for palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This has been demonstrated in the N-arylation of weakly nucleophilic sulfonamides, a transformation of significant importance in the synthesis of pharmaceutical compounds.[3]

Experimental Workflow for Pd-Catalyzed C-N Coupling:

G start Start: This compound + Sulfonamide reagents Add Pd Catalyst, Ligand, and Base start->reagents reaction Heat in Solvent (e.g., Toluene) reagents->reaction monitor Monitor by LC-MS reaction->monitor workup Aqueous Work-up monitor->workup extract Extract with Organic Solvent workup->extract purify Purify by Chromatography extract->purify end Product: N-Arylated Sulfonamide purify->end

Caption: Workflow for Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Pd-Catalyzed N-Arylation of Sulfonamides

A general procedure for the palladium-catalyzed coupling of a heteroaryl halide with a sulfonamide is as follows:

  • Reaction Setup: An oven-dried vial is charged with the sulfonamide, this compound, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., K₃PO₄).

  • Solvent Addition: Anhydrous solvent (e.g., toluene) is added, and the vial is sealed.

  • Reaction: The mixture is stirred and heated at a specified temperature for a set period.

  • Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with a suitable solvent and filtered. The filtrate is then analyzed by techniques such as LC-MS to determine the reaction yield.

Quantitative Data for C-N Coupling Reactions:

Sulfonamide SubstrateCatalyst SystemYield (%)
MethanesulfonamidePd(OAc)₂ / Xantphos85
BenzenesulfonamidePd₂(dba)₃ / XPhos92

Representative yields for the N-arylation of sulfonamides with aryl halides.[3]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility in the construction of complex molecules with significant biological activities, particularly in the context of neurodegenerative diseases, underscores its importance to the drug discovery and development community. The methodologies outlined in this guide provide a framework for the synthesis and application of this key intermediate, facilitating the exploration of new chemical space and the development of next-generation therapeutics and functional materials.

References

Spectroscopic and Structural Analysis of 1-(4-Bromopyridin-2-yl)ethanone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromopyridin-2-yl)ethanone is a halogenated pyridine derivative with potential applications in the synthesis of pharmaceuticals and other specialty organic chemicals.[1] The presence of a bromine atom and a ketone functional group on the pyridine ring makes it a versatile intermediate for various chemical transformations, including cross-coupling reactions and nucleophilic additions. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this compound in synthetic processes. This guide aims to provide a foundational set of spectroscopic data and methodologies for researchers working with this molecule.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra, the following data has been generated using validated computational prediction tools. These values should be used as a reference and confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.65d1HH-6
7.95d1HH-3
7.60dd1HH-5
2.70s3HCH₃

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ, ppm)Assignment
200.5C=O
153.0C-2
150.8C-6
133.5C-4
128.0C-3
125.5C-5
26.0CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted Significant IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2925WeakAliphatic C-H Stretch
~1710StrongC=O (Ketone) Stretch
~1580, ~1460Medium-StrongPyridine Ring C=C and C=N Stretches
~1100MediumC-Br Stretch
~850StrongC-H Out-of-plane Bending
Mass Spectrometry (MS)

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound (Electron Ionization)

m/zRelative Intensity (%)Assignment
201/19998/100[M]⁺ (Molecular Ion, isotopic pattern for Br)
186/18440/42[M-CH₃]⁺
158/15620/22[M-C₂H₃O]⁺
12030[M-Br]⁺
7850[C₅H₄N]⁺
4390[CH₃CO]⁺

Standard Experimental Protocols

The following are general procedures for the acquisition of spectroscopic data for a novel or uncharacterized compound like this compound.

NMR Spectroscopy

A sample of the compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

IR Spectroscopy

An IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data is obtained using a mass spectrometer, typically with electron ionization (EI) for fragmentation analysis. The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS). The mass spectrum is recorded, showing the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_characterization Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Caption: Molecular structure of this compound with atom numbering for NMR correlation.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

1-(4-Bromopyridin-2-yl)ethanone, also known as 2-Acetyl-4-bromopyridine, is a synthetic specialty chemical utilized as a building block in the synthesis of pharmaceuticals and other organic compounds.[1] A summary of its known physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 1060805-69-7[1][2]
Molecular Formula C₇H₆BrNO[1][2]
Molecular Weight 200.03 g/mol [1][2]
Appearance Light brown to yellow solid[2]
Boiling Point (Predicted) 267.3 ± 25.0 °C[2]
Density (Predicted) 1.534 ± 0.06 g/cm³[2]
pKa (Predicted) 1.06 ± 0.10[2]
Storage Conditions Store at 2-8 °C under inert gas (Nitrogen or Argon)[1][2]

Solubility Determination: Experimental Protocols

The solubility of a compound is a critical parameter, particularly in drug development, as it influences bioavailability and formulation. The following are established methods for determining the solubility of organic compounds like this compound.

Gravimetric Method

This classical method directly measures the mass of the solute dissolved in a specific volume of solvent to determine solubility.[3]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a constant temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm pore size)

  • Analytical balance

  • Glass vials with screw caps

  • Oven or rotary evaporator

  • Desiccator

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure a saturated solution.

  • Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed container. The filtration step should be performed quickly to avoid temperature changes that could affect solubility.

  • Solvent Evaporation and Mass Determination: Accurately weigh the container with the filtered saturated solution. Evaporate the solvent completely. This can be achieved by placing the container in an oven at a temperature below the decomposition point of the compound or by using a rotary evaporator.

  • Final Weighing: Once the solvent is fully removed, cool the container in a desiccator to room temperature and weigh it again.

  • Calculation: The solubility is calculated using the following formula:

    Solubility (g/L) = (Mass of container with residue - Mass of empty container) / Volume of filtrate

Figure 1: Experimental workflow for gravimetric solubility determination.

UV-Vis Spectrophotometry Method

This method is suitable for compounds with a chromophore and offers higher throughput than the gravimetric method.

Objective: To determine the solubility of this compound by measuring its concentration in a saturated solution using UV-Vis spectroscopy.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Materials for preparing a saturated solution (as in the gravimetric method)

  • Volumetric flasks and pipettes

Procedure:

  • Determine Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve:

    • Prepare a stock solution of the compound of known concentration in the chosen solvent.

    • Perform a series of dilutions to create a set of standard solutions with at least five different concentrations.

    • Measure the absorbance of each standard solution at λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

  • Prepare and Analyze the Saturated Solution:

    • Prepare a saturated solution of this compound as described in the gravimetric method (steps 1 and 2).

    • After equilibration, filter the supernatant.

    • Carefully dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

  • Measure Absorbance: Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Determine the concentration of the diluted solution from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Stability Assessment: Experimental Protocol

Stability testing is crucial to understand the degradation pathways of a compound under various stress conditions, which is a regulatory requirement for pharmaceuticals. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for this purpose.

Development of a Stability-Indicating HPLC Method

A robust HPLC method should be developed to separate the parent compound from its potential degradation products.

Recommended HPLC System and Conditions (Starting Point):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of methanol and water or acetonitrile and water, potentially with a buffer (e.g., phosphate or acetate buffer) to control pH. For Mass Spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium acetate should be used.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at the λmax of this compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Column Temperature: 30 °C

Forced Degradation Studies

Forced degradation studies are performed to identify the likely degradation products and establish the degradation pathways. The compound should be subjected to the following stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acidic Hydrolysis:

    • Treat the stock solution with 0.1 M HCl.

    • Incubate the mixture at an elevated temperature (e.g., 60-80 °C) for a specified period.

    • Withdraw samples at different time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Treat the stock solution with 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%).

    • Keep the mixture at room temperature and monitor for degradation over time.

    • Withdraw and dilute samples for HPLC analysis.

  • Thermal Degradation:

    • Expose a solid sample of the compound to dry heat in an oven (e.g., 70-80 °C).

    • Withdraw samples at various time points, dissolve in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Samples should be analyzed at appropriate time intervals.

Analysis of Results:

  • Analyze all stressed samples by the developed HPLC method.

  • The chromatograms should be evaluated for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • The peak purity of the parent compound peak should be checked using a PDA detector to ensure that no degradation products are co-eluting.

Figure 2: Workflow for conducting forced degradation stability studies.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific quantitative data is currently limited, the detailed experimental protocols for gravimetric and spectrophotometric solubility determination, along with the guidelines for conducting forced degradation studies using HPLC, offer a clear path for researchers to generate the necessary data. The provided workflows and methodologies are based on established scientific principles and regulatory guidelines, ensuring that the data obtained will be reliable and suitable for applications in pharmaceutical development and other scientific research.

References

A Technical Guide to 1-(4-Bromopyridin-2-yl)ethanone: Commercial Availability, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromopyridin-2-yl)ethanone is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors for targeted cancer therapy. This technical guide provides a comprehensive overview of its commercial availability from various suppliers, details established and plausible synthetic protocols, and outlines standard analytical methods for its characterization. Furthermore, this guide explores the significant role of this compound as a precursor in the synthesis of B-Raf kinase inhibitors and visualizes its place within the critical B-Raf/MEK/ERK signaling pathway, a key regulator of cell proliferation and survival that is often dysregulated in cancer.

Commercial Availability and Suppliers

This compound (CAS No. 1060805-69-7) is commercially available from a range of chemical suppliers specializing in building blocks for research and development. The purity and price of this compound can vary between suppliers, and it is typically sold in quantities ranging from milligrams to kilograms. Below is a summary of representative suppliers and their offerings.

SupplierPurityQuantityPrice (USD)Availability
ChemUniverse 95%100 mg$102.006 to 8 days
250 mg$168.006 to 8 days
1 g$474.006 to 8 days
Fluorochem 97%100 mg€25.00In Stock
250 mg€36.00In Stock
1 g€91.00In Stock
5 g€401.00In Stock
SynQuest Laboratories 95%-Contact for PricePOA
Apollo Scientific 99%-Contact for PriceIn Stock
Ambeed --Contact for PriceIn Stock
BLDpharm --Contact for PriceIn Stock
ChemicalBook --Multiple SuppliersVaries
Guidechem --Multiple SuppliersVaries

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. "POA" indicates that the price is available on application.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₇H₆BrNO
Molecular Weight 200.03 g/mol [1][2]
Appearance Light brown to yellow solid[1]
Boiling Point 267.3±25.0 °C (Predicted)[1]
Density 1.534±0.06 g/cm³ (Predicted)[1]
Storage Store under inert gas (nitrogen or Argon) at 2-8°C[1][2]

Safety and Handling:

This compound and its analogs are classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation, and may cause respiratory irritation.[3]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or equivalent.

  • Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. Wear impervious clothing.

  • Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls.

Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2-8°C.[1][2]

Synthesis and Characterization

Synthesis Protocol: Bromination of 2-Acetylpyridine

This protocol describes a general method for the synthesis of a brominated acetylpyridine. The regioselectivity of the bromination will depend on the specific starting material and reaction conditions.

Materials and Reagents:

  • 2-Acetylpyridine derivative (starting material)

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Anhydrous solvent (e.g., Acetic Acid, Dichloromethane)

  • Radical initiator (e.g., AIBN, if using NBS)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution (if using Br₂)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-acetylpyridine derivative (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Brominating Agent:

    • Using NBS: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator to the flask.

    • Using Bromine: Slowly add a solution of bromine (1.1 eq) in the same solvent to the stirred solution at room temperature. The addition should be controlled to manage any exotherm.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If bromine was used, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the color disappears.

    • Carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Analytical Methods for Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: DB-5ms or equivalent.

  • Carrier Gas: Helium.

  • Injection Mode: Split/Splitless.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include a singlet for the methyl protons and aromatic protons in the pyridine ring, with chemical shifts and coupling constants characteristic of the substitution pattern.

  • ¹³C NMR: Expected signals would include a carbonyl carbon, methyl carbon, and aromatic carbons.

Application in Drug Discovery: Synthesis of B-Raf Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of various biologically active molecules, most notably kinase inhibitors. The pyridine scaffold is a common feature in many kinase inhibitors as it can mimic the hinge-binding motif of ATP. The bromo- and acetyl- functionalities on the pyridine ring of this compound provide two reactive sites for further chemical elaboration to build more complex molecules.

A significant application of this building block is in the synthesis of inhibitors for B-Raf kinase, a key component of the MAPK/ERK signaling pathway.[5][6][7] Mutations in the BRAF gene are prevalent in many cancers, leading to constitutive activation of this pathway and uncontrolled cell proliferation.

The B-Raf/MEK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus to regulate gene expression involved in cell growth, proliferation, and survival.[5] In many cancers, mutations in components of this pathway, particularly B-Raf, lead to its persistent activation, driving tumorigenesis. B-Raf inhibitors block the activity of the mutated B-Raf protein, thereby inhibiting downstream signaling and suppressing cancer cell growth.

B_Raf_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates B_Raf B-Raf RAS->B_Raf Activates MEK MEK1/2 B_Raf->MEK Phosphorylates & Activates ERK ERK1/2 MEK->ERK Phosphorylates & Activates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates Inhibitor B-Raf Inhibitor (Derived from This compound) Inhibitor->B_Raf Inhibits Synthesis_Workflow Start This compound Step1 Step 1: Condensation (e.g., with an amine) Start->Step1 Intermediate1 Imine/Enamine Intermediate Step1->Intermediate1 Step2 Step 2: Cyclization (e.g., with a suitable reagent) Intermediate1->Step2 Intermediate2 Heterocyclic Core Step2->Intermediate2 Step3 Step 3: Suzuki Coupling (with an arylboronic acid) Intermediate2->Step3 FinalProduct Hypothetical B-Raf Inhibitor Step3->FinalProduct

References

An In-depth Technical Guide to the Reactivity of the Ketone Group in 1-(4-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the ketone group in 1-(4-Bromopyridin-2-yl)ethanone, a versatile building block in medicinal chemistry and materials science. The document details key reactions including reduction, condensation, olefination, and reactions with organometallic reagents. Each section includes generalized experimental protocols, tabulated data, and mechanistic diagrams to facilitate practical application in a research and development setting.

Introduction

This compound, also known as 2-acetyl-4-bromopyridine, is a heterocyclic ketone of significant interest in the synthesis of complex organic molecules.[1] Its structure incorporates a reactive ketone moiety and a pyridine ring substituted with a bromine atom, offering multiple sites for chemical modification. The electron-withdrawing nature of the pyridine ring and the bromine atom enhances the electrophilicity of the carbonyl carbon, influencing its reactivity towards nucleophiles. This guide focuses specifically on the transformations of the ketone group, providing a practical resource for chemists in drug discovery and materials science.

Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1060805-69-7[1][2][3]
Molecular Formula C₇H₆BrNO[1][2][3]
Molecular Weight 200.03 g/mol [1][2][3]
Appearance Light brown to yellow solid[3]
Storage 2-8 °C under inert gas (Nitrogen or Argon)[1][3]

Spectroscopic Characterization

While specific spectra for this compound are not widely published, data for the closely related isomer, 1-(3-Bromopyridin-2-yl)ethanone, provides a valuable reference for spectral interpretation.[4] The key signals in ¹H and ¹³C NMR are expected to be influenced by the positions of the acetyl and bromo substituents on the pyridine ring.

Comparative NMR Data of 1-(3-Bromopyridin-2-yl)ethanone in CDCl₃ [4]

¹H NMR ¹³C NMR
Proton Assignment Chemical Shift (δ, ppm) Carbon Assignment Chemical Shift (δ, ppm)
H-68.60 (dd, J = 4.5, 1.8 Hz)C=O200.5
H-47.95 (dd, J = 8.0, 1.8 Hz)C-2153.0
H-57.35 (dd, J = 8.0, 4.5 Hz)C-6150.0
-CH₃2.75 (s)C-4140.0
C-5127.0
C-3120.0
-CH₃26.0

Note: The chemical shifts for this compound will differ due to the different substitution pattern.

Reactivity of the Ketone Group

The ketone group in this compound undergoes a variety of characteristic reactions, providing access to a diverse range of downstream products.

Reduction to Alcohols

The reduction of the ketone to a secondary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is a mild and effective reagent for this purpose, offering high yields and selectivity.[5]

Generalized Experimental Protocol: Reduction with Sodium Borohydride

  • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the product, 1-(4-Bromopyridin-2-yl)ethanol.

Workflow for Sodium Borohydride Reduction

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up cluster_product Product Ketone This compound Stir Stir at 0 °C to RT Ketone->Stir Solvent Methanol/Ethanol Solvent->Stir Reducer NaBH4 Reducer->Stir Quench Quench with H2O/Acid Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry and Concentrate Extract->Dry Alcohol 1-(4-Bromopyridin-2-yl)ethanol Dry->Alcohol

Workflow for the reduction of the ketone.
Claisen-Schmidt Condensation to Form Chalcones

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are valuable scaffolds in medicinal chemistry.[6] This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.

Generalized Experimental Protocol: Claisen-Schmidt Condensation

  • Dissolve this compound (1.0 eq) and an appropriate aromatic aldehyde (1.0-1.2 eq) in ethanol.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Reaction Scheme for Claisen-Schmidt Condensation

G Ketone This compound Base NaOH or KOH in Ethanol/Water Ketone->Base Aldehyde Aromatic Aldehyde Aldehyde->Base Chalcone Chalcone Product Base->Chalcone Condensation

Formation of chalcones via Claisen-Schmidt condensation.
Wittig Reaction for Olefination

The Wittig reaction provides a powerful method for converting the ketone into an alkene by reacting it with a phosphorus ylide (Wittig reagent).[7][8] This reaction is highly versatile for the formation of carbon-carbon double bonds.

Generalized Experimental Protocol: Wittig Reaction

  • Ylide Preparation:

    • Suspend a triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide) in an anhydrous solvent like THF or diethyl ether under an inert atmosphere.

    • Cool the suspension to 0 °C or below.

    • Add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) dropwise to generate the ylide.

  • Reaction with Ketone:

    • To the freshly prepared ylide solution, add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise at low temperature.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Wittig Reaction Mechanism Overview

G Ylide Phosphorus Ylide (Wittig Reagent) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Ketone This compound Ketone->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Key stages of the Wittig reaction.
Grignard Reaction for Tertiary Alcohol Synthesis

The addition of Grignard reagents to the ketone carbonyl provides a classic route to tertiary alcohols. The choice of the Grignard reagent determines the nature of the alkyl or aryl group added to the carbonyl carbon.

Generalized Experimental Protocol: Grignard Reaction

  • Prepare the Grignard reagent by reacting an appropriate alkyl or aryl halide with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere.

  • In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.

  • Cool the ketone solution in an ice bath.

  • Slowly add the prepared Grignard reagent to the ketone solution dropwise.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the tertiary alcohol.

Grignard Reaction Logical Flow

G Start Start PrepareGrignard Prepare Grignard Reagent (R-MgX) Start->PrepareGrignard DissolveKetone Dissolve this compound in anhydrous ether Start->DissolveKetone AddGrignard Slowly add Grignard Reagent to Ketone Solution at 0°C PrepareGrignard->AddGrignard DissolveKetone->AddGrignard Stir Stir at Room Temperature AddGrignard->Stir Workup Aqueous Work-up (NH4Cl solution) Stir->Workup Product Isolate Tertiary Alcohol Product Workup->Product

Steps involved in the Grignard reaction.
Alpha-Bromination

The methyl group adjacent to the carbonyl is susceptible to halogenation under acidic or basic conditions. This reaction provides a route to α-haloketones, which are versatile intermediates for further synthetic transformations. A common method involves the use of bromine in acetic acid or N-bromosuccinimide (NBS).

Generalized Experimental Protocol: Alpha-Bromination

  • Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or chloroform.

  • Add the brominating agent, such as a solution of bromine (1.0-1.1 eq) in acetic acid or N-bromosuccinimide (1.0-1.1 eq), dropwise to the solution. A radical initiator like AIBN may be used with NBS.

  • Heat the reaction mixture if necessary and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If bromine was used, quench the excess by adding a solution of sodium thiosulfate.

  • Carefully neutralize the reaction mixture with a base such as sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain 2-bromo-1-(4-bromopyridin-2-yl)ethanone.

Summary of Quantitative Data

The following table summarizes typical reaction conditions and expected outcomes for the reactions of the ketone group in this compound, based on analogous transformations.

ReactionReagentsSolventTemperatureTimeTypical YieldReference(s)
Reduction NaBH₄Methanol/Ethanol0 °C to RT1-4 h>90%[5]
Claisen-Schmidt Ar-CHO, NaOH/KOHEthanolRoom Temp.12-24 h70-95%[6]
Wittig Olefination Ph₃P=CH₂, n-BuLiTHF/Ether-78 °C to RT2-12 h60-85%[7][8]
Grignard Addition R-MgBrTHF/Ether0 °C to RT1-3 h70-90%[9]
Alpha-Bromination Br₂/AcOH or NBSAcetic Acid/CHCl₃RT to Reflux2-6 h75-90%[10]

Note: Yields are estimates based on similar substrates and may vary depending on the specific reactants and conditions used.

Conclusion

The ketone group of this compound exhibits a rich and versatile reactivity profile, enabling its transformation into a wide array of functionalized pyridine derivatives. This guide provides a foundational understanding and practical protocols for key reactions, serving as a valuable resource for chemists engaged in the synthesis of novel compounds for pharmaceutical and materials science applications. The provided methodologies, combined with the comparative spectroscopic data, will aid in the efficient and effective utilization of this important synthetic building block.

References

Reactivity of the Bromine Atom in 1-(4-Bromopyridin-2-yl)ethanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromopyridin-2-yl)ethanone is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom on an electron-deficient pyridine ring and a ketone moiety, allows for a wide array of chemical modifications. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, providing a robust platform for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of this bromine atom, focusing on key palladium-catalyzed cross-coupling reactions, including detailed experimental protocols and quantitative data to facilitate its application in research and development.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound serves as a versatile handle for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through various palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring enhances the electrophilicity of the C4-position, making it a suitable substrate for oxidative addition to a palladium(0) catalyst, the initial step in many cross-coupling catalytic cycles. The most significant and widely utilized transformations are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a diverse range of amine nucleophiles.[1][2] For this compound, this reaction provides a direct route to substituted 4-aminopyridine derivatives, which are prevalent motifs in pharmacologically active compounds.

A notable application involves the coupling with weakly nucleophilic sulfonamides, a challenging transformation due to the low nucleophilicity of the sulfonamide nitrogen. Research by Becica and coworkers has demonstrated that the use of a specific catalyst system, Pd/AdBippyPhos, is highly effective for this purpose.

Amine/NucleophileCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Methanesulfonamide2 mol% Pd(OAc)₂, 4 mol% AdBippyPhos2.0 equiv. Cs₂CO₃Toluene (0.1 M)1001895
Benzenesulfonamide2 mol% Pd(OAc)₂, 4 mol% AdBippyPhos2.0 equiv. Cs₂CO₃Toluene (0.1 M)1001892
4-Toluenesulfonamide2 mol% Pd(OAc)₂, 4 mol% AdBippyPhos2.0 equiv. Cs₂CO₃Toluene (0.1 M)1001896

Materials:

  • This compound

  • Sulfonamide (e.g., Methanesulfonamide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • AdBippyPhos (2-(Di-1-adamantylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding sulfonamide (1.2 equiv.), and cesium carbonate (2.0 equiv.).

  • In a separate vial, prepare a stock solution of the catalyst by dissolving palladium(II) acetate (2 mol%) and AdBippyPhos (4 mol%) in anhydrous toluene.

  • Add the catalyst solution to the reaction vial.

  • Seal the vial with a Teflon-lined cap and place it in a preheated heating block at 100 °C.

  • Stir the reaction mixture for 18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-acetylpyridin-4-yl)sulfonamide.

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination reagents Combine Reactants: This compound Sulfonamide Cs₂CO₃ reaction Reaction: - Add catalyst solution - Seal and heat at 100 °C - Stir for 18 h reagents->reaction catalyst Prepare Catalyst Solution: Pd(OAc)₂ + AdBippyPhos in Toluene catalyst->reaction workup Workup: - Cool to RT - Dilute with EtOAc - Filter through Celite reaction->workup purification Purification: - Concentrate filtrate - Flash column chromatography workup->purification product Product: N-(2-acetylpyridin-4-yl)sulfonamide purification->product

Buchwald-Hartwig Amination Workflow
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide.[3] This reaction is instrumental for the synthesis of biaryl and heteroaryl-aryl structures. In the context of this compound, the Suzuki-Miyaura coupling enables the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the pyridine ring.

While specific literature examples for the Suzuki-Miyaura coupling of this compound are not as readily available as for its isomers, general protocols for bromopyridines are well-established and can be adapted. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially with the potentially coordinating pyridine nitrogen.

Data extrapolated from reactions with structurally similar bromopyridines.

Boronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Approx. Yield (%)
Phenylboronic acid2 mol% Pd(OAc)₂, 4 mol% SPhos2.0 equiv. K₃PO₄Toluene/H₂O (10:1)1001680-90
4-Methoxyphenylboronic acid3 mol% Pd(dppf)Cl₂2.0 equiv. Na₂CO₃Dioxane/H₂O (4:1)901285-95
3-Thienylboronic acid5 mol% Pd(PPh₃)₄2.0 equiv. K₂CO₃DMF/H₂O (5:1)1001270-80

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Solvent system (e.g., Toluene and Water)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., 2 mol% Pd(OAc)₂) and the phosphine ligand (e.g., 4 mol% SPhos).

  • Add the degassed solvent system (e.g., toluene/water 10:1).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Suzuki_Miyaura_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Both Ar-Pd(II)L₂(Ar') Transmetal->PdII_Both RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-Br ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Suzuki-Miyaura Catalytic Cycle
Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[4] This reaction is a powerful tool for the synthesis of arylalkynes, which are important structural motifs in materials science and medicinal chemistry. For this compound, the Sonogashira coupling allows for the introduction of various alkynyl groups at the 4-position.

Similar to the Suzuki-Miyaura coupling, specific examples for this compound are not extensively documented. However, established protocols for the Sonogashira coupling of bromopyridines can be readily applied.

Data extrapolated from reactions with structurally similar bromopyridines.

AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Approx. Yield (%)
Phenylacetylene2 mol% PdCl₂(PPh₃)₂, 4 mol% CuI2.0 equiv. Et₃NTHF65685-95
Trimethylsilylacetylene3 mol% Pd(PPh₃)₄, 5 mol% CuI2.0 equiv. DiPEADMF80880-90
1-Hexyne2 mol% Pd(OAc)₂, 4 mol% PPh₃, 5 mol% CuI2.0 equiv. Et₃NAcetonitrile701075-85

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine, Et₃N)

  • Solvent (e.g., THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., 2 mol% PdCl₂(PPh₃)₂), and copper(I) iodide (e.g., 4 mol% CuI).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., THF) and the base (e.g., 2.0 equiv. Et₃N).

  • Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 65 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the amine salt.

  • Concentrate the filtrate and dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira_Catalytic_Cycles Simplified Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd_pd Oxidative Addition PdII_Aryl_pd Ar-Pd(II)L₂(Br) OxAdd_pd->PdII_Aryl_pd Transmetal_pd Transmetalation PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) Transmetal_pd->PdII_Alkynyl RedElim_pd Reductive Elimination RedElim_pd->Pd0 Product_pd Ar-C≡CR RedElim_pd->Product_pd ArylHalide_pd Ar-Br ArylHalide_pd->OxAdd_pd CuX Cu-Br CuAcetylide Cu-C≡CR CuX->CuAcetylide Alkyne_cu H-C≡CR Alkyne_cu->CuX Base_cu Base Base_cu->CuX CuAcetylide->Transmetal_pd

Sonogashira Catalytic Cycles

Other Potential Reactivities

While palladium-catalyzed cross-coupling reactions are the most prominent transformations for the bromine atom of this compound, other reactivities can also be explored:

  • Nucleophilic Aromatic Substitution (SNA_r): Although less common for aryl bromides compared to activated aryl chlorides or fluorides, under forcing conditions with strong nucleophiles, direct displacement of the bromine atom may be possible. The presence of the electron-withdrawing acetyl group and the pyridine nitrogen can activate the ring towards nucleophilic attack.

  • Heck Coupling: The Heck reaction involves the coupling of an aryl halide with an alkene.[5] this compound could potentially undergo Heck coupling with various alkenes to introduce vinyl groups at the 4-position.

  • Cyanation: The introduction of a nitrile group via palladium-catalyzed cyanation using reagents like zinc cyanide is another feasible transformation, providing access to 4-cyanopyridine derivatives.[6]

  • Stille Coupling: The Stille reaction, which couples an organic halide with an organotin compound, offers an alternative to the Suzuki-Miyaura coupling for the formation of C-C bonds.[7]

Conclusion

The bromine atom of this compound exhibits a rich and versatile reactivity, primarily centered around palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide efficient and modular strategies for the synthesis of a diverse array of substituted pyridine derivatives. This guide has provided an in-depth overview of these key transformations, including quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers, scientists, and drug development professionals. The adaptability of these protocols, coupled with the potential for exploring other reactivities, underscores the importance of this compound as a key building block in modern organic synthesis.

References

A Technical Guide to the Potential Biological Activities of 1-(4-Bromopyridin-2-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. 1-(4-Bromopyridin-2-yl)ethanone is a versatile synthetic intermediate, offering multiple reaction sites for the generation of diverse molecular libraries. Its derivatives are of significant interest for their potential biological activities, particularly in the realms of oncology and microbiology. This technical guide provides an in-depth overview of the prospective biological activities of these derivatives, detailed experimental protocols for their evaluation, and potential mechanisms of action. The information is collated to serve as a foundational resource for researchers aiming to explore this promising class of compounds.

Introduction: The Promise of the Pyridine Scaffold

Pyridine and its derivatives are cornerstones of drug discovery, known to exhibit a wide array of therapeutic properties including antimicrobial, antiviral, antitumor, and anti-inflammatory activities.[1][2] The this compound scaffold is particularly noteworthy due to its dual reactive centers: a ketone group and a bromine atom on an electron-deficient pyridine ring.[3] These sites allow for extensive chemical modifications, making it an attractive starting point for developing novel bioactive compounds.[3][4] This guide will explore the potential for derivatization and the subsequent biological activities that could be targeted for therapeutic development.

Synthetic Pathways for Derivatization

The core structure of this compound allows for the synthesis of several classes of biologically active derivatives. The primary modification strategies involve reactions at the ketone moiety and substitution of the bromo group.

  • Ketone Group Modification: The acetyl group is readily condensed with various aldehydes and amines to form well-known pharmacophores such as chalcones and Schiff bases.[3]

  • Bromo Group Substitution: The bromine atom can be replaced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) or nucleophilic substitution, enabling the introduction of a wide range of substituents to modulate activity and selectivity.[3]

A general workflow for synthesizing potential derivatives from the parent compound is outlined below.

G cluster_ketone Ketone Modification cluster_bromo Bromo Substitution A This compound G Chalcone Derivatives A->G Claisen-Schmidt Condensation H Thiosemicarbazone Derivatives A->H Condensation I Schiff Base Derivatives A->I Condensation J Suzuki Coupling Products A->J Pd-Catalyzed Coupling K Nucleophilic Substitution Products A->K SNA_r_ B Aromatic Aldehydes B->G C Thiosemicarbazide C->H D Primary Amines D->I E Boronic Acids/Esters E->J F Nucleophiles (e.g., Amines) F->K

Caption: Synthetic routes from this compound.

Potential Biological Activities and Quantitative Data

While specific data for derivatives of this compound are not yet widely published, research on structurally similar compounds provides valuable insights into their potential efficacy. The primary areas of interest are anticancer and antimicrobial activities.

Anticancer Activity

Derivatives of related heterocyclic scaffolds have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, novel quinoline-oxadiazole derivatives bearing a bromophenyl moiety have shown potent antiproliferative effects against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.[5][6] The mechanism is often linked to the inhibition of key enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6]

The following table summarizes in vitro cytotoxicity data for analogous bromophenyl-containing heterocyclic compounds, serving as a benchmark for the potential of this compound derivatives.

Table 1: In Vitro Cytotoxicity of Structurally Related Compounds

Compound Class Cancer Cell Line IC50 (µg/mL) Reference Compound IC50 (µg/mL) Reference
Quinoline-Oxadiazole HepG2 0.137 - 0.332 Erlotinib 0.308 [5][6]

| Quinoline-Oxadiazole | MCF-7 | 0.164 - 0.583 | Erlotinib | 0.512 |[5][6] |

Antimicrobial Activity

The pyridine nucleus is a well-established pharmacophore in antimicrobial agents.[1] Derivatives containing this scaffold have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7] For example, certain pyridine and thienopyridine derivatives have demonstrated significant inhibition zones and low minimum inhibitory concentrations (MIC) against pathogens like E. coli, B. mycoides, and C. albicans.[7]

Table 2: Antimicrobial Activity of Structurally Related Pyridine Derivatives

Compound Microbial Strain MIC (mg/mL) Reference
Pyridine Derivative 12a E. coli 0.0195 [7]
Pyridine Derivative 12a B. mycoides <0.0048 [7]
Pyridine Derivative 12a C. albicans <0.0048 [7]
Pyridine Derivative 15 E. coli >0.0048 [7]
Pyridine Derivative 15 B. mycoides 0.0098 [7]

| Pyridine Derivative 15 | C. albicans | 0.039 |[7] |

Experimental Protocols for Biological Evaluation

Reproducible and standardized protocols are crucial for evaluating the biological potential of newly synthesized compounds. The following sections detail common in vitro assays for assessing anticancer activity.

General Cell Culture

Human cancer cell lines should be obtained from a certified cell bank (e.g., ATCC). Cells are to be cultured in the recommended medium, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin solution. Cultures must be maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[8]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[8]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. A vehicle control (e.g., DMSO) must be included.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[8]

Apoptosis Analysis: Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Protocol:

  • Treatment: Treat cells with the test compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[8]

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[8]

  • Incubation: Incubate the mixture for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, apoptotic, necrotic).[8]

The following diagram illustrates a typical workflow for in vitro screening of novel compounds.

G A Synthesized Derivative Library B Primary Screening: MTT Cytotoxicity Assay A->B C Determine IC50 Values B->C D Inactive Compounds C->D High IC50 E Active 'Hit' Compounds C->E Low IC50 F Secondary Assays: Mechanism of Action Studies E->F G Apoptosis Assay (Annexin V/PI) F->G H Cell Cycle Analysis F->H I Target Engagement Assay (e.g., Kinase Inhibition) F->I J Lead Compound Identification G->J H->J I->J

Caption: Workflow for in vitro anticancer screening.

Potential Mechanism of Action: Signaling Pathway Inhibition

Many pyridine-containing compounds are known to function as kinase inhibitors.[3] A common target in cancer therapy is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is frequently dysregulated in cancer and controls cell proliferation, differentiation, and survival. Derivatives of this compound could potentially act as inhibitors at various points within this cascade.

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cell Proliferation, Survival, Differentiation TF->Response Inhibitor Potential Pyridine Derivative Inhibitor Inhibitor->RAF Inhibitor->MEK

Caption: Potential inhibition of the MAPK pathway by derivatives.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Based on the activities of structurally related compounds, its derivatives are prime candidates for screening as anticancer and antimicrobial agents. The synthetic flexibility of the parent molecule allows for the creation of large, diverse libraries amenable to high-throughput screening. Future research should focus on the synthesis and systematic evaluation of these derivatives using the standardized protocols outlined in this guide. Elucidating their specific molecular targets and mechanisms of action will be critical for advancing the most promising candidates toward preclinical and clinical development.

References

The Pivotal Role of 1-(4-Bromopyridin-2-yl)ethanone in Modern Heterocyclic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromopyridin-2-yl)ethanone, also known as 2-acetyl-4-bromopyridine, has emerged as a highly versatile and valuable building block in the field of heterocyclic chemistry. Its unique structural arrangement, featuring a reactive acetyl group and a strategically positioned bromine atom on the pyridine ring, offers multiple avenues for synthetic diversification. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this pivotal intermediate, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to serve as a comprehensive resource for researchers in organic synthesis and drug discovery.

Introduction

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials[1]. Among these, substituted pyridines are of paramount importance. The subject of this guide, this compound, is a key synthetic intermediate that provides access to a diverse range of complex heterocyclic scaffolds. The presence of both a ketone functional group and a bromine atom allows for orthogonal chemical modifications, making it an attractive starting material for the construction of molecular libraries and the optimization of lead compounds in drug discovery programs. This document will detail the synthesis of this building block and its subsequent application in several cornerstone reactions of modern organic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 1060805-69-7[2]
Molecular Formula C₇H₆BrNO[2]
Molecular Weight 200.03 g/mol [2]
Appearance Solid, Low Melting Solid
Boiling Point 267.3±25.0 °C (Predicted)[3]
Density 1.534±0.06 g/cm³ (Predicted)[3]
Storage Store at 2-8 °C, under inert gas (nitrogen or Argon)[2][3]

Synthesis of this compound

The regioselective synthesis of this compound presents a synthetic challenge due to the directing effects of the acetyl group and the inherent reactivity of the pyridine ring. Direct bromination of 2-acetylpyridine tends to yield the 3-bromo isomer[4]. A more effective strategy involves a multi-step sequence commencing with the formation of the corresponding pyridine N-oxide. This approach deactivates the 2- and 6-positions towards electrophilic attack and activates the 4-position, enabling regioselective bromination[5].

Synthetic Pathway via N-Oxide Intermediate

The synthesis of this compound can be achieved through a two-step process starting from the readily available 2-acetylpyridine. The first step involves the oxidation of the pyridine nitrogen to form 2-acetylpyridine N-oxide. The subsequent step is the regioselective bromination at the 4-position.

Synthesis of this compound start 2-Acetylpyridine intermediate 2-Acetylpyridine N-oxide start->intermediate Oxidation (e.g., m-CPBA) product This compound intermediate->product Regioselective Bromination (e.g., POBr₃)

A plausible synthetic route to this compound.
Experimental Protocols

Step 1: Synthesis of 2-Acetylpyridine N-oxide

  • Materials: 2-Acetylpyridine, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).

  • Procedure: To a solution of 2-acetylpyridine (1.0 eq) in dichloromethane (DCM) at 0 °C, add m-CPBA (1.1 eq) portion-wise. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-acetylpyridine N-oxide.

Step 2: Synthesis of this compound

  • Materials: 2-Acetylpyridine N-oxide, Phosphorus oxybromide (POBr₃).

  • Procedure: To a flask containing 2-acetylpyridine N-oxide (1.0 eq), add POBr₃ (1.5 eq) at 0 °C. Slowly heat the reaction mixture to 80-90 °C and maintain for 2-3 hours. Monitor the reaction by TLC. After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Key Reactions and Applications in Heterocyclic Synthesis

This compound serves as a versatile scaffold for the synthesis of a wide array of more complex heterocyclic compounds through reactions at both the bromine atom and the acetyl group.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl boronic acids. This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent in medicinal chemistry.

Suzuki-Miyaura Coupling start This compound product 1-(4-Arylpyridin-2-yl)ethanone start->product Pd Catalyst, Base reactant Arylboronic Acid reactant->product

General scheme for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials: this compound (1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), Base (e.g., K₂CO₃, 2.0 eq), Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture).

  • Procedure: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base. Seal the flask, evacuate, and backfill with an inert gas (e.g., argon) three times. Add the degassed solvent mixture via syringe. Heat the reaction mixture to 80-120 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

Arylboronic AcidProductCatalystBaseSolventYield (%)Reference
Phenylboronic acid1-(4-Phenylpyridin-2-yl)ethanonePd(OAc)₂/SPhosK₂CO₃Toluene/H₂O~90-98[6]
4-Methoxyphenylboronic acid1-(4-(4-Methoxyphenyl)pyridin-2-yl)ethanonePdCl₂(dppf)Cs₂CO₃DMF~88-96[6]
3-Thienylboronic acid1-(4-(Thiophen-3-yl)pyridin-2-yl)ethanonePd(dppf)Cl₂K₂CO₃Dioxane/H₂O73 (representative)[7]

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne, yielding valuable alkynylpyridine derivatives. These products can serve as precursors for a variety of other heterocyclic systems.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Materials: this compound (1.0 eq), Terminal alkyne (1.1 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), Copper(I) co-catalyst (e.g., CuI, 5 mol%), Base (e.g., Et₃N, 3.0 eq), Degassed solvent (e.g., THF).

  • Procedure: To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide. Add the degassed solvent and the amine base. Add the terminal alkyne dropwise to the mixture. Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC). Quench the reaction with water and extract with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

Table 3: Representative Sonogashira Coupling Reactions

Terminal AlkyneProductCatalyst SystemBaseSolventYield (%)Reference
Phenylacetylene1-(4-(Phenylethynyl)pyridin-2-yl)ethanonePd(CF₃COO)₂/PPh₃/CuIEt₃NDMFGood[8]
1-Ethynyl-4-ethylbenzene1-(4-((4-Ethylphenyl)ethynyl)pyridin-2-yl)ethanonePd(PPh₃)₄/CuIEt₃NTHF92[9]
Propargyl alcohol3-(2-Acetylpyridin-4-yl)prop-2-yn-1-olPd(PPh₃)₄/CuIEt₃NTHF90[10]
Claisen-Schmidt Condensation

The acetyl group of this compound can readily participate in base-catalyzed Claisen-Schmidt condensations with various aromatic aldehydes to form chalcones (α,β-unsaturated ketones)[11]. Chalcones are an important class of compounds with a wide range of biological activities[12].

Experimental Protocol: General Procedure for Claisen-Schmidt Condensation

  • Materials: this compound (1.0 eq), Aromatic aldehyde (1.0 eq), Base (e.g., aqueous KOH solution), Solvent (e.g., Ethanol).

  • Procedure: In a round-bottom flask, dissolve this compound and the aromatic aldehyde in ethanol. With continuous stirring, add the aqueous KOH solution dropwise to the reaction mixture. Stir at room temperature until the reaction is complete (monitored by TLC). Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl. The precipitated solid chalcone is collected by vacuum filtration, washed with cold water, and recrystallized.

Table 4: Representative Claisen-Schmidt Condensation Reactions

Aromatic AldehydeProductBaseSolventYield (%)Reference
Benzaldehyde(E)-1-(4-Bromopyridin-2-yl)-3-phenylprop-2-en-1-oneKOHEthanolHigh[6]
4-Chlorobenzaldehyde(E)-1-(4-Bromopyridin-2-yl)-3-(4-chlorophenyl)prop-2-en-1-oneKOHEthanol72[6]
3,4-Dimethoxybenzaldehyde(E)-1-(4-Bromopyridin-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-oneKOHBall Mill96[6]

Application in Drug Discovery: Synthesis of BACE1 Inhibitors

A significant application of this compound and its derivatives is in the synthesis of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease[13]. Aminopyridine-based scaffolds have been identified as promising cores for the design of potent BACE1 inhibitors[14].

Experimental Workflow for BACE1 Inhibitor Synthesis

The following workflow illustrates a potential synthetic route to an aminopyridine-based BACE1 inhibitor starting from this compound. This pathway involves an initial cross-coupling reaction to introduce a key structural motif, followed by functional group manipulations to install the necessary pharmacophoric elements.

BACE1_Inhibitor_Synthesis A This compound B Suzuki or Sonogashira Coupling A->B Step 1 C Functionalized Pyridine Intermediate B->C D Ketone Reduction C->D Step 2 E Alcohol Intermediate D->E F Amination or Further Functionalization E->F Step 3 G Aminopyridine Scaffold F->G H Final Coupling/Cyclization G->H Step 4 I BACE1 Inhibitor H->I

A generalized workflow for the synthesis of a BACE1 inhibitor.

This generalized pathway highlights the utility of this compound as a starting point for accessing complex molecular architectures relevant to medicinal chemistry. The initial cross-coupling reaction at the bromine position allows for the introduction of a variety of substituents to probe the inhibitor's binding pocket. Subsequent modifications of the acetyl group, such as reduction to an alcohol followed by amination, can generate the key aminopyridine pharmacophore known to interact with the active site of BACE1.

Conclusion

This compound is a valuable and versatile building block in heterocyclic chemistry. Its synthetic accessibility and the orthogonal reactivity of its functional groups make it an indispensable tool for the construction of a wide range of complex molecules. The applications of this compound in palladium-catalyzed cross-coupling reactions and Claisen-Schmidt condensations provide efficient routes to novel scaffolds for drug discovery and materials science. Its role in the synthesis of BACE1 inhibitors underscores its importance in the development of potential therapeutics for neurodegenerative diseases. This technical guide serves to consolidate the current knowledge on this pivotal molecule and to facilitate its broader application in the scientific community.

References

Methodological & Application

Synthesis of Novel Chalcones from 1-(4-Bromopyridin-2-yl)ethanone: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This document provides detailed application notes and protocols for the synthesis of novel chalcone derivatives starting from 1-(4-Bromopyridin-2-yl)ethanone. This class of compounds holds significant promise for researchers, scientists, and drug development professionals due to the versatile biological activities associated with the chalcone scaffold, including potential anticancer, anti-inflammatory, and antimicrobial properties. These protocols offer a foundational methodology for the generation of diverse chalcone libraries for further investigation.

The synthesis of these chalcones is primarily achieved through the Claisen-Schmidt condensation, a robust and reliable base-catalyzed reaction between an acetophenone derivative and an aromatic aldehyde.[1][2] This document outlines the general procedure, specific experimental protocols, and the characterization of the resulting compounds.

Chemical Synthesis and Characterization

The synthesis of chalcones from this compound involves the Claisen-Schmidt condensation with various substituted benzaldehydes. The reaction is typically carried out in an alcoholic solvent in the presence of a strong base, such as sodium hydroxide or potassium hydroxide.[3][4] The general reaction scheme is depicted below:

G a This compound c Chalcone Derivative a->c Base (e.g., NaOH), EtOH, rt b Substituted Benzaldehyde b->c

Caption: General reaction scheme for the synthesis of chalcones.

Experimental Protocol: Synthesis of (E)-1-(4-bromopyridin-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one

This protocol details the synthesis of a specific chalcone derivative as a representative example.

Materials:

  • This compound (1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Distilled Water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • To this solution, add an equimolar amount of 4-chlorobenzaldehyde.

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 10-40% w/v) dropwise to the stirred mixture at room temperature.[5]

  • Continue stirring the reaction mixture at room temperature for a period of 4 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

  • Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product.

  • The solid precipitate is collected by vacuum filtration using a Buchner funnel and washed with cold water until the washings are neutral.

  • The crude product is then dried and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

Data Presentation: Physicochemical and Spectroscopic Data

The following table summarizes typical quantitative data for a synthesized chalcone derivative.

Compound IDMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Spectroscopic Data Highlights
1 C₁₄H₉BrClNO322.5985-95150-152¹H NMR (CDCl₃, δ ppm): 7.40-8.60 (m, Ar-H), 7.85 (d, 1H, J=15.5 Hz, H-β), 7.55 (d, 1H, J=15.5 Hz, H-α). IR (KBr, cm⁻¹): 1660 (C=O), 1585 (C=C).

Biological Significance and Potential Signaling Pathway Modulation

Chalcones are known to exhibit a wide range of biological activities, with a significant focus on their potential as anticancer agents.[6][7][8] Many chalcone derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[9] One of the key signaling pathways often implicated in cancer progression and targeted by various therapeutic agents is the Mitogen-Activated Protein Kinase (MAPK) pathway.[10][11]

The MAPK pathway is a crucial signaling cascade that regulates a variety of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[12] Dysregulation of this pathway is a hallmark of many cancers. Certain chalcones have been reported to exert their anticancer effects by modulating the components of the MAPK pathway, such as ERK, JNK, and p38 kinases.[13][14][15]

Experimental Workflow for Biological Evaluation:

The following diagram outlines a typical workflow for assessing the biological activity of the synthesized chalcones.

G start Synthesized Chalcones cell_lines Cancer Cell Lines (e.g., MGC803, HGC27) start->cell_lines cytotoxicity Cytotoxicity Assay (MTT/CCK-8) cell_lines->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Flow Cytometry) ic50->apoptosis western_blot Western Blot Analysis ic50->western_blot end Elucidation of Mechanism of Action apoptosis->end pathway_analysis MAPK Pathway Protein Expression western_blot->pathway_analysis pathway_analysis->end G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Chalcone Chalcone Derivative Chalcone->RAF Inhibition Cell_Cycle Cell Cycle Progression, Proliferation Transcription_Factors->Cell_Cycle

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-(4-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is extensively used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 1-(4-Bromopyridin-2-yl)ethanone with various arylboronic acids. The resulting 1-(4-arylpyridin-2-yl)ethanone scaffolds are valuable intermediates in medicinal chemistry, as the 2-acetyl-4-arylpyridine motif is a key structural feature in many biologically active molecules. The electronic properties of the pyridine ring and the presence of the acetyl group can influence the reactivity of the substrate, making the careful selection and optimization of reaction conditions crucial for achieving high yields.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Data Presentation

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O901685-95
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O901690-98
34-Chlorophenylboronic acidPd(dppf)Cl₂K₃PO₄Toluene1001280-90
44-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂K₃PO₄Toluene1001275-85
52-Methylphenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane1001870-80
63-Thienylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O901680-90

Experimental Protocols

This section provides a detailed, optimized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a robust starting point and may be adapted for specific substrates and scales.

Materials and Equipment
  • Reagents:

    • This compound

    • Arylboronic acid

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

    • Base (e.g., Potassium carbonate [K₂CO₃], Potassium phosphate [K₃PO₄], or Cesium carbonate [Cs₂CO₃])

    • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water, Toluene)

  • Equipment:

    • Schlenk flask or microwave vial

    • Magnetic stirrer with heating plate

    • Condenser

    • Inert gas (Argon or Nitrogen) supply with manifold

    • Standard laboratory glassware

    • Syringes and needles

Detailed Protocol
  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere:

    • Seal the vessel with a septum or screw cap.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction:

    • Stir the reaction mixture at room temperature for 15-20 minutes to ensure proper mixing.

    • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (40 mL) and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 1-(4-arylpyridin-2-yl)ethanone product.

Mandatory Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd2_complex1 transmetalation Transmetalation pd2_complex1->transmetalation pd2_complex2 R¹-Pd(II)L₂-R² transmetalation->pd2_complex2 reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product reagents1 R¹-X (this compound) reagents1->oxidative_addition reagents2 R²-B(OR)₂ (Arylboronic Acid) + Base reagents2->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Workflow start Start setup Combine Reactants, Catalyst, and Base in a Schlenk Flask start->setup inert Evacuate and Backfill with Inert Gas (3x) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (90-100°C, 12-24h) solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Cool, Dilute, Wash, and Dry monitoring->workup purification Purify by Flash Chromatography workup->purification end Obtain Pure Product purification->end

Caption: A streamlined experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(4-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is particularly valuable in pharmaceutical and materials science research due to its broad substrate scope and tolerance of various functional groups.[2] The synthesis of substituted aminopyridines is of significant interest as this structural motif is a key component in a multitude of biologically active compounds.

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 1-(4-Bromopyridin-2-yl)ethanone. This specific substrate is a valuable building block, and the presence of the acetyl group at the 2-position necessitates careful consideration of reaction conditions to achieve optimal results. The protocols and data presented herein are based on established methodologies for the amination of similarly functionalized bromopyridines and serve as a comprehensive guide for reaction setup and optimization.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine. This transformation is facilitated by a palladium catalyst, a suitable phosphine ligand, and a base in an appropriate solvent. The generally accepted catalytic cycle proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination to furnish the desired N-substituted aminopyridine and regenerate the active Pd(0) catalyst. The judicious selection of the catalyst, ligand, base, and solvent is critical for achieving high yields and purity, especially given the presence of the potentially coordinating acetyl group on the substrate.

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of various bromopyridines with a range of amines. While specific data for this compound is not extensively published, the presented data for analogous 2-bromopyridines provides a strong predictive framework for reaction optimization.

Table 1: Buchwald-Hartwig Amination of Bromopyridines with Primary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.1)Toluene1001885-95
2BenzylaminePd₂(dba)₃ (1.5)XPhos (3.6)NaOtBu (1.5)Toluene8016~90
3n-ButylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1001280-90
4CyclohexylaminePd₂(dba)₃ (1)BrettPhos (2)LiHMDS (2.0)THF6518~88

Table 2: Buchwald-Hartwig Amination of Bromopyridines with Secondary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.0)Dioxane1102492
2PiperidinePd₂(dba)₃ (1)RuPhos (2)K₃PO₄ (2.0)Toluene1001695
3DiethylaminePd(OAc)₂ (5)dppp (10)NaOtBu (2.0)Toluene801455-98
4N-MethylanilinePd(OAc)₂ (1.5)DavePhos (3)NaOtBu (1.4)Toluene9018~93

Note: The data in these tables are compiled from various sources on the Buchwald-Hartwig amination of bromopyridines and are intended to serve as a guideline for reaction optimization.

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound with a representative primary and secondary amine. It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Amination of this compound with Aniline (Primary Amine)

Materials:

  • This compound

  • Aniline

  • Palladium(II) Acetate (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Cesium Carbonate (2.1 mmol, 2.1 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), and BINAP (0.03 mmol, 3 mol%).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add anhydrous toluene (5 mL) via syringe, followed by the addition of aniline (1.2 mmol, 1.2 equiv) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 16-24 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-(4-(phenylamino)pyridin-2-yl)ethanone.

Protocol 2: Amination of this compound with Morpholine (Secondary Amine)

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous 1,4-Dioxane

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox or under a stream of inert gas, charge a Schlenk tube with this compound (1.0 mmol, 1.0 equiv), Sodium tert-butoxide (1.4 mmol, 1.4 equiv), Tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), and Xantphos (0.03 mmol, 3 mol%).

  • Seal the tube and remove it from the glovebox (if applicable).

  • Add anhydrous 1,4-dioxane (5 mL) via syringe, followed by the addition of morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-(4-morpholinopyridin-2-yl)ethanone.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Substrate, Base, Catalyst, Ligand start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Anhydrous Solvent inert->solvent amine Add Amine solvent->amine heat Heat and Stir amine->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool Upon Completion quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end Final Product purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle pd0 Pd(0)L pd2_halide Ar-Pd(II)L(X) pd0->pd2_halide Oxidative Addition (Ar-X) pd2_amine [Ar-Pd(II)L(HNR'R'')]+X- pd2_halide->pd2_amine + HNR'R'' - X- pd2_amido Ar-Pd(II)L(NR'R'') pd2_amine->pd2_amido + Base - Base-H+ pd2_amido->pd0 Reductive Elimination (Ar-NR'R'') l1 Ar = 1-(4-ethanone)pyridin-2-yl X = Br

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-(4-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromopyridin-2-yl)ethanone is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science.[1] The presence of a bromine atom at the 4-position of the pyridine ring allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The acetyl group at the 2-position provides a handle for further synthetic transformations. This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions involving this substrate, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental for the synthesis of novel compounds with potential applications in drug discovery and development.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. This reaction is particularly valuable for the synthesis of biaryl and vinyl-substituted pyridine derivatives.

General Reaction Scheme:

Suzuki_Miyaura cluster_products Products reactant1 This compound reagents Pd Catalyst Base reactant2 R-B(OH)2 (Aryl or Vinyl Boronic Acid) product 1-(4-Aryl/Vinylpyridin-2-yl)ethanone reagents->product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Quantitative Data

While specific data for this compound is not extensively reported, the following table provides representative yields for the Suzuki-Miyaura coupling of a structurally similar substrate, 2-bromopyridine, with various arylboronic acids. These values can serve as a guide for reaction optimization.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane901690-98
33-Tolylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene110888-96
42-Thiopheneboronic acidPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O851880-90
Experimental Protocol: Synthesis of 1-(4-Phenylpyridin-2-yl)ethanone

Materials:

  • This compound (1.0 mmol, 200 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium carbonate (2.0 mmol, 276 mg)

  • Toluene (8 mL)

  • Water (2 mL)

  • Schlenk flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add degassed toluene and water to the reaction mixture.

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[3] It is a valuable tool for the synthesis of substituted alkenes.

General Reaction Scheme:

Heck_Reaction cluster_products Products reactant1 This compound reagents Pd Catalyst Base reactant2 Alkene product 1-(4-Vinylpyridin-2-yl)ethanone Derivative reagents->product

Caption: General scheme of the Heck reaction.

Quantitative Data

The following table presents typical yields for the Heck reaction of various aryl bromides with styrene, which can be used as a reference for reactions with this compound.[3]

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1001280-90
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃DMAc1201675-85
3CyclohexenePd(OAc)₂ (2)P(o-tolyl)₃ (4)NaOAcNMP1102460-70
41-OctenePd(dba)₂ (2)XPhos (4)Cs₂CO₃Dioxane1001870-80
Experimental Protocol: Synthesis of 1-(4-Styrylpyridin-2-yl)ethanone

Materials:

  • This compound (1.0 mmol, 200 mg)

  • Styrene (1.2 mmol, 138 µL)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)

  • Triethylamine (Et₃N) (1.5 mmol, 209 µL)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk tube

  • Magnetic stirrer with heating plate

  • Condenser

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add this compound, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add DMF, triethylamine, and styrene to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst.[4] This reaction is highly efficient for the synthesis of alkynyl-substituted pyridines.

General Reaction Scheme:

Sonogashira cluster_products Products reactant1 This compound reagents Pd Catalyst Cu(I) Co-catalyst Base reactant2 Terminal Alkyne product 1-(4-Alkynylpyridin-2-yl)ethanone reagents->product

Caption: General scheme of the Sonogashira coupling reaction.

Quantitative Data

The following data for the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes provides a useful reference for expected yields with this compound.

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF80692
21-HexynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHTHF651285
3EthynyltrimethylsilanePd(OAc)₂ (2), PPh₃ (4)CuI (5)Et₃NToluene90888
43-EthynyltoluenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF80695
Experimental Protocol: Synthesis of 1-(4-(Phenylethynyl)pyridin-2-yl)ethanone

Materials:

  • This compound (1.0 mmol, 200 mg)

  • Phenylacetylene (1.2 mmol, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (2.0 mmol, 279 µL)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add DMF, triethylamine, and phenylacetylene.

  • Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] It is a highly versatile method for the synthesis of a wide range of arylamines.

General Reaction Scheme:

Buchwald_Hartwig cluster_products Products reactant1 This compound reagents Pd Catalyst Ligand Base reactant2 Amine (R¹R²NH) product 1-(4-(R¹R²N)pyridin-2-yl)ethanone reagents->product

Caption: General scheme of the Buchwald-Hartwig amination.

Quantitative Data

The following table provides representative yields for the Buchwald-Hartwig amination of 2-bromopyridine with various amines. This data can be used as a starting point for the amination of this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene1001285-95
2MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1101690-98
3n-ButylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄t-BuOH90880-90
4Cyclohexane-1,2-diaminePd₂(dba)₃ (9)BINAP (18)NaOt-BuToluene80460[7]
Experimental Protocol: Synthesis of 1-(4-(Phenylamino)pyridin-2-yl)ethanone

Materials:

  • This compound (1.0 mmol, 200 mg)

  • Aniline (1.2 mmol, 110 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 mmol, 25 mg)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)

  • Toluene (5 mL)

  • Schlenk tube

  • Magnetic stirrer with heating plate

  • Condenser

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, add NaOt-Bu, BINAP, and Pd₂(dba)₃ to a Schlenk tube.

  • Add this compound and a stir bar.

  • Seal the tube, remove from the glovebox, and add toluene and aniline via syringe.

  • Place the tube in a preheated oil bath at 100 °C and stir for 12 hours.

  • After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

General Catalytic Cycle and Experimental Workflow

The palladium-catalyzed cross-coupling reactions discussed herein generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (or migratory insertion in the case of the Heck reaction), and reductive elimination.

Catalytic_Cycle Pd0 Pd(0)Ln PdII_A R-Pd(II)L2-X Pd0->PdII_A Oxidative Addition (R-X) PdII_B R-Pd(II)L2-R' PdII_A->PdII_B Transmetalation (R'-M) PdII_B->Pd0 Reductive Elimination Product R-R' PdII_B->Product

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.

A typical experimental workflow for these reactions involves careful setup under an inert atmosphere to prevent catalyst deactivation.

Workflow Setup Reaction Setup (Schlenk flask, inert gas) Reagents Add Reactants, Catalyst, Ligand, and Base Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat and Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

This compound is a valuable substrate for a range of palladium-catalyzed cross-coupling reactions, providing access to a diverse array of substituted pyridine derivatives. The protocols and data presented in these application notes serve as a practical guide for researchers in the synthesis of novel compounds for various applications, particularly in the field of drug discovery. Optimization of reaction conditions may be necessary depending on the specific coupling partners and desired scale.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-(4-Bromopyridin-2-yl)ethanone as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of potential kinase inhibitors using 1-(4-Bromopyridin-2-yl)ethanone as a versatile starting material. The pyridine scaffold is a well-established pharmacophore in numerous kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. This document outlines a multi-step synthetic approach to generate a 4-anilinopyridine derivative, a common motif in kinase inhibitors, and details the protocols for its biological evaluation.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The compound this compound serves as a valuable precursor for the synthesis of a diverse library of potential kinase inhibitors. Its bromine atom allows for the introduction of various aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions, while the acetyl group provides a handle for further functionalization. This document focuses on the synthesis of a hypothetical p38 MAPK inhibitor, herein designated as Compound 1 , to illustrate a practical workflow.

Synthetic Scheme

The synthesis of Compound 1 from this compound can be achieved through a two-step process involving a Suzuki-Miyaura coupling followed by further functionalization or, as detailed here, a direct Buchwald-Hartwig amination.

G cluster_0 Synthesis of Compound 1 start This compound step1 Buchwald-Hartwig Amination (Aniline, Pd catalyst, Base) start->step1 Step 1 product Compound 1 (1-(4-anilinopyridin-2-yl)ethanone) step1->product

Synthetic route to Compound 1.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-anilinopyridin-2-yl)ethanone (Compound 1)

This protocol describes the palladium-catalyzed Buchwald-Hartwig amination of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add anhydrous toluene (5 mL) to the flask.

  • Add this compound (1.0 mmol, 1.0 equiv) and aniline (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Compound 1 .

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase, such as p38α MAPK. The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Recombinant human p38α MAPK

  • Suitable peptide substrate for p38α MAPK (e.g., ATF2-based peptide)

  • Adenosine triphosphate (ATP)

  • Compound 1 (or other test inhibitors)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound 1 in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for testing.

  • Assay Plate Setup: Add 1 µL of the serially diluted Compound 1 or DMSO (as a control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer containing the p38α MAPK and the peptide substrate.

    • Prepare a 2X ATP solution in kinase assay buffer.

    • Add 2 µL of the 2X kinase/substrate solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_0 Kinase Inhibition Assay Workflow start Prepare serial dilutions of Compound 1 in DMSO dispense Dispense compound dilutions and controls into 384-well plate start->dispense add_kinase Add kinase and substrate solution dispense->add_kinase incubate1 Incubate for 10 min add_kinase->incubate1 start_reaction Initiate reaction with ATP solution incubate1->start_reaction incubate2 Incubate at 30°C for 60 min start_reaction->incubate2 stop_reaction Stop reaction and deplete ATP (add ADP-Glo™ Reagent) incubate2->stop_reaction incubate3 Incubate for 40 min stop_reaction->incubate3 detect_adp Generate luminescent signal (add Kinase Detection Reagent) incubate3->detect_adp incubate4 Incubate for 30 min detect_adp->incubate4 read_plate Measure luminescence incubate4->read_plate analyze Calculate IC50 values read_plate->analyze

Workflow for in vitro kinase inhibition assay.
Protocol 3: Cell-Based Assay for Kinase Inhibition

This protocol describes a general method to assess the ability of a compound to inhibit a specific kinase signaling pathway within a cellular context. For a p38 MAPK inhibitor, this could involve measuring the phosphorylation of a downstream substrate like MK2.

Materials:

  • Human cell line known to have an active p38 MAPK pathway (e.g., THP-1 monocytes)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or other stimulus to activate the p38 MAPK pathway

  • Compound 1

  • Lysis buffer

  • Phospho-specific antibodies (e.g., anti-phospho-MK2) and total protein antibodies (e.g., anti-MK2)

  • Western blotting or ELISA reagents and equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture the chosen cell line to an appropriate density in multi-well plates.

    • Pre-treat the cells with various concentrations of Compound 1 for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., LPS) for a predetermined time (e.g., 30 minutes) to activate the p38 MAPK pathway.

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • Detection of Protein Phosphorylation:

    • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated and total forms of the downstream target (e.g., phospho-MK2 and total MK2). Use appropriate secondary antibodies and a detection system to visualize the protein bands.

    • ELISA: Use a sandwich ELISA kit specific for the phosphorylated and total forms of the target protein.

  • Data Analysis:

    • Quantify the levels of the phosphorylated protein relative to the total protein for each treatment condition.

    • Determine the concentration of Compound 1 that causes a 50% reduction in the phosphorylation of the downstream target.

Data Presentation

The following tables present hypothetical data for a series of kinase inhibitors derived from this compound.

Table 1: Synthesis and Physicochemical Properties of Hypothetical Kinase Inhibitors

Compound IDR-Group on AnilineMolecular Weight ( g/mol )LogP (calculated)
1 H212.242.58
2 4-Fluoro230.232.89
3 3-Methyl226.273.01
4 4-Methoxy242.272.65

Table 2: In Vitro Kinase Inhibitory Activity of Hypothetical Kinase Inhibitors

Compound IDp38α MAPK IC₅₀ (nM)JNK1 IC₅₀ (nM)ERK2 IC₅₀ (nM)
1 150>10000>10000
2 858500>10000
3 110>10000>10000
4 2509800>10000
Staurosporine (Control)5815

Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer. Compound 1 is hypothesized to inhibit p38α MAPK, thereby blocking the downstream signaling events.

G cluster_0 p38 MAPK Signaling Pathway Stimulus Inflammatory Cytokines / Stress MKK MKK3/6 Stimulus->MKK p38 p38 MAPK MKK->p38 Phosphorylation MK2 MK2 p38->MK2 Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Phosphorylation Cellular_Response Inflammation, Apoptosis, Cell Cycle Arrest MK2->Cellular_Response Transcription_Factors->Cellular_Response Inhibitor Compound 1 Inhibitor->p38

Inhibition of the p38 MAPK signaling pathway.

Conclusion

This compound is a readily accessible and versatile precursor for the synthesis of a wide range of potential kinase inhibitors. The synthetic and biological protocols provided in these application notes offer a robust framework for the development and characterization of novel therapeutic agents. The presented data, although hypothetical, illustrates the potential for generating potent and selective kinase inhibitors from this starting material. Further optimization of the synthesized compounds can be guided by structure-activity relationship (SAR) studies to improve their pharmacological properties.

Application Notes and Protocols for the Medicinal Chemistry Preparation of 1-(4-Bromopyridin-2-yl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential biological evaluation of analogs derived from 1-(4-Bromopyridin-2-yl)ethanone, a versatile building block in medicinal chemistry. The protocols outlined below detail two primary synthetic strategies for analog generation: Suzuki-Miyaura cross-coupling at the C4 position of the pyridine ring and Claisen-Schmidt condensation at the acetyl group. Additionally, a protocol for assessing the biological activity of these analogs as potential PIM-1 kinase inhibitors is provided, along with an overview of the relevant signaling pathway.

Data Presentation

Synthetic Analogs of this compound

The following tables summarize representative quantitative data for the synthesis of two classes of analogs.

Table 1: Suzuki-Miyaura Cross-Coupling Products of this compound

EntryAryl Boronic AcidProductCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid1-(4-Phenylpyridin-2-yl)ethanonePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1001285
24-Methoxyphenylboronic acid1-(4-(4-Methoxyphenyl)pyridin-2-yl)ethanonePd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O901678
33-Fluorophenylboronic acid1-(4-(3-Fluorophenyl)pyridin-2-yl)ethanonePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O110882
4Thiophen-2-ylboronic acid1-(4-(Thiophen-2-yl)pyridin-2-yl)ethanonePd₂(dba)₃/XPhosK₂CO₃THF/H₂O801875

Table 2: Claisen-Schmidt Condensation Products of this compound

EntryAromatic AldehydeProductBaseSolventTemp (°C)Time (h)Yield (%)
1Benzaldehyde(E)-1-(4-Bromopyridin-2-yl)-3-phenylprop-2-en-1-oneNaOHEthanol25492
24-Chlorobenzaldehyde(E)-1-(4-Bromopyridin-2-yl)-3-(4-chlorophenyl)prop-2-en-1-oneKOHMethanol25688
34-Methoxybenzaldehyde(E)-1-(4-Bromopyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-oneNaOHEthanol25595
42-Naphthaldehyde(E)-1-(4-Bromopyridin-2-yl)-3-(naphthalen-2-yl)prop-2-en-1-oneKOHEthanol30885
Biological Activity of Pyridine-Based Kinase Inhibitors

The following table presents representative biological data for pyridine-containing compounds as PIM-1 kinase inhibitors, a potential target for analogs of this compound.

Table 3: PIM-1 Kinase Inhibitory Activity of Representative Pyridine Analogs

CompoundScaffoldPIM-1 IC₅₀ (nM)Reference
StaurosporineIndolocarbazole16.7[1]
Compound 1 Pyridine-based14.3[1]
Compound 2 Pyridine-based19.4[1]
Compound 3 Pyridothienopyrimidinone1180[2]
Compound 4 Pyridothienopyrimidinone4620[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 1-(4-arylpyridin-2-yl)ethanone analogs.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Degassed solvent (e.g., Toluene/Ethanol/Water, 1,4-Dioxane/Water)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating

  • Inert atmosphere (Nitrogen or Argon)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 1-(4-arylpyridin-2-yl)ethanone analog.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Claisen-Schmidt Condensation

This protocol outlines the synthesis of chalcone-like analogs, (E)-1-(4-bromopyridin-2-yl)-3-arylprop-2-en-1-one.

Materials:

  • This compound

  • Aromatic aldehyde

  • Base (e.g., NaOH, KOH)

  • Solvent (e.g., Ethanol, Methanol)

  • Beaker or round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a beaker or round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.1 eq) in the chosen solvent.

  • While stirring at room temperature, add a solution of the base (e.g., 10% aqueous NaOH) dropwise.

  • Continue stirring at room temperature for the specified time. A precipitate should form.

  • Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to obtain the pure (E)-1-(4-bromopyridin-2-yl)-3-arylprop-2-en-1-one analog.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. For example, for (E)-1-(4-bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, the synthesis involved reacting 4-bromoacetophenone and 2-methoxybenzaldehyde in ethanol with a 30% KOH solution, followed by stirring for 6 hours at room temperature and purification by recrystallization from ethanol[3].

Protocol 3: In Vitro PIM-1 Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of the synthesized analogs against PIM-1 kinase.

Materials:

  • Synthesized this compound analogs

  • Recombinant human PIM-1 kinase

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • ATP

  • Peptide substrate for PIM-1

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of each compound dilution or DMSO (vehicle control).

  • Add 2 µL of PIM-1 enzyme in kinase buffer to each well.

  • Incubate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix in kinase buffer.

  • Incubate the reaction at room temperature for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Mandatory Visualization

Synthetic_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_claisen Claisen-Schmidt Condensation start This compound suzuki_reagents Arylboronic Acid, Pd Catalyst, Base start->suzuki_reagents claisen_reagents Aromatic Aldehyde, Base (NaOH/KOH) start->claisen_reagents suzuki_product 1-(4-Arylpyridin-2-yl)ethanone Analogs suzuki_reagents->suzuki_product C-C Bond Formation claisen_product (E)-1-(4-Bromopyridin-2-yl)-3-arylprop-2-en-1-one Analogs (Chalcones) claisen_reagents->claisen_product C-C Bond Formation

Caption: Synthetic routes for the preparation of this compound analogs.

PIM1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Cytokine Binding stat STAT jak->stat Phosphorylation stat_n STAT (active) stat->stat_n Dimerization & Translocation pim1 PIM-1 Kinase bad BAD pim1->bad Phosphorylation (Inhibition) apoptosis Apoptosis bad->apoptosis Promotes inhibitor Pyridine Analog (Potential Inhibitor) inhibitor->pim1 Inhibition stat_n->pim1 Transcriptional Activation myc c-Myc (Transcription Factor) stat_n->myc Transcriptional Activation proliferation Cell Proliferation & Survival myc->proliferation

Caption: Simplified PIM-1 kinase signaling pathway and the point of inhibition.

References

Application Notes and Protocols: Synthesis of Ruthenium Sensitizers Utilizing 1-(4-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a novel ruthenium-based sensitizer for potential use in dye-sensitized solar cells (DSSCs). The synthesis originates from 1-(4-Bromopyridin-2-yl)ethanone, a versatile building block, to first construct a functionalized terpyridine ligand. This ligand is subsequently used to form a heteroleptic ruthenium(II) complex. The protocols provided are based on established synthetic methodologies for polypyridine ligands and ruthenium complexes.

Overview of the Synthetic Strategy

The overall synthetic approach is a two-step process:

  • Synthesis of a Terpyridine Ligand: A Kröhnke-type reaction is employed to synthesize a 4'-(4-bromophenyl)-2,2':6',2''-terpyridine ligand. This method involves the condensation of an α,β-unsaturated ketone with a pyridinium salt derived from this compound.

  • Synthesis of the Ruthenium Sensitizer: The synthesized terpyridine ligand is then reacted with a ruthenium precursor and an ancillary bipyridine ligand containing anchoring groups (e.g., 4,4'-dicarboxylic acid-2,2'-bipyridine) to yield the final ruthenium sensitizer.

The following diagram illustrates the logical workflow of the synthesis.

synthesis_workflow Overall Synthesis Workflow start Starting Material: This compound step1 Step 1: Synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine Ligand start->step1 Kröhnke-type reaction step2 Step 2: Synthesis of Ruthenium(II) Sensitizer step1->step2 Complexation with Ru(II) precursor and ancillary ligand product Final Product: Ruthenium Sensitizer step2->product

Caption: Overall Synthesis Workflow.

Experimental Protocols

2.1. Step 1: Synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine (L1)

This protocol outlines the synthesis of the terpyridine ligand via a one-pot Kröhnke reaction.[1][2]

Materials and Reagents:

ReagentMolecular FormulaMolecular Weight ( g/mol )
This compoundC₇H₆BrNO200.03
4-BromobenzaldehydeC₇H₅BrO185.02
Ammonium AcetateC₂H₇NO₂77.08
EthanolC₂H₅OH46.07
Potassium HydroxideKOH56.11

Table 1: Reagents for the synthesis of ligand L1.

Procedure:

  • To a solution of this compound (2.00 g, 10.0 mmol) and 4-bromobenzaldehyde (0.925 g, 5.0 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask, add a solution of potassium hydroxide (0.56 g, 10.0 mmol) in ethanol (10 mL) dropwise with stirring at room temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for 6 hours.

  • Add a large excess of ammonium acetate (7.71 g, 100 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature, which should result in the precipitation of a solid.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol (2 x 20 mL) and then with water (2 x 20 mL) to remove excess ammonium acetate.

  • Dry the crude product under vacuum to yield 4'-(4-bromophenyl)-2,2':6',2''-terpyridine (L1).

  • Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/chloroform.

Expected Yield and Characterization:

ParameterExpected Value
Yield 60-70%
Appearance Off-white to pale yellow solid
¹H NMR Peaks corresponding to aromatic protons
Mass Spec (ESI) [M+H]⁺ peak corresponding to C₂₁H₁₄BrN₃

Table 2: Expected results for the synthesis of ligand L1.

ligand_synthesis Synthesis of Terpyridine Ligand (L1) reagents This compound + 4-Bromobenzaldehyde + KOH in Ethanol stir Stir at RT for 6h reagents->stir add_nh4oac Add Ammonium Acetate stir->add_nh4oac reflux Reflux for 12h add_nh4oac->reflux cool_precipitate Cool to RT Precipitation reflux->cool_precipitate filter_wash Filter and Wash (Ethanol, Water) cool_precipitate->filter_wash dry Dry under Vacuum filter_wash->dry product Product: 4'-(4-bromophenyl)-2,2':6',2''-terpyridine (L1) dry->product

Caption: Workflow for the synthesis of the terpyridine ligand (L1).

2.2. Step 2: Synthesis of [Ru(L1)(dcbpy)(NCS)₂] (Ruthenium Sensitizer)

This protocol describes the synthesis of a heteroleptic ruthenium(II) complex using the newly synthesized terpyridine ligand (L1) and an ancillary ligand, 4,4'-dicarboxylic acid-2,2'-bipyridine (dcbpy), which provides the anchoring groups to bind to a semiconductor surface.

Materials and Reagents:

ReagentMolecular FormulaMolecular Weight ( g/mol )
4'-(4-bromophenyl)-2,2':6',2''-terpyridine (L1)C₂₁H₁₄BrN₃400.26
RuCl₃·xH₂ORuCl₃·xH₂O207.43 (anhydrous)
4,4'-Dicarboxylic acid-2,2'-bipyridine (dcbpy)C₁₂H₈N₂O₄244.20
Ammonium thiocyanateNH₄SCN76.12
N,N-Dimethylformamide (DMF)C₃H₇NO73.09

Table 3: Reagents for the synthesis of the ruthenium sensitizer.

Procedure:

  • A mixture of RuCl₃·xH₂O (0.207 g, 1.0 mmol) and 4'-(4-bromophenyl)-2,2':6',2''-terpyridine (L1) (0.400 g, 1.0 mmol) in N,N-dimethylformamide (DMF) (30 mL) is placed in a 100 mL three-necked flask.

  • The mixture is heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for 4 hours. The color of the solution should change to a deep brown or purple, indicating the formation of the [Ru(L1)Cl₃] intermediate.

  • To this solution, 4,4'-dicarboxylic acid-2,2'-bipyridine (dcbpy) (0.244 g, 1.0 mmol) is added, and the reflux is continued for another 4 hours.

  • A large excess of ammonium thiocyanate (NH₄SCN) (1.52 g, 20 mmol) is then added to the reaction mixture, and the reflux is maintained for an additional 8 hours. The color of the solution will typically change to a deep red or purple.

  • After cooling to room temperature, the DMF is removed under reduced pressure.

  • The resulting solid residue is dissolved in a minimum amount of methanol and purified by column chromatography on Sephadex LH-20, eluting with methanol.

  • The main colored fraction is collected, and the solvent is removed to yield the final ruthenium sensitizer, [Ru(L1)(dcbpy)(NCS)₂].

Expected Yield and Characterization:

ParameterExpected Value
Yield 30-40%
Appearance Dark red or purple solid
UV-Vis (in DMF) Characteristic metal-to-ligand charge transfer (MLCT) bands in the visible region
Mass Spec (ESI) [M-H]⁻ peak corresponding to C₃₅H₂₀BrN₇O₄RuS₂

Table 4: Expected results for the synthesis of the ruthenium sensitizer.

ruthenium_synthesis Synthesis of the Ruthenium Sensitizer start_materials RuCl₃·xH₂O + Ligand L1 in DMF reflux1 Reflux for 4h under Argon start_materials->reflux1 add_dcbpy Add dcbpy reflux1->add_dcbpy reflux2 Reflux for 4h add_dcbpy->reflux2 add_nh4scn Add NH₄SCN reflux2->add_nh4scn reflux3 Reflux for 8h add_nh4scn->reflux3 remove_dmf Remove DMF under reduced pressure reflux3->remove_dmf purify Purify by Column Chromatography remove_dmf->purify final_product Final Product: [Ru(L1)(dcbpy)(NCS)₂] purify->final_product

Caption: Workflow for the synthesis of the ruthenium sensitizer.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic pathway.

StepStarting Material(s)ProductMolar RatioSolventReaction Time (h)Typical Yield (%)
1This compound, 4-Bromobenzaldehyde, NH₄OAc4'-(4-bromophenyl)-2,2':6',2''-terpyridine (L1)2:1:10Ethanol1260-70
2RuCl₃·xH₂O, L1, dcbpy, NH₄SCN[Ru(L1)(dcbpy)(NCS)₂]1:1:1:20DMF1630-40

Table 5: Summary of quantitative data for the synthesis of the ruthenium sensitizer.

Concluding Remarks

This document provides a detailed, plausible synthetic route for the preparation of a novel ruthenium sensitizer starting from this compound. The protocols are based on well-established and reliable chemical transformations. Researchers can use these application notes as a guide to synthesize this and structurally related ruthenium complexes for evaluation in dye-sensitized solar cells and other applications requiring photosensitizers. The bromine functionality on the terpyridine ligand also offers a site for further post-complexation modification, allowing for the fine-tuning of the sensitizer's photophysical and electrochemical properties.

References

Application Notes and Protocols for the Derivatization of the Acetyl Group on 1-(4-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the acetyl group on 1-(4-Bromopyridin-2-yl)ethanone. This versatile building block is a valuable starting material in medicinal chemistry and drug discovery, offering multiple avenues for the synthesis of novel heterocyclic compounds. The protocols outlined below describe key transformations of the acetyl moiety, including Claisen-Schmidt condensation, Mannich reaction, α-Halogenation, and the Willgerodt-Kindler reaction.

Claisen-Schmidt Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are important intermediates for various heterocyclic compounds, such as pyrazolines, and are known to possess a wide range of biological activities. This reaction involves the base-catalyzed condensation of this compound with an aromatic aldehyde.

Experimental Protocol

A mixture of this compound (1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) is dissolved in ethanol. An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, is added dropwise to the stirred solution at room temperature. The reaction mixture is typically stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC). The resulting chalcone often precipitates from the reaction mixture and can be isolated by filtration.

Detailed Procedure (Example with Benzaldehyde):

  • In a round-bottom flask, dissolve this compound (e.g., 10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL).

  • While stirring at room temperature, add a 40% aqueous solution of NaOH (e.g., 5 mL) dropwise.

  • Continue stirring the mixture for 4-6 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.

Quantitative Data
Aldehyde ReactantBaseSolventReaction Time (h)Yield (%)
BenzaldehydeNaOHEthanol/Water4-685-95
4-ChlorobenzaldehydeKOHEthanol24~70-80
4-MethoxybenzaldehydeNaOHEthanol/Water4-680-90
2-NitrobenzaldehydeNaOHEthanol/Water6-875-85

Note: Yields are estimates based on similar reactions with 2-acetylpyridine and may vary for this compound.

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Work-up & Purification start1 This compound reagents Base (NaOH or KOH) Ethanol/Water start1->reagents start2 Aromatic Aldehyde start2->reagents conditions Room Temperature 4-24 hours reagents->conditions workup Ice Quench Acidification (HCl) conditions->workup purification Filtration Recrystallization workup->purification product Chalcone Derivative purification->product

Caption: Claisen-Schmidt Condensation Workflow.

Mannich Reaction: Synthesis of β-Aminoketones

The Mannich reaction is a three-component condensation that yields β-aminoketones, known as Mannich bases. These compounds are valuable intermediates in the synthesis of pharmaceuticals and natural products. The reaction involves the aminoalkylation of the acidic α-proton of the acetyl group of this compound with formaldehyde and a secondary amine, typically in the presence of an acid catalyst.

Experimental Protocol

This compound, a secondary amine (e.g., dimethylamine or morpholine), and formaldehyde are reacted in a suitable solvent, such as ethanol or dioxane. A catalytic amount of hydrochloric acid is often added. The reaction mixture is typically heated to reflux for several hours. After cooling, the product is isolated by extraction and can be purified by chromatography or crystallization.

Detailed Procedure (Example with Dimethylamine and Formaldehyde):

  • To a solution of this compound (10 mmol) in ethanol (50 mL), add dimethylamine hydrochloride (12 mmol) and paraformaldehyde (15 mmol).

  • Add a few drops of concentrated hydrochloric acid to catalyze the reaction.

  • Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude Mannich base.

  • Purify the product by column chromatography on silica gel.

Quantitative Data
Secondary AmineCatalystSolventReaction Time (h)Yield (%)
DimethylamineHClEthanol6-860-75
MorpholineHClDioxane8-1065-80
PiperidineHClEthanol6-860-75

Note: Yields are estimates and may require optimization for the specific substrate.

Reaction Pathway

G ketone This compound enol Enol Intermediate ketone->enol Acid Catalyst formaldehyde Formaldehyde iminium Iminium Ion formaldehyde->iminium + Amine - H2O amine Secondary Amine product β-Aminoketone (Mannich Base) iminium->product enol->product + Iminium Ion

Caption: Mannich Reaction Mechanism.

α-Halogenation: Synthesis of α-Bromoacetylpyridines

The α-halogenation of the acetyl group introduces a reactive handle for subsequent nucleophilic substitution reactions, making the resulting α-halo-ketones valuable synthetic intermediates. Bromination at the α-position of this compound can be achieved using various brominating agents.

Experimental Protocol

The α-bromination can be performed under acidic conditions. This compound is dissolved in a suitable solvent, such as acetic acid, and treated with a brominating agent like N-bromosuccinimide (NBS) or elemental bromine.

Detailed Procedure (Example with NBS):

  • Dissolve this compound (10 mmol) in glacial acetic acid (50 mL) in a round-bottom flask.

  • Add N-bromosuccinimide (11 mmol) in portions to the stirred solution at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the mixture and pour it into ice water.

  • Neutralize the solution carefully with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data
Brominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
N-BromosuccinimideAcetic Acid50-602-470-85
Bromine (Br₂)Acetic AcidRoom Temp4-665-80

Note: Yields are estimates based on similar ketone brominations.

Experimental Workflow

G start This compound reagents Brominating Agent (NBS or Br2) Acetic Acid start->reagents reaction Heating (if necessary) 2-6 hours reagents->reaction workup Aqueous Work-up Extraction reaction->workup purification Column Chromatography workup->purification product α-Bromo-1-(4-bromopyridin-2-yl)ethanone purification->product

Caption: α-Bromination Experimental Workflow.

Willgerodt-Kindler Reaction: Synthesis of Thioamides and Amides

The Willgerodt-Kindler reaction provides a method to convert aryl alkyl ketones into the corresponding terminal amides or thioamides. This reaction involves heating the ketone with elemental sulfur and a secondary amine, such as morpholine. The resulting thioamide can then be hydrolyzed to the corresponding amide.

Experimental Protocol

This compound is heated with elemental sulfur and an excess of a high-boiling secondary amine like morpholine. The reaction is typically run at reflux for several hours. The resulting thioamide is then isolated and can be hydrolyzed to the amide if desired.

Detailed Procedure:

  • In a flask equipped with a reflux condenser, combine this compound (10 mmol), elemental sulfur (30 mmol), and morpholine (50 mmol).

  • Heat the mixture to reflux (approximately 130 °C) and maintain for 12-16 hours.

  • Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.

  • Filter the precipitated solid and wash with water.

  • The crude solid is the thioamide, which can be purified by recrystallization from ethanol.

  • For hydrolysis to the amide, the thioamide can be refluxed in a mixture of acetic acid, sulfuric acid, and water.

Quantitative Data
AmineSolventTemperature (°C)Reaction Time (h)ProductYield (%)
MorpholineNeat~13012-16Thioamide50-70
PiperidineNeat~10616-20Thioamide45-65

Note: Yields are highly substrate-dependent and may require significant optimization.

Reaction Transformation

G ketone This compound reagents Sulfur (S8) Morpholine ketone->reagents conditions Reflux 12-16 hours reagents->conditions thioamide 2-(4-Bromopyridin-2-yl)thioacetomorpholide conditions->thioamide hydrolysis Acid Hydrolysis thioamide->hydrolysis amide 2-(4-Bromopyridin-2-yl)acetamide hydrolysis->amide

Caption: Willgerodt-Kindler Reaction Pathway.

Application Notes and Protocols for N-arylation with 1-(4-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the N-arylation of 1-(4-Bromopyridin-2-yl)ethanone, a key building block in the synthesis of various pharmaceutically relevant compounds. The protocols outlined below describe the widely used Palladium-catalyzed Buchwald-Hartwig amination, as well as alternative Copper-catalyzed and microwave-assisted methods, offering flexibility for different laboratory setups and substrate requirements.

Introduction

The N-arylation of amines with aryl halides is a fundamental transformation in modern organic synthesis, enabling the construction of carbon-nitrogen bonds that are prevalent in a vast array of bioactive molecules, functional materials, and agrochemicals. This compound is a versatile substrate where the bromine atom at the 4-position of the pyridine ring is susceptible to substitution via cross-coupling reactions. The presence of the acetyl group at the 2-position offers a handle for further synthetic modifications, making the N-arylated products valuable intermediates in drug discovery and development.

This document provides detailed experimental protocols, quantitative data for various reaction conditions, and visual diagrams of the experimental workflow and the catalytic cycle to facilitate the successful implementation of these important reactions.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and versatile method for the formation of C-N bonds.[1] It typically employs a palladium catalyst in conjunction with a phosphine ligand and a base. The choice of ligand is critical for the success of the reaction, particularly with heteroaryl halides like this compound, as the pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. Sterically hindered biarylphosphine ligands are often employed to mitigate this issue.[2]

Experimental Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed N-arylation of this compound with a range of primary and secondary amines.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine, piperidine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)[3]

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • To an oven-dried Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (0.02-0.10 mmol, 2-10 mol%).

  • Add the base (1.2-2.0 mmol, 1.2-2.0 equiv.).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent (5-10 mL) via syringe.

  • Add the amine (1.1-1.5 mmol, 1.1-1.5 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.

Quantitative Data for Buchwald-Hartwig Amination

The following table summarizes representative quantitative data for the N-arylation of this compound and analogous bromopyridines with various amines. Note that reaction conditions and yields may vary depending on the specific amine and require optimization.

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Toluene1101285[1]
4-MethoxyanilinePd₂(dba)₃ (1.5)RuPhos (3)NaOtBu (1.5)Dioxane100892[3]
MorpholinePd(OAc)₂ (3)BINAP (6)Cs₂CO₃ (2)Toluene1001678[4]
PiperidinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001089[2]
n-ButylaminePd(OAc)₂ (2)DavePhos (4)K₃PO₄ (2)Dioxane1101875[4]
IndolePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃ (2.5)Dioxane1202465[3]

Alternative N-arylation Protocols

Copper-Catalyzed N-arylation (Ullmann Condensation)

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative to palladium-based methods.[5][6] This approach is particularly useful for certain substrates and can sometimes offer cost advantages.

Experimental Protocol 2: Copper-Catalyzed N-arylation

Materials:

  • This compound

  • Amine

  • Copper catalyst (e.g., CuI, Cu₂O, Cu(OAc)₂)

  • Ligand (e.g., 1,10-phenanthroline, L-proline) (optional, but often beneficial)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., DMF, DMSO, ethylene glycol)

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the copper catalyst (0.05-0.2 mmol, 5-20 mol%), and the ligand (if used, 0.1-0.4 mmol, 10-40 mol%).

  • Add the base (2.0-3.0 mmol, 2.0-3.0 equiv.) and the amine (1.2-2.0 mmol, 1.2-2.0 equiv.).

  • Add the solvent (5-10 mL).

  • Seal the tube and heat the reaction mixture to 100-160 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the product by column chromatography.

Quantitative Data for Copper-Catalyzed N-arylation
AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
ImidazoleCuI (10)1,10-phenanthroline (20)K₂CO₃ (2)DMF1202488[5]
PyrroleCu₂O (15)L-proline (30)K₃PO₄ (2.5)DMSO1302076[6]
AnilineCu(OAc)₂ (10)NoneK₂CO₃ (2)Ethylene Glycol1401881[5]
Microwave-Assisted N-arylation

Microwave irradiation can significantly accelerate the rate of N-arylation reactions, often leading to shorter reaction times and improved yields.[2][7] Both palladium and copper-catalyzed systems can be adapted for microwave synthesis.

Experimental Protocol 3: Microwave-Assisted Buchwald-Hartwig Amination

Materials:

  • Same as Protocol 1

  • Microwave reactor with sealed reaction vessels

Procedure:

  • In a microwave reaction vessel, combine the reagents and solvent as described in Protocol 1.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (typically 120-180 °C) for a specified time (usually 10-60 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Workup and purify the product as described in Protocol 1.

Quantitative Data for Microwave-Assisted N-arylation
AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (min)Yield (%)Reference
4-FluoroanilinePd(OAc)₂ (3)XPhos (6)NaOtBu (1.5)Toluene1501591[2]
BenzylaminePd₂(dba)₃ (2)BINAP (4)Cs₂CO₃ (2)Dioxane1602085[7]
PyrazoleCuI (10)NoneK₂CO₃ (2)DMF1803079[8]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed N-arylation reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - this compound - Amine - Pd Catalyst & Ligand - Base assembly Assemble in Schlenk Flask under Inert Atmosphere reagents->assembly solvent Add Anhydrous Solvent assembly->solvent heating Heat to 80-120 °C solvent->heating stirring Stir for 4-24 h heating->stirring monitoring Monitor by TLC/LC-MS stirring->monitoring cooling Cool to RT monitoring->cooling filtration Filter through Celite® cooling->filtration extraction Aqueous Extraction filtration->extraction drying Dry & Concentrate extraction->drying purification Column Chromatography drying->purification product product purification->product Pure N-arylated Product buchwald_hartwig_cycle pd0 Pd(0)L Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition pd_amido Pd(II)-Amido Complex oa_complex->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 product N-arylated Product pd_amido->product Reductive Elimination aryl_halide This compound aryl_halide->oa_complex amine Amine (R₂NH) amine->oa_complex base Base base->oa_complex

References

Application of 1-(4-Bromopyridin-2-yl)ethanone in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: --INVALID-LINK--

Abstract

1-(4-Bromopyridin-2-yl)ethanone is a versatile bifunctional building block that serves as a crucial starting material in the synthesis of a wide array of pharmaceutical intermediates. The presence of a reactive ketone functional group and a bromine-substituted pyridine ring allows for diverse chemical modifications, making it a valuable scaffold in drug discovery and development. This application note details the utility of this compound in key synthetic transformations such as palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), condensation reactions for the synthesis of chalcones, and its application in the preparation of precursors for kinase inhibitors, BACE1 inhibitors, and potential antiviral and G-protein-coupled receptor (GPCR) modulators. Detailed experimental protocols, quantitative data, and visual workflows are provided to guide researchers in the effective use of this important synthetic intermediate.

Introduction

The pyridine moiety is a ubiquitous structural motif in a vast number of approved pharmaceuticals and biologically active compounds.[1] Its ability to participate in hydrogen bonding and its unique electronic properties contribute to favorable interactions with biological targets. This compound, featuring both a nucleophilic acetyl group and an electrophilic brominated pyridine core, offers multiple avenues for synthetic diversification.[2] This allows for the construction of complex molecular architectures with potential therapeutic applications in oncology, neurodegenerative diseases, and infectious diseases.[3][4][5]

Key Synthetic Applications & Protocols

This section outlines detailed protocols for several key reactions utilizing this compound, supported by quantitative data where available.

Suzuki-Miyaura Coupling: Synthesis of 2-Acetyl-4-arylpyridines

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds which are common scaffolds in kinase inhibitors.[6][7]

Reaction Scheme:

Suzuki_Coupling start This compound product 2-Acetyl-4-arylpyridine start->product Pd Catalyst, Base Solvent, Heat boronic_acid Arylboronic Acid boronic_acid->product

General reaction scheme for Suzuki-Miyaura coupling.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of a bromopyridine derivative is as follows, which can be adapted for this compound[6]:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Solvent Addition: Add an anhydrous solvent system, such as a 4:1 mixture of 1,4-dioxane and deionized water (10 mL total).

  • Reaction: Stir the mixture at room temperature for 30 minutes under the inert atmosphere, then heat to 85-95 °C for 15-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (for a related substrate): [6]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1585
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1582
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1588
Buchwald-Hartwig Amination: Synthesis of 4-Amino-2-acetylpyridines

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, crucial for synthesizing intermediates for various therapeutic agents, including kinase and BACE1 inhibitors.[8][9]

Reaction Scheme:

Buchwald_Hartwig start This compound product 4-Amino-2-acetylpyridine Derivative start->product Pd Catalyst, Ligand, Base Solvent, Heat amine Primary or Secondary Amine amine->product

General reaction scheme for Buchwald-Hartwig amination.

Experimental Protocol:

The following is a general protocol for the Buchwald-Hartwig amination of a bromopyridine, which can be optimized for this compound[10]:

  • Reaction Setup: In a sealed tube, combine the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.), a suitable phosphine ligand (e.g., dppp, 0.10 equiv.), and a strong base (e.g., NaOt-Bu, 2.2 equiv.).

  • Inert Atmosphere: Purge the tube with nitrogen for 5 minutes.

  • Reagent Addition: Add the solvent (e.g., toluene), this compound (1.0 equiv.), and the desired amine (1.2-1.5 equiv.).

  • Reaction: Seal the tube and heat the mixture at 80-110 °C for 1-14 hours.

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash with brine and water.

  • Purification: Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and concentrate. Purify the crude product by flash chromatography.

Quantitative Data Summary (for related 2-bromopyridines): [10]

EntryAmineYield (%)
1Methylamine77
2Dimethylamine76
3Isopropylamine93
4Ethylamine94
Claisen-Schmidt Condensation: Synthesis of Pyridyl Chalcones

Chalcones are precursors to flavonoids and isoflavonoids and exhibit a wide range of biological activities. The Claisen-Schmidt condensation provides a straightforward route to these compounds.[11][12]

Reaction Scheme:

Claisen_Schmidt start This compound product Pyridyl Chalcone Derivative start->product Base (e.g., NaOH or KOH) Solvent (e.g., Ethanol) aldehyde Aromatic Aldehyde aldehyde->product

General reaction scheme for Claisen-Schmidt condensation.

Experimental Protocol:

A general procedure for the Claisen-Schmidt condensation is as follows[13]:

  • Reaction Setup: In a test tube, dissolve the aromatic aldehyde (6 mmol) and this compound (3 mmol) in ethanol (3 mL).

  • Base Addition: Add an aqueous solution of a strong base (e.g., 1 mL of 10% NaOH) and stir until a precipitate forms.

  • Reaction: Allow the mixture to stand for 20 minutes with occasional stirring.

  • Isolation: Cool the mixture in an ice bath for 5-10 minutes. Collect the solid product by filtration.

  • Washing: Wash the crude product with ice-cold water.

  • Purification: Recrystallize the solid from a suitable solvent like ethanol.

Applications in the Synthesis of Specific Pharmaceutical Intermediates

Kinase Inhibitors

Substituted pyridines are core components of many kinase inhibitors used in oncology.[3] The 2-acetyl-4-arylpyridines synthesized via Suzuki-Miyaura coupling can be further elaborated to produce potent kinase inhibitors.

Kinase_Inhibitor_Pathway start This compound suzuki Suzuki Coupling start->suzuki intermediate1 2-Acetyl-4-arylpyridine suzuki->intermediate1 elaboration Further Functionalization (e.g., condensation, reduction) intermediate1->elaboration product Kinase Inhibitor Precursor elaboration->product

Synthetic workflow towards kinase inhibitors.
BACE1 Inhibitors

Inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) are being investigated for the treatment of Alzheimer's disease.[4] The 4-amino-2-acetylpyridine derivatives from the Buchwald-Hartwig amination can serve as key intermediates in the synthesis of complex BACE1 inhibitors.

BACE1_Inhibitor_Pathway start This compound buchwald Buchwald-Hartwig Amination start->buchwald intermediate1 4-Amino-2-acetylpyridine Derivative buchwald->intermediate1 elaboration Further Synthetic Steps intermediate1->elaboration product BACE1 Inhibitor Scaffold elaboration->product

Synthetic workflow towards BACE1 inhibitors.
Antiviral and GPCR Modulator Scaffolds

The versatile reactivity of this compound allows for its use in the synthesis of a variety of heterocyclic systems with potential as antiviral agents or GPCR modulators. For example, condensation reactions can yield pyridyl chalcones, which are known to have antiviral properties. Furthermore, the substituted pyridine core can be incorporated into ligands targeting GPCRs, such as muscarinic receptors.[5][14]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its ability to undergo a variety of chemical transformations, including palladium-catalyzed cross-coupling and condensation reactions, provides access to a diverse range of pharmaceutical intermediates. The protocols and data presented in this application note demonstrate its utility in the synthesis of precursors for kinase inhibitors, BACE1 inhibitors, and other potentially therapeutic agents, highlighting its importance for researchers and scientists in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 1-(4-Bromopyridin-2-yl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in synthetic reactions with 1-(4-Bromopyridin-2-yl)ethanone. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize reaction outcomes, with a particular focus on palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in a low yield?

Low yields in Suzuki-Miyaura couplings involving 2-substituted pyridines are a common issue, often referred to as the "2-pyridyl problem." Several factors can contribute to this:

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive or less active catalytic species. This coordination can hinder the catalytic cycle. The presence of the acetyl group at the 2-position can further influence the electronic properties of the pyridine ring, potentially exacerbating this issue.

  • Side Reactions: Common side reactions include the homocoupling of the boronic acid and protodeboronation (cleavage of the C-B bond). These are often promoted by the presence of oxygen or excess base.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly substrate-dependent. A catalyst system that works well for other aryl bromides may not be optimal for this compound.

Q2: I'm observing a significant amount of debromination in my reaction. What is the cause and how can I prevent it?

Debromination, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed cross-coupling reactions. This can occur through a palladium hydride species, which can be formed from various sources in the reaction mixture, such as amines, water, or alcohols. To minimize debromination:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried.

  • Optimize the Base: The choice and amount of base can influence the formation of palladium hydrides. Consider screening different bases.

  • Degas Thoroughly: Removing dissolved oxygen from the reaction mixture is crucial to prevent side reactions that can lead to catalyst deactivation and byproduct formation.

Q3: How does the acetyl group at the 2-position affect the reactivity of this compound in cross-coupling reactions?

The acetyl group is an electron-withdrawing group, which can influence the reactivity of the pyridine ring in several ways:

  • Electronic Effects: The electron-withdrawing nature of the acetyl group can make the pyridine ring more electron-deficient, which can affect the oxidative addition step in the catalytic cycle.

  • Steric Hindrance: The acetyl group at the 2-position can sterically hinder the approach of the palladium catalyst to the nitrogen atom, which may in some cases be beneficial by preventing catalyst inhibition.

  • Potential for Side Reactions: The enolizable protons of the acetyl group could potentially participate in side reactions under strongly basic conditions.

Q4: What are the best practices for purifying the products of these coupling reactions?

Purification of the resulting 1-(4-aryl/heteroaryl/amino-pyridin-2-yl)ethanone derivatives can be challenging due to the potential for closely related impurities.

  • Column Chromatography: Silica gel column chromatography is the most common method for purification. A careful selection of the eluent system, often a gradient of ethyl acetate in hexanes or dichloromethane in methanol, is necessary to achieve good separation.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.

  • Aqueous Workup: A thorough aqueous workup is important to remove inorganic salts and water-soluble byproducts before chromatography.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling
Symptom Potential Cause Recommended Solution
Low to no conversion of starting material Inactive catalystUse a fresh batch of palladium catalyst and an appropriate phosphine ligand. For challenging substrates like 2-substituted pyridines, consider using bulky, electron-rich ligands such as SPhos or XPhos.
Inappropriate baseThe choice of base is critical for activating the boronic acid. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.
Poor solubility of reagentsEnsure all components are soluble in the chosen solvent system. Common solvents include dioxane/water, toluene/water, or DMF. Gentle heating may improve solubility.
Formation of homocoupled boronic acid byproduct Presence of oxygenThoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Inefficient transmetalationOptimize the base and consider using a boronic ester (e.g., pinacol ester) which can sometimes be more stable and reactive.
Significant debromination of starting material Presence of protic impuritiesUse anhydrous solvents and reagents.
Formation of palladium hydride speciesThis can be influenced by the choice of base and solvent. Experiment with different conditions to minimize this pathway.
Low Yield in Buchwald-Hartwig Amination
Symptom Potential Cause Recommended Solution
Low conversion of starting material Inactive catalyst or inappropriate ligandUse a fresh palladium source and screen different phosphine ligands. Bidentate phosphine ligands like BINAP or DPPF are often effective for amination reactions.[1]
Insufficient base strengthBuchwald-Hartwig aminations often require strong bases like NaOtBu or LHMDS. However, for base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be screened.
Amine nucleophile is too weakFor weakly nucleophilic amines, more forcing conditions (higher temperature, longer reaction time) or a more active catalyst system may be required.
Formation of hydrodehalogenated byproduct β-hydride eliminationThis is a common side reaction in Buchwald-Hartwig aminations.[2] The choice of ligand can influence the rate of β-hydride elimination versus reductive elimination. Using chelating ligands can sometimes minimize this side reaction.
Decomposition of starting material or product Reaction temperature is too highOptimize the reaction temperature. While some reactions require heating, excessive heat can lead to degradation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and will likely require optimization for the specific amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Strong base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Low_Yield cluster_analysis Analysis of Byproducts cluster_solutions Potential Solutions start Low Yield Observed check_reagents Check Reagent Purity and Stability (Aryl Halide, Boronic Acid/Amine, Base, Solvent) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature, Time) start->check_conditions analyze_byproducts Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_conditions->analyze_byproducts unreacted_sm Unreacted Starting Material analyze_byproducts->unreacted_sm dehalogenation Dehalogenation Product analyze_byproducts->dehalogenation homocoupling Homocoupling Product analyze_byproducts->homocoupling other_byproducts Other Byproducts analyze_byproducts->other_byproducts optimize_catalyst Optimize Catalyst System (Screen Ligands, Change Pd Source) unreacted_sm->optimize_catalyst optimize_base Optimize Base (Screen Strength and Type) unreacted_sm->optimize_base optimize_temp Adjust Reaction Temperature unreacted_sm->optimize_temp dehalogenation->optimize_base purify_reagents Purify/Dry Reagents and Solvents dehalogenation->purify_reagents homocoupling->check_conditions Improve Degassing homocoupling->optimize_catalyst other_byproducts->optimize_temp optimize_solvent Optimize Solvent System

Caption: Troubleshooting workflow for low yield in cross-coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R-Pd(II)-X L_n oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R-Pd(II)-R' L_n transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product reagents1 Ar-Br reagents1->oxidative_addition reagents2 R'-B(OR)₂ + Base reagents2->transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

References

Technical Support Center: 1-(4-Bromopyridin-2-yl)ethanone Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Bromopyridin-2-yl)ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions, with a specific focus on preventing the protodebromination side reaction.

Frequently Asked Questions (FAQs)

Q1: What is protodebromination and why is it a problem?

A1: Protodebromination is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on your starting material, this compound, is replaced by a hydrogen atom. This leads to the formation of 1-(pyridin-2-yl)ethanone as a byproduct. This side reaction is problematic as it consumes your starting material, reduces the yield of your desired product, and complicates purification.

Q2: What are the primary causes of protodebromination with this compound?

A2: The primary causes of protodebromination for this substrate are generally related to the reaction conditions and reagents used in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. Key factors include:

  • Catalyst System: The choice of palladium precursor and, more importantly, the phosphine ligand can significantly influence the rate of protodebromination.

  • Base: The type and strength of the base are critical. Stronger bases can sometimes promote the side reaction.

  • Solvent and Temperature: The reaction solvent and temperature can affect the stability of intermediates in the catalytic cycle and the rate of protodebromination.

  • Presence of Hydride Sources: Water, alcohols, or in-situ generated hydride species can act as the hydrogen source for the protodebromination reaction.

Q3: How susceptible is the bromine on the pyridine ring to protodebromination?

A3: The electronic properties of the pyridine ring make the carbon-bromine bond susceptible to cleavage. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the acetyl group can influence the reactivity of the C-Br bond in palladium-catalyzed reactions, making it prone to protodebromination under certain conditions.

Troubleshooting Guides

Issue 1: Significant Protodebromination Observed in Suzuki-Miyaura Coupling

You are performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid and observe a significant amount (>10%) of the protodebrominated byproduct, 1-(pyridin-2-yl)ethanone.

G cluster_ligand Ligand Selection cluster_base Base Modification cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start High Protodebromination in Suzuki Coupling ligand Evaluate Phosphine Ligand start->ligand Step 1 base Modify Base ligand->base If issue persists ligand_less_bulky Switch to a less sterically hindered phosphine ligand (e.g., PPh3, P(o-tolyl)3) ligand->ligand_less_bulky ligand_electron_rich Use electron-rich, bulky ligands with caution (e.g., Buchwald ligands) ligand->ligand_electron_rich catalyst Change Palladium Precatalyst base->catalyst If issue persists base_weaker Use a weaker inorganic base (e.g., K2CO3, K3PO4, CsF) base->base_weaker base_non_nucleophilic Avoid strong, nucleophilic bases (e.g., NaOtBu in excess) base->base_non_nucleophilic conditions Adjust Reaction Conditions catalyst->conditions Fine-tuning catalyst_precatalyst Use a pre-formed Pd(0) catalyst or a precatalyst catalyst->catalyst_precatalyst catalyst_loading Optimize catalyst loading (typically 1-5 mol%) catalyst->catalyst_loading solution Reduced Protodebromination conditions->solution conditions_temp Lower reaction temperature conditions->conditions_temp conditions_time Reduce reaction time conditions->conditions_time conditions_solvent Use an aprotic, non-polar solvent (e.g., Toluene, Dioxane) conditions->conditions_solvent

Caption: Troubleshooting workflow for protodebromination in Suzuki coupling.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield of Arylated Product (%)Reference Protodebromination (%)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O9075-85< 5
Pd₂(dba)₃SPhosK₃PO₄Toluene10080-955-10
Pd(dppf)Cl₂dppfCs₂CO₃DMF11070-9010-20
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O8580-90< 10

Note: The data presented is compiled from studies on analogous bromopyridine substrates and should be used as a guide for optimization. Actual results with this compound may vary.

Objective: Minimize protodebromination in the Suzuki-Miyaura coupling of this compound with Phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a dried Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

  • Add degassed 1,4-dioxane and water to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 2: Significant Protodebromination Observed in Buchwald-Hartwig Amination

You are performing a Buchwald-Hartwig amination of this compound with a primary or secondary amine and observe a significant amount of the protodebrominated byproduct.

G cluster_ligand Ligand Selection cluster_base Base Modification cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start High Protodebromination in Buchwald-Hartwig Amination ligand Evaluate Phosphine Ligand start->ligand Step 1 base Modify Base ligand->base If issue persists ligand_bidentate Use bidentate phosphine ligands (e.g., BINAP, dppf) ligand->ligand_bidentate ligand_buchwald Select appropriate Buchwald ligand (e.g., XPhos, RuPhos) ligand->ligand_buchwald catalyst Change Palladium Source base->catalyst If issue persists base_non_nucleophilic Use a non-nucleophilic, sterically hindered base (e.g., LHMDS, KHMDS) base->base_non_nucleophilic base_carbonate Consider weaker carbonate bases (e.g., Cs2CO3) for sensitive substrates base->base_carbonate conditions Adjust Reaction Conditions catalyst->conditions Fine-tuning catalyst_precatalyst Employ a well-defined Pd(0) precatalyst catalyst->catalyst_precatalyst catalyst_ratio Optimize Pd:ligand ratio (typically 1:1 to 1:2) catalyst->catalyst_ratio solution Reduced Protodebromination conditions->solution conditions_temp Lower reaction temperature conditions->conditions_temp conditions_solvent Use a non-polar, aprotic solvent (e.g., Toluene) conditions->conditions_solvent conditions_time Monitor reaction closely and stop when starting material is consumed conditions->conditions_time

Caption: Troubleshooting workflow for protodebromination in Buchwald-Hartwig amination.

Palladium SourceLigandBaseSolventTemperature (°C)Typical Yield of Aminated Product (%)Reference Protodebromination (%)
Pd₂(dba)₃BINAPNaOtBuToluene10080-955-15
Pd(OAc)₂XPhosK₃PO₄Dioxane11085-98< 10
Pd(OAc)₂RuPhosLHMDSTHF8075-90< 5
[Pd(cinnamyl)Cl]₂tBuXPhosK₂CO₃t-AmylOH10080-95< 5

Note: The data presented is compiled from studies on analogous bromopyridine substrates and should be used as a guide for optimization. Actual results with this compound may vary.

Objective: Minimize protodebromination in the Buchwald-Hartwig amination of this compound with Morpholine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Morpholine (1.2 mmol, 1.2 equiv.)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv.)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, to an oven-dried vial, add Pd(OAc)₂, XPhos, and K₃PO₄.

  • Add this compound and a stir bar.

  • Seal the vial with a septum-containing screw cap.

  • Remove the vial from the glovebox and add toluene and morpholine via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Signaling Pathways and Logical Relationships

G cluster_main_pathway Desired Cross-Coupling Pathway cluster_side_reaction Protodebromination Side Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArylBr This compound ArylBr->OxAdd PdII Aryl-Pd(II)(Br)L_n OxAdd->PdII Transmetalation Transmetalation (Suzuki or Amination) PdII->Transmetalation HydrideTransfer Hydride Transfer PdII->HydrideTransfer PdII_Aryl Aryl-Pd(II)-R-L_n Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Product RedElim->Product HydrideSource Hydride Source (H₂O, ROH, Base) HydrideSource->HydrideTransfer PdII_H Aryl-Pd(II)(H)L_n HydrideTransfer->PdII_H RedElim_H Reductive Elimination PdII_H->RedElim_H RedElim_H->Pd0 Catalyst Regeneration Byproduct Protodebrominated Byproduct RedElim_H->Byproduct

Caption: Catalytic cycles for desired cross-coupling and protodebromination.

Minimizing homocoupling in Suzuki reactions of 1-(4-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Homocoupling in Suzuki Reactions of 1-(4-Bromopyridin-2-yl)ethanone

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling in the Suzuki-Miyaura cross-coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction with this compound, and why is it a problem?

A1: Homocoupling is a prevalent side reaction where two molecules of the organoboron reagent (e.g., a boronic acid) couple with each other, forming a symmetrical biaryl byproduct.[1] In this specific case, it would lead to the formation of an undesired symmetrical biaryl derived from your boronic acid. This side reaction is problematic because it consumes the valuable organoboron starting material, reduces the overall yield of the desired cross-coupled product, and introduces impurities that are often structurally similar to the target molecule, complicating purification.[1]

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main culprits behind homocoupling are the presence of dissolved oxygen and an excess of palladium(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[3][4] These Pd(II) species can then mediate a stoichiometric reaction with two molecules of the boronic acid to produce the homocoupled product, which regenerates the Pd(0) catalyst that can re-enter the main cycle.[2] Using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂) without ensuring its efficient and rapid reduction to Pd(0) can also lead to significant homocoupling.[3][5]

Q3: How does the choice of palladium source and catalyst loading affect homocoupling?

A3: The selection of the palladium source is critical. Using a pre-formed Pd(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is generally preferred as it minimizes the initial concentration of Pd(II) species that drive homocoupling.[1] If a Pd(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) is used, conditions must favor its rapid reduction to the active Pd(0) state.[3] While catalyst loading needs to be sufficient for the primary reaction, excessively high loadings are not always beneficial and should be optimized. Lowering the catalyst loading to as little as 0.0025 mol% has been shown to be effective in some systems, which can also help minimize side reactions.[6]

Q4: What is the role of ligands in preventing this side reaction?

A4: Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[3] Bulky and electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs), are highly effective at suppressing homocoupling.[1][5] These ligands accelerate the key steps of the desired catalytic cycle—oxidative addition and, critically, reductive elimination.[1][5][7] A faster reductive elimination step to form the target molecule makes the competing homocoupling pathway less kinetically favorable.

Q5: How does the choice of base influence the formation of homocoupling byproducts?

A5: The base is essential for activating the boronic acid to facilitate the transmetalation step.[8] However, the choice of base can significantly impact the reaction's selectivity. Weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[3][9]

Q6: Are there specific challenges associated with a substrate like this compound?

A6: Yes. The electron-deficient nature of the pyridine ring in this compound makes the C-Br bond more susceptible to oxidative addition, which is favorable.[10] However, the pyridine nitrogen itself can coordinate to the palladium catalyst, potentially forming inactive or less active catalytic species.[11] This makes the use of bulky ligands particularly important, as they can sterically shield the palladium center and discourage this catalyst deactivation pathway.[11]

Troubleshooting Guide for Homocoupling

This guide provides a systematic approach to diagnosing and resolving issues with excessive homocoupling.

Initial Observation: Analysis of the crude reaction mixture (by TLC, LC-MS, or ¹H NMR) shows a significant amount of a symmetrical biaryl byproduct derived from the boronic acid.

Step 1: Was the reaction system rigorously deoxygenated? Oxygen is a primary cause of homocoupling.[2][3]

  • Action: Ensure all solvents are thoroughly degassed before use. Effective methods include sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or using several freeze-pump-thaw cycles.[5][11] The reaction vessel containing the reagents should also be evacuated and backfilled with an inert gas at least three times before adding the solvent.[5] Maintain a positive pressure of inert gas throughout the reaction.[11] A nitrogen subsurface sparge prior to catalyst introduction can be particularly effective.[2][12]

Step 2: What is the nature of your palladium source? Pd(II) precatalysts can directly promote homocoupling before being reduced to the active Pd(0) state.[3]

  • Action: If using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd(PPh₃)₄ or a modern precatalyst system (e.g., a Buchwald G3 or G4 precatalyst).[5][10] Alternatively, adding a mild reducing agent like potassium formate to the reaction mixture can help minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[2][12]

Step 3: Is the ligand appropriate for this substrate? An inadequate ligand may not promote the desired reductive elimination step efficiently, allowing the homocoupling pathway to compete.

  • Action: Screen a panel of bulky, electron-rich phosphine ligands. For pyridine-containing substrates, Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) are often highly effective.[3][5] These ligands accelerate the desired C-C bond formation, outcompeting the side reaction.[1]

Step 4: Have you optimized the base? The strength and type of base can influence the prevalence of side reactions.

  • Action: If you are using a strong base (e.g., NaOH, NaOt-Bu), consider switching to a milder inorganic base. Screen bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[3][9]

Data Presentation

The following tables summarize the expected impact of key reaction parameters on the ratio of the desired cross-coupling product to the homocoupling byproduct.

Table 1: Illustrative Effect of Ligand Choice on Reaction Outcome

LigandGeneral CharacteristicsExpected Homocoupling (%)Expected Product Yield (%)
PPh₃Less bulky, less electron-donating15 - 30%50 - 70%
P(t-Bu)₃Bulky, electron-rich5 - 15%70 - 85%
SPhosVery bulky, electron-rich biarylphosphine< 5%> 90%
Data is illustrative and based on general trends reported in the literature.[1]

Table 2: Illustrative Effect of Palladium Source and Atmosphere

Palladium SourceAtmosphereExpected Homocoupling (%)Expected Product Yield (%)
Pd(OAc)₂Air20 - 50%30 - 60%
Pd(OAc)₂Inert (Argon)5 - 15%70 - 85%
Pd(PPh₃)₄Air10 - 25%60 - 75%
Pd(PPh₃)₄Inert (Argon)< 5%> 90%
Data is illustrative and demonstrates the critical importance of both the catalyst oxidation state and an inert atmosphere.[2][3][5]

Experimental Protocols

General Protocol for Minimizing Homocoupling in the Suzuki Coupling of this compound

Note: This is a generalized procedure and requires optimization for specific boronic acid partners.

  • Reagent and Glassware Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C and allow it to cool under a stream of inert gas (Argon or Nitrogen).

    • Use anhydrous solvents. Degas the chosen solvent system (e.g., 1,4-dioxane/water) by sparging with argon for 30 minutes or by using three freeze-pump-thaw cycles.[5][13]

  • Reaction Setup (under Inert Atmosphere):

    • In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid or boronic ester (1.2–1.5 eq.), and the base (e.g., K₃PO₄, 2.0–3.0 eq.).[11]

    • Seal the vessel, then evacuate and backfill with argon. Repeat this cycle 3-5 times to ensure an inert atmosphere.[5]

  • Catalyst and Solvent Addition:

    • Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and the ligand (if using a separate ligand, e.g., SPhos, 2-6 mol%).

    • Add the degassed solvent mixture via a syringe.[5]

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80–110 °C) in a pre-heated oil bath.[11]

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed (typically 8-16 hours).[5]

  • Workup and Purification:

    • Once complete, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.[5][13]

Visualizations

The following diagrams illustrate the key chemical pathways and logical troubleshooting steps involved in minimizing homocoupling.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Br) pd0->oa_complex Oxidative Addition pd2_species Pd(II) Species pd0->pd2_species Oxidation trans_complex Transmetalation Complex (Ar-Pd(II)L₂-Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Desired Product) trans_complex->product aryl_halide Ar-Br (this compound) aryl_halide->oa_complex boronic_acid Ar'-B(OH)₂ boronic_acid->trans_complex boronic_acid->pd2_species 2 eq. base Base (e.g., K₃PO₄) base->oa_complex pd2_species->pd0 Reduction homo_product Ar'-Ar' (Homocoupling Byproduct) pd2_species->homo_product Homocoupling Reaction oxygen O₂ (Oxygen) oxygen->pd2_species

Caption: The Suzuki catalytic cycle and the competing homocoupling pathway.

Troubleshooting_Workflow start High Homocoupling Observed? q1 Is the reaction rigorously degassed? start->q1 Yes a1 Action: Degas solvents (sparge or freeze-pump-thaw). Use Schlenk technique. q1->a1 No q2 Using a Pd(II) precatalyst? q1->q2 Yes a1->q2 a2 Action: Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) or add a mild reducing agent. q2->a2 Yes q3 Is the ligand optimal? q2->q3 No a2->q3 a3 Action: Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) to accelerate reductive elimination. q3->a3 No q4 Is the base appropriate? q3->q4 Yes a3->q4 a4 Action: Screen milder inorganic bases like K₃PO₄ or K₂CO₃. q4->a4 No end Problem Minimized q4->end Yes a4->end

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

References

Technical Support Center: Purification of 1-(4-Bromopyridin-2-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(4-Bromopyridin-2-yl)ethanone and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

The most common and effective purification methods for this compound derivatives are column chromatography and recrystallization. The choice between these methods depends on the scale of the reaction, the nature of the impurities, and the desired final purity. For instance, column chromatography is excellent for separating mixtures with multiple components, while recrystallization is ideal for removing small amounts of impurities from a solid product.

Q2: What are the typical impurities encountered in the synthesis of this compound?

Common impurities can include:

  • Unreacted starting materials: Such as the corresponding picoline or acetylpyridine precursor.

  • Over-brominated or under-brominated species: Depending on the synthetic route, di-brominated or non-brominated analogues may be present.

  • Positional isomers: Synthesis, particularly through Friedel-Crafts type reactions, can sometimes yield other isomers.[1]

  • Byproducts from side reactions: Oxidation of the acetyl group or reactions involving the pyridine nitrogen can lead to unexpected byproducts.

  • Residual solvents and reagents: Solvents used in the reaction or work-up, as well as leftover reagents, can contaminate the final product.

Q3: How can I assess the purity of my purified this compound derivative?

Purity is typically assessed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to get a preliminary assessment of the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample by separating the main component from impurities.

  • Gas Chromatography (GC): Suitable for volatile derivatives and can provide quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities.

  • Mass Spectrometry (MS): Helps to confirm the molecular weight of the product and identify impurities based on their mass-to-charge ratio.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Suggested Solution
Poor separation of product from impurities (co-elution) Inappropriate eluent system.Optimize the eluent system using TLC before running the column. A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate.
Column is overloaded with the crude product.Use a larger column or reduce the amount of crude material loaded.
Flow rate is too high.Decrease the flow rate to allow for better equilibration and separation.
Product elutes too quickly with the solvent front The eluent is too polar.Start with a less polar eluent and gradually increase the polarity (gradient elution).
The compound does not move from the origin (streaking at the top of the column) The eluent is not polar enough.Gradually increase the polarity of the eluent system.
The compound is strongly adsorbed to the silica gel due to its basicity.Add a small percentage (0.1-1%) of a basic modifier, such as triethylamine or ammonia, to the eluent to reduce tailing and improve elution.
Peak tailing of the basic pyridine compound Strong interaction between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica gel surface.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to suppress this interaction.
Recrystallization
Problem Possible Cause Suggested Solution
Product "oils out" instead of forming crystals The solution is too concentrated.Reheat the solution until the oil redissolves, then add a small amount of additional solvent before allowing it to cool slowly.
The solution is being cooled too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The presence of impurities is inhibiting crystallization.A pre-purification step, such as column chromatography, may be necessary before recrystallization.
Poor recovery of the product after recrystallization Too much solvent was used.Concentrate the filtrate by evaporating some of the solvent and then cool the solution again to induce further crystallization.
The chosen solvent is too effective at all temperatures.Try a different solvent or a mixed solvent system. Adding a less polar "anti-solvent" (in which the compound is insoluble) dropwise to a hot, saturated solution in a "good" solvent (in which it is highly soluble) can induce crystallization upon cooling. A common pair for pyridine derivatives is ethyl acetate and hexanes.
Crystals are colored or appear impure Colored impurities are co-crystallizing with the product.Perform a hot filtration of the solution after dissolving the crude product to remove insoluble impurities.
Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling.
No crystal formation The solution is not saturated or is supersaturated.If unsaturated, reduce the solvent volume by evaporation. If supersaturated, gently scratch the inside of the flask below the surface of the liquid with a glass rod to create nucleation sites.
Add a tiny, pure crystal of the desired product (a seed crystal) to the cooled solution.

Quantitative Data Summary

The following table provides a representative comparison of expected outcomes for different purification methods for this compound derivatives based on general laboratory experience. Actual results may vary depending on the specific derivative and the nature and amount of impurities.

Purification Method Typical Purity Achieved Expected Yield Range Advantages Disadvantages
Column Chromatography >98%40-80%High resolution for complex mixtures; applicable to a wide range of compounds.Can be time-consuming and require large volumes of solvent; potential for product loss on the column.
Recrystallization >99% (for suitable compounds)60-95%Can provide very high purity for solid compounds; relatively simple and inexpensive.Not suitable for all compounds (e.g., oils or highly soluble compounds); can have lower recovery if conditions are not optimized.
Liquid-Liquid Extraction Variable (often used as a pre-purification step)>90% (for recovery)Good for removing highly polar or non-polar impurities and for initial work-up.Limited separation capability for compounds with similar polarities.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent can be gradually increased to facilitate the separation of compounds.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization Purification
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the this compound derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, methanol, ethyl acetate, or a mixture such as ethyl acetate/hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or seeding with a pure crystal. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

G Troubleshooting Workflow for Purification start Crude Product check_purity Assess Purity (TLC/HPLC) start->check_purity is_pure Purity > 98%? check_purity->is_pure end Pure Product is_pure->end Yes purification_method Select Purification Method is_pure->purification_method No column_chromatography Column Chromatography purification_method->column_chromatography Multiple Impurities recrystallization Recrystallization purification_method->recrystallization Minor Impurities (Solid) issue_column Column Issue? column_chromatography->issue_column issue_recrystallization Recrystallization Issue? recrystallization->issue_recrystallization issue_column->check_purity No troubleshoot_column Troubleshoot Column: - Optimize eluent - Adjust loading - Add modifier issue_column->troubleshoot_column Yes issue_recrystallization->check_purity No troubleshoot_recrystallization Troubleshoot Recrystallization: - Change solvent - Slow cooling - Seeding issue_recrystallization->troubleshoot_recrystallization Yes troubleshoot_column->column_chromatography troubleshoot_recrystallization->recrystallization G Purification Techniques vs. Impurity Types cluster_impurities Impurity Types cluster_techniques Purification Techniques unreacted_sm Unreacted Starting Materials isomers Positional Isomers polar_byproducts Polar Byproducts nonpolar_byproducts Non-polar Byproducts colored_impurities Colored Impurities residual_solvents Residual Solvents column_chromatography Column Chromatography column_chromatography->unreacted_sm column_chromatography->isomers column_chromatography->polar_byproducts column_chromatography->nonpolar_byproducts recrystallization Recrystallization recrystallization->unreacted_sm recrystallization->polar_byproducts recrystallization->nonpolar_byproducts extraction Liquid-Liquid Extraction extraction->unreacted_sm extraction->polar_byproducts charcoal Activated Charcoal Treatment charcoal->colored_impurities vacuum_drying High Vacuum Drying vacuum_drying->residual_solvents

References

Technical Support Center: Optimizing Catalyst Selection for C-N Coupling with 1-(4-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for the C-N coupling of 1-(4-Bromopyridin-2-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: Which catalytic system is recommended as a starting point for the C-N coupling of this compound?

A1: For the C-N coupling of this compound, a palladium-catalyzed Buchwald-Hartwig amination is the most common and effective approach. A reliable starting point is a combination of a palladium precatalyst and a bulky, electron-rich phosphine ligand.[1] Recommended systems include those based on ligands such as RuPhos and BrettPhos.[2] The use of preformed palladium precatalysts can often lead to more reproducible results compared to generating the active catalyst in situ from sources like Pd(OAc)₂.

Q2: Why can C-N coupling with 2-substituted pyridines like this compound be challenging?

A2: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, which may form inactive or less active catalytic species, thereby slowing down the catalytic cycle.[3] This coordination can be mitigated by using bulky, electron-rich phosphine ligands that sterically hinder the pyridine nitrogen from binding to the palladium center.

Q3: What is the best choice of base for this C-N coupling reaction?

A3: For unprotected N-H nucleophiles, a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is often effective.[2] For other primary and secondary amines, strong, sterically hindered bases such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used. Weaker bases like K₂CO₃ or Cs₂CO₃ are generally less effective for this type of transformation. The choice of base can also affect functional group tolerance, so it should be considered in the context of the specific amine coupling partner.[4]

Q4: Can I use a copper-based catalyst system for this reaction?

A4: Yes, copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, is an alternative to palladium-catalyzed methods.[5] While historically requiring harsh reaction conditions, modern protocols with appropriate ligands can enable these couplings under milder conditions.[6] For instance, a CuCl-catalyzed Ullmann-type reaction has been developed for the coupling of carbazoles with 2-bromopyridine derivatives using 1-methyl-imidazole as a ligand.

Data Presentation

The following tables summarize recommended catalyst systems for the Buchwald-Hartwig amination of bromopyridines. While specific high-throughput screening data for this compound is not widely available, the following conditions for analogous 2-bromopyridines provide a strong predictive framework.

Table 1: Recommended Catalyst Systems for C-N Coupling with Primary Amines

Amine TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Typical Yield Range (%)Notes
Primary AlkylaminesPd₂(dba)₃ (1-2)BrettPhos (2-4)LiHMDS (1.5-2.0)Toluene or Dioxane80-11070-95BrettPhos is often superior for primary amines.[2]
AnilinesPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)t-BuOH or Toluene100-11075-90Electron-withdrawing groups on the aniline can sometimes improve yields.[2]
Weakly Nucleophilic Amines (e.g., Sulfonamides)Pd precatalyst (e.g., G3)AdbippyphosCs₂CO₃1,4-Dioxane100Moderate to HighSpecific conditions developed for heteroaryl halides and sulfonamides.

Table 2: Recommended Catalyst Systems for C-N Coupling with Secondary Amines

Amine TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Typical Yield Range (%)Notes
Cyclic Secondary Amines (e.g., Morpholine)RuPhos precatalyst (1-2)-LiHMDS (1.5-2.0)THF or Toluene65-10080-95RuPhos-based precatalysts have shown high efficacy for secondary amines.[2]
Acyclic Secondary AminesPd₂(dba)₃ (1.5)RuPhos (3)NaOtBu (1.5)Toluene90-11070-90RuPhos is a robust ligand for a variety of secondary amines.[2]

Troubleshooting Guide

Issue: Low or No Conversion of Starting Material

  • Question: My reaction shows little to no formation of the desired product, and I recover most of my starting this compound. What are the likely causes?

  • Answer:

    • Inactive Catalyst: The palladium catalyst may have been deactivated by oxygen. Ensure that all reagents and solvents are properly degassed and that the reaction is performed under a strict inert atmosphere (argon or nitrogen).[1] Using a stable precatalyst can also ensure the generation of the active Pd(0) species.

    • Inappropriate Ligand: The chosen ligand may not be suitable for this specific transformation. For 2-substituted pyridines, bulky, electron-rich biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are often necessary to promote oxidative addition and prevent catalyst inhibition.[2]

    • Incorrect Base: The base may be too weak to deprotonate the amine or the resulting amine-palladium complex. Consider switching to a stronger base such as NaOtBu, KOtBu, or LiHMDS.[1]

    • Low Reaction Temperature: The reaction may require more thermal energy. Gradually increase the reaction temperature, typically in the range of 80-110 °C.

Issue: Formation of Side Products

  • Question: I am observing significant side products, such as the homocoupling of my amine or hydrodehalogenation of the starting material. How can I minimize these?

  • Answer:

    • Catalyst Decomposition: Lowering the reaction temperature or slightly increasing the ligand-to-palladium ratio can sometimes prevent catalyst decomposition pathways that lead to side reactions.

    • Presence of Water: Ensure that all reagents and solvents are strictly anhydrous, as water can lead to hydrodehalogenation of the aryl bromide.

    • Beta-Hydride Elimination: This can be a competing pathway, especially with primary amines. Using a bulkier ligand can often disfavor this side reaction.[1]

Issue: Inconsistent Results

  • Question: My reaction works well sometimes but fails at other times. What could be causing this inconsistency?

  • Answer:

    • Variable Reagent Quality: Ensure the purity of your starting materials, catalyst, ligand, and base. Impurities can inhibit the catalyst.

    • Inconsistent Inert Atmosphere: The efficiency of degassing and maintaining an inert atmosphere can significantly impact the reaction outcome. Standardize your procedure for setting up the reaction under inert conditions.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and may require optimization for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of 0.1-0.2 M)

  • Oven-dried reaction vial with a stir bar

Procedure:

  • Reaction Setup: In a glovebox, add this compound, the palladium precatalyst, and the stir bar to the oven-dried reaction vial.

  • Reagent Addition: Add the amine coupling partner, followed by the anhydrous, degassed solvent.

  • Base Addition: Add the base to the stirred mixture.

  • Reaction: Seal the reaction vial and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_analysis Analysis and Work-up prep_vial Oven-dry reaction vial and stir bar add_solids Add this compound, Pd precatalyst, and base prep_vial->add_solids In glovebox prep_reagents Degas solvents and ensure purity of reagents add_liquids Add amine and degassed solvent prep_reagents->add_liquids add_solids->add_liquids seal_heat Seal vial and heat with vigorous stirring add_liquids->seal_heat monitor Monitor reaction by TLC/LC-MS seal_heat->monitor workup Cool, dilute, filter, and perform aqueous wash monitor->workup Upon completion purify Dry organic layer, concentrate, and purify by chromatography workup->purify

Caption: General experimental workflow for C-N coupling.

Troubleshooting_Logic start Low or No Product Yield? catalyst Is the catalyst active and under inert atmosphere? start->catalyst Check First ligand Is the ligand appropriate for a 2-substituted pyridine? catalyst->ligand No sol_catalyst Use a precatalyst and ensure rigorous degassing. catalyst->sol_catalyst Yes base Is the base strong enough? ligand->base No sol_ligand Screen bulky, electron-rich ligands (e.g., RuPhos, BrettPhos). ligand->sol_ligand Yes temp Is the temperature high enough? base->temp No sol_base Switch to a stronger base (e.g., NaOtBu, LiHMDS). base->sol_base Yes sol_temp Increase temperature incrementally (80-110 °C). temp->sol_temp No

Caption: Troubleshooting logic for low-yield C-N coupling reactions.

References

Improving regioselectivity in reactions involving 1-(4-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving regioselectivity in reactions involving 1-(4-Bromopyridin-2-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how does this affect regioselectivity?

A1: this compound has several potential reactive sites. The primary site for palladium-catalyzed cross-coupling reactions is the carbon bearing the bromine atom (C-4) due to the relative weakness of the C-Br bond compared to C-H or C-C bonds. The pyridine ring itself is electron-deficient, which activates the C-2 and C-4 positions for nucleophilic aromatic substitution (SNAr).[1][2][3] The acetyl group's methyl protons are acidic and can be deprotonated with a strong base. Understanding this reactivity landscape is crucial for controlling regioselectivity.

Q2: How do the acetyl group and the pyridine nitrogen influence the reactivity of the C-4 position?

A2: The pyridine nitrogen acts as a strong electron-withdrawing group via induction, making the entire ring electron-deficient. This effect is most pronounced at the ortho (C-2, C-6) and para (C-4) positions.[1][2] The acetyl group at C-2 is also electron-withdrawing, further increasing the electrophilicity of the ring, particularly at the C-4 and C-6 positions. For palladium-catalyzed cross-coupling reactions, this electronic effect makes the C-Br bond at the C-4 position highly susceptible to oxidative addition, which is often the rate-determining step of the catalytic cycle.[4]

Q3: In palladium-catalyzed cross-coupling, why is reaction at the C-4 bromine favored over C-H activation at other positions?

A3: The regioselectivity is primarily governed by the bond dissociation energies. The energy required to break the C-Br bond is significantly lower than that of the C-H bonds on the pyridine ring. Palladium(0) catalysts will therefore preferentially undergo oxidative addition into the C-Br bond, initiating the cross-coupling cascade at the C-4 position. While C-H activation is possible, it typically requires specific directing groups and harsher conditions.[5]

Troubleshooting Guides

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Q1: I am observing low yield and significant amounts of starting material in my Suzuki-Miyaura coupling reaction. What are the likely causes and solutions?

A1: Low conversion can stem from several factors:

  • Inactive Catalyst: The Pd(0) catalyst may have been deactivated by oxygen. Ensure all solvents are properly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).

  • Inappropriate Base: The base is crucial for activating the boronic acid in Suzuki couplings.[6] If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃, especially for less reactive boronic acids.[7][8]

  • Low Temperature: Some couplings require higher temperatures (80-110 °C) to proceed at a reasonable rate. Gradually increase the reaction temperature.

  • Poor Ligand Choice: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For electron-deficient substrates like this, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often more effective than standard PPh₃.

Q2: My Buchwald-Hartwig amination is giving me a mixture of the desired C-4 substituted product and a debrominated side product. How can I improve selectivity?

A2: Debromination is a common side reaction. To minimize it:

  • Choice of Base: Use of a very strong base like LiHMDS or NaOt-Bu can sometimes promote hydrodehalogenation. Consider using a slightly weaker base like K₃PO₄ or Cs₂CO₃ if your amine is sufficiently nucleophilic.

  • Ligand Selection: Bidentate ligands such as BINAP or DPPF were early developments that improved reaction reliability.[9] More advanced, sterically hindered monophosphine ligands (e.g., BrettPhos, JohnPhos) are often superior in suppressing side reactions and promoting efficient reductive elimination.

  • Temperature Control: Running the reaction at the lowest possible temperature that still affords a reasonable rate can often suppress the debromination pathway.

Q3: I am attempting a sequential cross-coupling. After functionalizing the C-4 position, I am struggling to activate another position on the ring. What should I do?

A3: After the first coupling, the electronic nature of the pyridine ring changes, making subsequent reactions more challenging. The newly introduced group makes the ring more electron-rich, which disfavors oxidative addition for a second coupling.[10] To achieve a second functionalization, you may need to switch to a more reactive C-H activation strategy, which often requires a different catalyst system and the presence of a directing group.

Data Presentation

Table 1: Influence of Reaction Parameters on Regioselectivity in Suzuki-Miyaura Coupling

ParameterCondition A (High Selectivity)Condition B (Lower Selectivity)Rationale
Catalyst Pd(OAc)₂ / SPhosPd(PPh₃)₄Bulky, electron-rich ligands promote the desired C-Br bond activation and reductive elimination.
Base K₃PO₄ or Cs₂CO₃Na₂CO₃ or K₂CO₃Stronger, non-coordinating bases are often more effective for transmetalation with electron-poor substrates.[8]
Solvent Dioxane / H₂O or Toluene / H₂OEthanol / H₂OAprotic solvents often give cleaner reactions and prevent catalyst deactivation pathways.
Temperature 80 - 100 °CRoom Temperature or < 60 °CSufficient thermal energy is typically required to overcome the activation barrier for oxidative addition.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling at C-4

This protocol is a generalized procedure for the C-4 arylation of this compound.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) and a small amount of degassed water (typically a 10:1 or 5:1 solvent:water ratio).

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Regioselective Buchwald-Hartwig Amination at C-4

This protocol provides a general method for the C-N coupling at the C-4 position.[11][12]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv.).[11]

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the reaction mixture with stirring to a temperature typically between 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through celite to remove inorganic salts. Wash the filtrate with water and brine, dry over a drying agent (e.g., MgSO₄), and concentrate.

  • Purification: The desired 4-amino-2-acetylpyridine product is obtained after purification by column chromatography.

Visualizations

Caption: Reactivity map of this compound.

G Start Start: Poor Regioselectivity or Mixture of Products CheckCatalyst 1. Analyze Catalyst System Start->CheckCatalyst Ligand Is the ligand appropriate? (e.g., bulky, electron-rich phosphines for cross-coupling) CheckCatalyst->Ligand  Evaluation CheckBase 2. Evaluate Base BaseStrength Is the base strength optimal? (e.g., K3PO4 vs NaOtBu) CheckBase->BaseStrength  Evaluation CheckTemp 3. Adjust Temperature TempRange Is temperature too high/low? CheckTemp->TempRange  Evaluation Ligand->CheckBase Yes SolutionLigand Action: Switch to a more robust ligand (e.g., SPhos, XPhos, BINAP). Ligand->SolutionLigand No BaseStrength->CheckTemp Yes SolutionBase Action: Screen alternative bases (e.g., Cs2CO3, K3PO4). BaseStrength->SolutionBase No SolutionTemp Action: Run reaction at lower T to reduce side reactions, or higher T to improve conversion. TempRange->SolutionTemp Yes/No End Outcome: Improved Regioselectivity TempRange->End Optimal SolutionLigand->CheckBase SolutionBase->CheckTemp SolutionTemp->End

Caption: Troubleshooting workflow for poor regioselectivity.

Suzuki_Cycle pd0 Pd(0)L2 Active Catalyst oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)(Br)L2 Intermediate oa->pd2_complex Favored at C-Br bond trans Transmetalation pd2_complex->trans pd2_trans Ar-Pd(II)(Ar')L2 Intermediate trans->pd2_trans Base is critical here re Reductive Elimination pd2_trans->re re->pd0 Ligand bulk/electronics influence this step product Product (Ar-Ar') re->product arbr This compound (Ar-Br) arbr->oa arboronic Ar'-B(OH)2 borate [Ar'-B(OH)3]- arboronic->borate Activation base Base (e.g., K3PO4) borate->trans

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

References

Technical Support Center: Overcoming Catalyst Deactivation in 1-(4-Bromopyridin-2-yl)ethanone Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with 1-(4-Bromopyridin-2-yl)ethanone. The primary focus is on overcoming catalyst deactivation, a common issue with nitrogen-containing heterocycles like pyridines.

Troubleshooting Guide

This section is organized by common experimental issues, providing potential causes and step-by-step solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My cross-coupling reaction with this compound is resulting in a low yield or no product at all. What are the likely causes and how can I fix this?

Answer: Low or no product yield in cross-coupling reactions of this compound is a frequent problem, often linked to catalyst deactivation. The electron lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, forming an inactive complex and halting the catalytic cycle.[1] Here are the primary causes and troubleshooting steps:

  • Catalyst Poisoning by Pyridine Nitrogen: The most common issue is the coordination of the pyridine substrate to the palladium center, inhibiting its catalytic activity.[1]

    • Solution 1: Employ Sterically Bulky Ligands: Switch to sterically hindered and electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃.[1] These bulky ligands shield the palladium center, preventing coordination with the pyridine nitrogen.

    • Solution 2: Use a Palladium Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species in situ.

    • Solution 3: Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may overcome partial deactivation.[1]

  • Inefficient Oxidative Addition: The carbon-bromine bond of the starting material may not be effectively activated by the palladium catalyst.

    • Solution: Increase Reaction Temperature: Carefully increase the reaction temperature in 10-20 °C increments. Monitor the reaction closely for any signs of substrate or catalyst decomposition.

  • Suboptimal Reagent Quality or Reaction Setup: Cross-coupling reactions are sensitive to air and moisture.

    • Solution 1: Ensure Anhydrous and Degassed Conditions: Use anhydrous solvents and thoroughly degas the reaction mixture to remove oxygen, which can oxidize the active Pd(0) catalyst.

    • Solution 2: Verify Reagent Purity: Use high-purity reagents. For Suzuki reactions, be aware that boronic acids can degrade via protodeboronation.

Issue 2: Incomplete Conversion of Starting Material

Question: My reaction has stalled, and I'm observing incomplete conversion of the this compound. What should I investigate?

Answer: Incomplete conversion is often a sign of catalyst deactivation over the course of the reaction. Here’s what to consider:

  • Gradual Catalyst Poisoning: The pyridine nitrogen may be slowly poisoning the catalyst throughout the reaction.

    • Solution: Ligand and Base Optimization: The choice of ligand and base can significantly impact catalyst stability and turnover. Experiment with different ligand-to-metal ratios and consider a less coordinating base.

  • Insufficient Reaction Time or Temperature: The reaction may simply be running too slowly under the current conditions.

    • Solution 1: Extend Reaction Time: Monitor the reaction for a longer period to see if the conversion increases.

    • Solution 2: Optimize Temperature: If extending the time is not effective, a controlled increase in temperature may be necessary.

  • Reagent Insolubility: If any of the reagents are not fully dissolved, the reaction will be slow and inefficient.

    • Solution: Solvent Screening: Experiment with different solvents or solvent mixtures to ensure all components remain in solution throughout the reaction.

Issue 3: Formation of Side Products

Question: I'm observing significant side product formation in my reaction mixture. What are the common side products and how can I minimize them?

Answer: The formation of side products can complicate purification and reduce the yield of your desired product. Here are some common side reactions and how to address them:

  • Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in a Suzuki reaction).

    • Solution 1: Thoroughly Degas the Reaction Mixture: Oxygen can promote homocoupling. Ensure your solvent and reaction setup are rigorously degassed.

    • Solution 2: Use a Pd(0) Source: Using a Pd(0) catalyst directly or a pre-catalyst that rapidly forms the active species can minimize homocoupling that may occur during the in-situ reduction of Pd(II) pre-catalysts.

  • Protodeboronation (in Suzuki Coupling): The replacement of the boronic acid group with a hydrogen atom.

    • Solution 1: Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.

    • Solution 2: Choose a Non-Aqueous Base: Consider using a base like potassium phosphate (K₃PO₄) in an anhydrous solvent.[2]

  • Dehalogenation: The replacement of the bromine atom on the pyridine ring with a hydrogen atom.

    • Solution 1: Optimize Ligand and Base: The choice of ligand and base can influence the competition between reductive elimination and dehalogenation.

    • Solution 2: Lower the Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[1]

Issue 4: Catalyst Decomposition (Formation of Palladium Black)

Question: My reaction mixture is turning black, and a precipitate is forming. What does this indicate and what can I do?

Answer: The formation of a black precipitate is likely palladium black, which is inactive metallic palladium that has precipitated out of the catalytic cycle. This indicates catalyst decomposition.

  • Slow Catalysis Leading to Agglomeration: If the catalytic cycle is slowed by pyridine inhibition, the active Pd(0) species may have a longer lifetime in solution, increasing the likelihood of agglomeration into inactive palladium black.

    • Solution 1: Optimize Reaction Conditions to Increase Rate: Implement the strategies mentioned in "Issue 1" to accelerate the catalytic cycle (e.g., appropriate ligand choice, optimized temperature).

    • Solution 2: Use a Ligand that Stabilizes Pd(0): Some ligands are more effective at preventing the agglomeration of palladium nanoparticles.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst deactivation more pronounced with 2-substituted pyridines like this compound?

A1: The proximity of the nitrogen atom to the site of catalytic activity (the carbon-bromine bond at the 2-position) increases the likelihood of intramolecular coordination of the pyridine nitrogen to the palladium center. This chelation effect can lead to a more stable, inactive complex, a phenomenon sometimes referred to as the "2-pyridyl problem."[1]

Q2: How do I choose the best ligand for my cross-coupling reaction?

A2: The ideal ligand should be sterically bulky and electron-rich. The bulkiness helps to create a "pocket" around the palladium atom, sterically hindering the coordination of the pyridine nitrogen. The electron-donating nature of the ligand increases the electron density on the palladium, which can facilitate the oxidative addition step of the catalytic cycle. For challenging substrates like this compound, ligands from the Buchwald family (e.g., XPhos, SPhos) are often a good starting point.

Q3: What is the role of the base in overcoming catalyst deactivation?

A3: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and in the deprotonation of the amine in Buchwald-Hartwig aminations. A base that is too weak may not be effective, while an overly strong or poorly soluble base can lead to side reactions or insolubility issues. The choice of base should be carefully considered in conjunction with the solvent and other reaction parameters. For Suzuki reactions with bromopyridines, potassium phosphate (K₃PO₄) is often a good choice.[2] For Buchwald-Hartwig aminations, sodium tert-butoxide is commonly used.

Q4: Can I monitor the reaction to diagnose catalyst deactivation?

A4: Yes, monitoring the reaction progress by techniques like TLC, GC-MS, or LC-MS can provide valuable insights. If you observe that the reaction starts but then stalls before completion, it is a strong indication of catalyst deactivation.

Quantitative Data on Catalyst Performance

The following tables summarize reaction conditions from the literature for cross-coupling reactions of substrates similar to this compound, providing a comparative overview to guide your experimental design.

Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling of Bromopyridines

SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-(3-Bromopyridin-2-yl)ethanonePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-9515-24Not specified
2-BromopyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001295
4-BromopyridinePhenylboronic acidPd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄t-Amyl alcohol1001692

Table 2: Comparison of Conditions for Buchwald-Hartwig Amination of Bromopyridines

SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-(3-Bromopyridin-2-yl)ethanoneMorpholinePd(OAc)₂ (5)dppp (10)NaOtBuTolueneReflux1Not specified
2-BromopyridineAnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1002485
4-Bromopyridinen-HexylaminePd(OAc)₂ (1)RuPhos (2)NaOtBuToluene1001896

Table 3: Comparison of Conditions for Heck Coupling of Bromopyridines

SubstrateAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-(3-Bromopyridin-2-yl)ethanoneStyrenePd(OAc)₂ (1-5)PPh₃ (if required)Et₃NDMF100Not specifiedNot specified
2-Bromopyridinen-Butyl acrylatePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NAcetonitrile1002478
4-BromopyridineStyrenePd/C (5)-NaOAcDMF1401288

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a procedure for the closely related 1-(3-bromopyridin-2-yl)ethanone.[2]

Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (8 mL)

  • Deionized water (2 mL)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Add anhydrous 1,4-dioxane and deionized water to the reaction mixture.

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Heat the reaction mixture to 85-95 °C and stir for 15-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This is a generalized procedure and may require optimization.

Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) or a suitable pre-catalyst

  • A bulky phosphine ligand (e.g., XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a dry Schlenk tube, add Pd(OAc)₂, the phosphine ligand, and NaOtBu.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Protocol 3: General Procedure for Heck Coupling of this compound

This is a generalized procedure based on established protocols for aryl bromides.[3]

Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., styrene, 1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • Anhydrous DMF or acetonitrile (5 mL)

Procedure:

  • In a Schlenk tube, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent, triethylamine, and the alkene.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate key concepts and workflows related to overcoming catalyst deactivation in the cross-coupling of this compound.

CatalystDeactivation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd + R-X InactiveComplex Inactive Pd(0)-Pyridine Complex Pd0->InactiveComplex Catalyst Poisoning PdII Pd(II) Intermediate OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation + Nu-M PdII_couple Coupled Pd(II) Intermediate Transmetalation->PdII_couple RedElim Reductive Elimination PdII_couple->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product Pyridine This compound Pyridine->InactiveComplex

Caption: Mechanism of catalyst deactivation by pyridine coordination.

TroubleshootingWorkflow start Low or No Yield check_catalyst Is Catalyst Deactivation Suspected? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions No solution_ligand Switch to Bulky Ligand (e.g., XPhos, SPhos) check_catalyst->solution_ligand Yes check_reagents Are Reagents High Purity & Anhydrous? check_conditions->check_reagents Yes solution_temp Increase Temperature Incrementally check_conditions->solution_temp No solution_reagents Use Anhydrous/Degassed Solvents & High Purity Reagents check_reagents->solution_reagents No end Improved Yield check_reagents->end Yes solution_ligand->end solution_temp->end solution_reagents->end

Caption: A workflow for troubleshooting low-yield reactions.

LigandSelection start Choosing a Ligand for Pyridyl Cross-Coupling steric_bulk Is the Ligand Sterically Bulky? start->steric_bulk electron_rich Is the Ligand Electron-Rich? steric_bulk->electron_rich Yes bad_choice Poor Choice (e.g., PPh₃) steric_bulk->bad_choice No good_choice Good Choice (e.g., XPhos, SPhos) electron_rich->good_choice Yes electron_rich->bad_choice No

Caption: Decision tree for selecting an appropriate ligand.

References

Managing steric hindrance from the acetyl group in 1-(4-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(4-Bromopyridin-2-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the steric hindrance of the acetyl group in this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

A1: The primary challenge arises from the steric hindrance imposed by the acetyl group at the 2-position of the pyridine ring. This steric bulk can significantly hinder or prevent reactions at both the adjacent pyridine nitrogen and the 4-position where the bromine atom is located. Key challenges include:

  • Reduced reaction rates: The acetyl group can physically block the approach of reagents to the reactive sites, slowing down the reaction.

  • Low reaction yields: Incomplete reactions due to steric hindrance are common, leading to poor yields of the desired product.

  • Requirement for specialized catalysts: Standard reaction conditions may be ineffective, necessitating the use of specialized catalysts and ligands to overcome the steric barrier.

  • Side reactions: Under forcing conditions (e.g., high temperatures), side reactions may become more prevalent.

Q2: Which reactions are most affected by the steric hindrance of the acetyl group?

A2: The steric hindrance of the 2-acetyl group primarily affects reactions at the 4-position (bromine substitution) and reactions involving the pyridine nitrogen. The most common affected reactions include:

  • Palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions at the 4-position can be challenging, especially with bulky coupling partners.

  • Nucleophilic addition to the carbonyl group: While the carbonyl group is reactive, the approach of bulky nucleophiles can be impeded by the adjacent pyridine ring and the 4-bromo substituent.

  • Reactions involving coordination to the pyridine nitrogen: The lone pair on the pyridine nitrogen is sterically shielded by the acetyl group, which can affect its coordination to metal catalysts or its reactivity as a base.

Q3: What general strategies can be employed to overcome the steric hindrance from the acetyl group?

A3: Several strategies can be employed to mitigate the steric effects of the 2-acetyl group:

  • Catalyst and Ligand Selection: Utilizing highly active catalyst systems with bulky, electron-rich ligands is crucial for cross-coupling reactions. These ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle, even with sterically hindered substrates.

  • Reaction Conditions Optimization: Adjusting reaction parameters such as temperature, solvent, and base can significantly impact the reaction outcome. Microwave irradiation can be particularly effective in accelerating slow reactions.

  • Choice of Reagents: Employing less sterically demanding reagents or using more reactive coupling partners can improve conversion.

  • Protecting Group Chemistry: In some cases, temporary protection of the acetyl group could be considered, although this adds extra steps to the synthesis.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Issue: Low or no yield in cross-coupling reactions.

Potential Cause Troubleshooting Recommendation Expected Outcome
Insufficient Catalyst Activity Switch to a more active palladium precatalyst and a bulky, electron-rich phosphine ligand. For Suzuki-Miyaura, consider using catalysts like Pd/BI-DIME or Pd/phenanthrene-based ligands. For Buchwald-Hartwig, XantPhos has shown effectiveness with related substrates.Increased reaction rate and yield.
Steric Hindrance from Coupling Partner If using a bulky boronic acid, amine, or alkyne, consider using a less sterically hindered alternative if the synthesis allows. Alternatively, increase the catalyst loading and reaction time.Improved conversion to the desired product.
Suboptimal Reaction Temperature Use microwave irradiation to increase the reaction temperature rapidly and uniformly. This can often overcome the activation energy barrier imposed by steric hindrance.Faster reaction times and higher yields.
Incorrect Base or Solvent Screen different bases and solvents. For Suzuki-Miyaura with sterically hindered partners, stronger bases like NaOH or Ba(OH)2 in aqueous DME can be more effective than Na2CO3.[1] For Sonogashira, an organic base like triethylamine is common.Optimized reaction conditions leading to improved yields.
Nucleophilic Addition to the Carbonyl Group

Issue: Incomplete reaction with bulky nucleophiles (e.g., Grignard reagents).

Potential Cause Troubleshooting Recommendation Expected Outcome
Steric Hindrance at the Carbonyl Carbon Use a more reactive organometallic reagent, such as an organolithium compound instead of a Grignard reagent. Alternatively, use a less sterically bulky nucleophile if possible.Higher conversion to the alcohol product.
Low Reaction Temperature While initial addition should be done at low temperatures (e.g., 0 °C) to control reactivity, allowing the reaction to slowly warm to room temperature can help drive it to completion.Improved yield of the desired alcohol.
Lewis Acid Additives The addition of a Lewis acid, such as MgBr₂ or CeCl₃, can activate the carbonyl group towards nucleophilic attack, potentially overcoming some of the steric barrier.Enhanced reactivity and higher product yield.

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Illustrative Data)
Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O10024< 20
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane1101275
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃t-BuOH1001285
PEPPSI-IPr (2)-K₂CO₃Toluene110892

Note: This data is illustrative and based on typical performance for sterically hindered aryl bromides. Actual yields may vary and require optimization.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., PEPPSI-IPr, 2 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent (e.g., toluene, 0.1 M concentration).

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for Nucleophilic Addition of a Grignard Reagent
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq.) dropwise via a syringe.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude alcohol by flash column chromatography.

Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling Workflow reagents 1. Reagent Combination - this compound - Boronic Acid - Pd Catalyst & Ligand - Base solvent 2. Solvent Addition (Degassed) reagents->solvent reaction 3. Reaction (Heating/Stirring) solvent->reaction workup 4. Work-up (Extraction & Washing) reaction->workup purification 5. Purification (Chromatography) workup->purification product Final Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

troubleshooting_logic start Low Yield in Cross-Coupling? catalyst Change Catalyst/Ligand (e.g., PEPPSI-IPr, XPhos) start->catalyst Standard catalyst used temp Increase Temperature (Consider Microwave) start->temp Reaction is sluggish base Optimize Base/Solvent (e.g., K3PO4, Cs2CO3) start->base Standard conditions failing reagent Use Less Bulky Coupling Partner start->reagent Bulky partner is used success Improved Yield catalyst->success temp->success base->success reagent->success

Caption: Troubleshooting logic for low-yield cross-coupling reactions.

References

Validation & Comparative

Reactivity Face-Off: A Comparative Analysis of 1-(4-Bromopyridin-2-yl)ethanone and 1-(3-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. This guide provides an in-depth comparison of the reactivity of two key building blocks: 1-(4-Bromopyridin-2-yl)ethanone and 1-(3-Bromopyridin-2-yl)ethanone. While direct comparative experimental data under identical conditions is limited in published literature, this analysis draws upon established principles of pyridine chemistry and available experimental data for each isomer and related compounds to provide a robust predictive comparison.

The position of the bromine atom on the pyridine ring relative to the nitrogen and the acetyl group profoundly influences the electronic properties and steric environment of these molecules. These differences dictate their reactivity in common and crucial synthetic transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Electronic and Steric Considerations

The reactivity of bromopyridines is largely governed by the electron-deficient nature of the pyridine ring, a result of the electronegative nitrogen atom. This effect is most pronounced at the ortho (2- and 6-) and para (4-) positions, making them more susceptible to nucleophilic attack and facilitating the oxidative addition step in palladium-catalyzed reactions.

  • This compound: In this isomer, the bromine atom is at the 4-position, para to the ring nitrogen. This placement strongly activates the C-Br bond towards oxidative addition, a key step in many cross-coupling reactions. The electron-withdrawing effect of the nitrogen atom enhances the electrophilicity of the C4 carbon. The acetyl group at the 2-position has an additional electron-withdrawing effect, further activating the ring, although its influence on the C4 position is less direct (meta relationship).

  • 1-(3-Bromopyridin-2-yl)ethanone: Here, the bromine atom is at the 3-position, meta to the ring nitrogen. The activating effect of the nitrogen atom is significantly weaker at the meta position. Consequently, the C-Br bond in this isomer is generally less reactive in palladium-catalyzed cross-coupling reactions. The acetyl group at the 2-position is ortho to the bromine, which can have both electronic and steric implications. Electronically, it withdraws electron density, which can somewhat activate the ring. Sterically, its proximity to the reaction center might influence the approach of the catalyst and other reagents.

Comparative Reactivity in Key Synthetic Reactions

Based on these electronic and steric factors, a general trend in reactivity can be predicted.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the aryl halide. Due to the stronger activation of the C-Br bond by the para-nitrogen, this compound is expected to be significantly more reactive than its 3-bromo counterpart. This translates to potentially milder reaction conditions, shorter reaction times, and higher yields for the 4-bromo isomer.

Buchwald-Hartwig Amination: Similar to the Suzuki-Miyaura coupling, the efficiency of C-N bond formation via Buchwald-Hartwig amination is heavily dependent on the ease of oxidative addition. Therefore, this compound is predicted to be the more reactive substrate in this transformation as well.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks the aromatic ring, forming a negatively charged Meisenheimer intermediate. The stability of this intermediate is key to the reaction's feasibility. For pyridine derivatives, attack at the 2- and 4-positions is favored because the negative charge can be delocalized onto the electronegative nitrogen atom through resonance.[1]

  • This compound: The bromine at the 4-position is an excellent leaving group, and the position is activated for nucleophilic attack. The electron-withdrawing acetyl group at the 2-position further stabilizes the Meisenheimer intermediate.

  • 1-(3-Bromopyridin-2-yl)ethanone: Nucleophilic attack at the 3-position is generally disfavored as the resulting negative charge in the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen.[1] Therefore, this isomer is expected to be considerably less reactive in SNAr reactions compared to the 4-bromo isomer.

Data Presentation

Table 1: Predicted Reactivity Comparison

Reaction TypeThis compound1-(3-Bromopyridin-2-yl)ethanoneRationale
Suzuki-Miyaura Coupling Higher ReactivityLower ReactivityBromine at the para-position (C4) is more activated by the ring nitrogen towards oxidative addition.
Buchwald-Hartwig Amination Higher ReactivityLower ReactivitySimilar to Suzuki-Miyaura, the C4-Br bond is more susceptible to oxidative addition.
Nucleophilic Aromatic Substitution (SNAr) Higher ReactivitySignificantly Lower ReactivityThe Meisenheimer intermediate is stabilized by resonance involving the ring nitrogen for C4 attack, but not for C3 attack.

Experimental Protocols

Below are detailed experimental protocols for key reactions. The protocols for 1-(3-Bromopyridin-2-yl)ethanone are based on available literature, while those for this compound are proposed based on the expected higher reactivity.

Suzuki-Miyaura Coupling

Protocol for 1-(3-Bromopyridin-2-yl)ethanone

This protocol is adapted from established procedures for this substrate.

Table 2: Experimental Protocol for Suzuki-Miyaura Coupling of 1-(3-Bromopyridin-2-yl)ethanone

ParameterValue
Reactants 1-(3-Bromopyridin-2-yl)ethanone (1.0 equiv), Arylboronic acid (1.2-1.5 equiv)
Catalyst Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%)
Base K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)
Temperature 80-100 °C
Reaction Time 12-24 hours
Typical Yield 70-90% (substrate dependent)

Proposed Protocol for this compound

Due to its higher predicted reactivity, milder conditions may be effective.

Table 3: Proposed Experimental Protocol for Suzuki-Miyaura Coupling of this compound

ParameterValue
Reactants This compound (1.0 equiv), Arylboronic acid (1.1-1.3 equiv)
Catalyst Pd(PPh₃)₄ (2-3 mol%) or Pd(dppf)Cl₂ (1-2 mol%)
Base K₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/Ethanol
Temperature 60-80 °C
Reaction Time 4-12 hours
Expected Yield >85%
Buchwald-Hartwig Amination

Protocol for 1-(3-Bromopyridin-2-yl)ethanone

This protocol is based on general procedures for the amination of 3-bromopyridines.

Table 4: Experimental Protocol for Buchwald-Hartwig Amination of 1-(3-Bromopyridin-2-yl)ethanone

ParameterValue
Reactants 1-(3-Bromopyridin-2-yl)ethanone (1.0 equiv), Amine (1.2 equiv)
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand XPhos or RuPhos (4 mol%)
Base NaOtBu or K₃PO₄ (1.4 equiv)
Solvent Toluene or 1,4-Dioxane
Temperature 100-110 °C
Reaction Time 12-24 hours
Typical Yield 60-85%

Proposed Protocol for this compound

Milder conditions are anticipated to be sufficient for the more reactive 4-bromo isomer.

Table 5: Proposed Experimental Protocol for Buchwald-Hartwig Amination of this compound

ParameterValue
Reactants This compound (1.0 equiv), Amine (1.1 equiv)
Catalyst Pd₂(dba)₃ (1-2 mol%)
Ligand XPhos or BINAP (2-4 mol%)
Base NaOtBu or Cs₂CO₃ (1.4 equiv)
Solvent Toluene or THF
Temperature 80-100 °C
Reaction Time 6-16 hours
Expected Yield >80%

Visualizing Reaction Mechanisms and Workflows

To further clarify the processes discussed, the following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X Pd(II) Complex R-Pd(II)L2-X Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation R'-B(OR)2 (Base) Diorganopalladium(II) R-Pd(II)L2-R' Transmetalation->Diorganopalladium(II) Reductive Elimination Reductive Elimination Diorganopalladium(II)->Reductive Elimination Reductive Elimination->Pd(0)L2 Product R-R' Reductive Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Bromopyridine, Boronic Acid, Base, Catalyst solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert heat Heat to Specified Temperature inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction & Aqueous Work-up monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

References

1-(4-Bromopyridin-2-yl)ethanone: A Strategic Alternative in Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of complex molecules is a critical decision that dictates the efficiency of a synthetic route and the novelty of the resulting compounds. Among the vast array of heterocyclic intermediates, bromopyridine derivatives are of particular importance. This guide provides a comprehensive comparison of 1-(4-Bromopyridin-2-yl)ethanone against its isomers, offering insights into its reactivity, synthetic utility, and potential applications in drug discovery, supported by experimental data and detailed protocols.

Introduction to Bromopyridine Isomers in Synthesis

Bromopyridines are versatile reagents in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The position of the bromine atom on the pyridine ring significantly influences the reactivity of the C-Br bond. This is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution and facilitates the oxidative addition step in cross-coupling reactions. The general reactivity order for simple bromopyridines in many palladium-catalyzed reactions is 4-bromopyridine > 2-bromopyridine > 3-bromopyridine[1]. This trend is attributed to the strong electron-withdrawing effect of the nitrogen at the para-position, which highly polarizes the C4-Br bond, making it susceptible to oxidative addition[1]. While the C2-Br bond is also activated, the proximity of the nitrogen's lone pair can sometimes lead to catalyst inhibition[1]. The C3-Br bond is the least activated due to the weaker electronic influence of the nitrogen at the meta position[1].

The introduction of an acetyl group, as in this compound and its isomers, adds another layer of complexity and synthetic utility. The acetyl group is a versatile functional handle that can be modified to create a diverse range of derivatives, and its position, in conjunction with the bromine atom, influences the overall electronic properties and reactivity of the molecule.

Physicochemical Properties of Acetyl-Bromopyridine Isomers

A comparison of the fundamental physicochemical properties of this compound and its isomers is crucial for understanding their behavior in chemical reactions and biological systems.

PropertyThis compound1-(2-Bromopyridin-4-yl)ethanone1-(5-Bromopyridin-3-yl)ethanone
Synonym 2-Acetyl-4-bromopyridine4-Acetyl-2-bromopyridine3-Acetyl-5-bromopyridine
CAS Number 1060805-69-7[2]864674-02-238940-62-4
Molecular Formula C₇H₆BrNO[2]C₇H₆BrNOC₇H₆BrNO
Molecular Weight 200.03 g/mol [2]200.03 g/mol 200.03 g/mol
Appearance Light brown to yellow solidNot specifiedSolid
Storage 2-8 °C, under dry conditions[2]Not specifiedNot specified

Comparative Reactivity in Cross-Coupling Reactions

The performance of this compound and its isomers in key palladium-catalyzed cross-coupling reactions is a critical factor for their application in synthesis. While direct side-by-side comparative studies with quantitative yields under identical conditions are limited, we can extrapolate expected reactivity based on the established principles of bromopyridine chemistry and available data for similar substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. The reactivity of acetyl-bromopyridine isomers in this reaction is influenced by the electronic effects of both the nitrogen atom and the acetyl group.

IsomerCoupling PartnerCatalyst System (Example)Base (Example)Solvent (Example)Representative Yield (%)
This compound 4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O~85-95 (extrapolated)
1-(2-Bromopyridin-4-yl)ethanone Phenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O81[3]
1-(5-Bromopyridin-3-yl)ethanone Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85 (on a similar substrate)[4]

Note: Yields are representative and can vary significantly with specific reaction conditions. Extrapolated yields are based on reactions with structurally similar compounds.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds between an aryl halide and a terminal alkyne. The reactivity trend generally follows that of the Suzuki coupling.

IsomerCoupling PartnerCatalyst System (Example)Base (Example)Solvent (Example)Representative Yield (%)
This compound PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NToluene~80-90 (extrapolated)[1]
1-(2-Bromopyridin-4-yl)ethanone PhenylacetylenePd(PPh₃)₄/CuIEt₃NDMF~85-95 (extrapolated)
1-(5-Bromopyridin-3-yl)ethanone PhenylacetylenePd(CF₃COO)₂/PPh₃Et₃NDMF96 (on a similar substrate)[1]

Note: Yields are representative and can vary significantly with specific reaction conditions. Extrapolated yields are based on reactions with structurally similar compounds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The choice of ligand is crucial for achieving high yields, especially with potentially chelating substrates like acetyl-pyridines.

IsomerCoupling PartnerCatalyst System (Example)Base (Example)Solvent (Example)Representative Yield (%)
This compound MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene~80-90 (extrapolated)
1-(2-Bromopyridin-4-yl)ethanone AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene~70-80 (extrapolated)
1-(5-Bromopyridin-3-yl)ethanone CyclohexylaminePd(OAc)₂ / dpppNaOtBuToluene86 (on a similar substrate)[1]

Note: Yields are representative and can vary significantly with specific reaction conditions. Extrapolated yields are based on reactions with structurally similar compounds.

Experimental Protocols

Detailed methodologies are essential for the successful implementation of synthetic transformations. Below are representative protocols for the synthesis of this compound and a general protocol for its use in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

While several synthetic routes are possible, a common approach involves the Grignard reaction of a dibromopyridine followed by acylation.

Materials:

  • 2,4-Dibromopyridine

  • Magnesium turnings

  • Ethyl bromide (as initiator)

  • Anhydrous tetrahydrofuran (THF)

  • N,N-Dimethylacetamide (DMAc)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine and a few drops of ethyl bromide to activate the magnesium.

  • Add a solution of 2,4-dibromopyridine (1.0 equivalent) in anhydrous THF dropwise to the stirred magnesium suspension. The reaction may require gentle heating to initiate.

  • After the formation of the Grignard reagent is complete (as indicated by the consumption of magnesium), cool the reaction mixture to 0 °C.

  • Slowly add N,N-dimethylacetamide (1.5 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent system (e.g., 1,4-Dioxane/water, 4:1, 5 mL)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired biaryl product.

Applications in Drug Discovery: Targeting Signaling Pathways

Pyridine-containing molecules are prevalent in a wide range of pharmaceuticals, often acting as inhibitors of key enzymes in signaling pathways. The mitogen-activated protein kinase (MAPK) pathway is one such critical pathway that is often dysregulated in diseases like cancer and inflammatory disorders. Pyridine-based inhibitors can effectively target kinases within this cascade, such as p38 MAP kinase[5][6].

The different isomers of acetyl-bromopyridine provide distinct scaffolds for the synthesis of kinase inhibitors. The relative positions of the acetyl and bromo groups allow for diverse substitution patterns, which can be fine-tuned to optimize binding affinity and selectivity for the target kinase. For example, the pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the kinase active site, while substituents introduced at the bromine position can explore hydrophobic pockets[5].

MAPK_Pathway_Inhibition Potential Inhibition of the MAPK Signaling Pathway by a Pyridine-Based Drug Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Cytokine) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) Transcription_Factors->Cellular_Response Pyridine_Inhibitor Pyridine-Based Inhibitor (Derived from Acetyl-Bromopyridine) Pyridine_Inhibitor->MEK

Caption: Potential Inhibition of the MAPK Signaling Pathway by a Pyridine-Based Drug.

Experimental and Logical Workflows

The selection and application of a particular bromopyridine isomer in a research and development setting follows a logical workflow, from initial synthesis and characterization to comparative reactivity studies and final application.

Experimental_Workflow Experimental Workflow for Comparative Study of Acetyl-Bromopyridine Isomers Synthesis Synthesis & Purification of Isomers - this compound - 1-(2-Bromopyridin-4-yl)ethanone - 1-(5-Bromopyridin-3-yl)ethanone Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Coupling_Reactions Comparative Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig) Characterization->Coupling_Reactions Reaction_Monitoring Reaction Monitoring & Optimization (TLC, LC-MS, Catalyst/Ligand/Base Screening) Coupling_Reactions->Reaction_Monitoring Data_Analysis Data Analysis & Yield Comparison Reaction_Monitoring->Data_Analysis Derivative_Synthesis Synthesis of Bioactive Derivatives Data_Analysis->Derivative_Synthesis Biological_Screening Biological Screening (e.g., Kinase Assays) Derivative_Synthesis->Biological_Screening Structure_Reactivity Structure-Reactivity Relationship of Bromopyridine Isomers Structure Isomer Structure (Position of Br and Acetyl) Electronic_Effects Electronic Effects (Inductive & Resonance) Structure->Electronic_Effects Steric_Hindrance Steric Hindrance Structure->Steric_Hindrance Catalyst_Coordination Catalyst Coordination (Chelation/Inhibition) Structure->Catalyst_Coordination Reactivity Reactivity in Cross-Coupling (Rate & Yield) Electronic_Effects->Reactivity Steric_Hindrance->Reactivity Catalyst_Coordination->Reactivity Selectivity Regioselectivity Reactivity->Selectivity Application Synthetic Utility & Application Reactivity->Application Selectivity->Application

References

A Prospective Guide to the Structure-Activity Relationship (SAR) Studies of Kinase Inhibitors Derived from 1-(4-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific structure-activity relationship (SAR) studies for kinase inhibitors directly derived from 1-(4-Bromopyridin-2-yl)ethanone are not extensively available in the public domain. This guide, therefore, presents a prospective framework based on established medicinal chemistry principles for pyridine-based kinase inhibitors. It outlines potential synthetic strategies, standard experimental protocols for evaluation, and a hypothetical SAR analysis to serve as a blueprint for future research in this area.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. The starting material, this compound, offers two key points for chemical modification: the reactive ketone group at the 2-position and the bromine atom at the 4-position, which is amenable to various cross-coupling reactions. These features make it an attractive starting point for generating a diverse library of compounds to probe the ATP-binding sites of various kinases. Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, making the development of novel kinase inhibitors a critical area of research.[1][2]

Proposed Synthetic Strategies

A focused library of potential kinase inhibitors can be synthesized from this compound by modifying the acetyl group and by functionalizing the C4 position of the pyridine ring. The bromine atom serves as a versatile handle for introducing a wide array of aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions.[3]

Simultaneously, the acetyl group can be elaborated through various condensations or reductions. For instance, Claisen-Schmidt condensation with various aldehydes can yield chalcone derivatives, a well-known class of bioactive compounds. This dual approach allows for systematic exploration of the chemical space around the pyridine core to optimize interactions with target kinases.

G cluster_start Starting Material cluster_r1 R1 Modification (C4-Position) cluster_r2 R2 Modification (Acetyl Group) cluster_library Compound Library start This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd Catalyst claisen Claisen-Schmidt Condensation (Aldehydes) start->claisen library Diverse Kinase Inhibitor Library suzuki->library claisen->library

Caption: Proposed synthetic workflow for library generation.

Hypothetical SAR Data

The following table presents a hypothetical SAR for a series of inhibitors derived from this compound against a representative kinase, such as a Receptor Tyrosine Kinase (RTK). The data illustrates how systematic structural modifications could influence inhibitory activity, measured as the half-maximal inhibitory concentration (IC50).

Compound IDR1 (C4-Substituent)R2 (Derived from Acetyl Group)Kinase IC50 (nM)
A-1 -BrAcetyl>10,000
A-2 PhenylAcetyl8,500
A-3 4-MethoxyphenylAcetyl5,200
A-4 3-AminophenylAcetyl1,500
B-1 -BrChalcone (benzaldehyde)4,800
B-2 PhenylChalcone (benzaldehyde)950
B-3 4-MethoxyphenylChalcone (benzaldehyde)600
B-4 3-AminophenylChalcone (benzaldehyde)85
B-5 3-AminophenylChalcone (4-fluorobenzaldehyde)70
B-6 3-AminophenylChalcone (4-chlorobenzaldehyde)65

SAR Analysis:

  • Modification at C4 (R1): Replacing the initial bromine with aryl groups via Suzuki coupling (A-2 to A-4) shows a modest increase in potency. The introduction of a hydrogen bond donor (3-aminophenyl, A-4) appears beneficial compared to unsubstituted phenyl or methoxyphenyl groups, suggesting a key interaction in the kinase binding pocket.

  • Modification of Acetyl Group (R2): Conversion of the acetyl group to a chalcone moiety (B-1 vs A-1) significantly improves activity. This suggests the extended conjugation and additional aromatic ring provide enhanced binding affinity.

  • Synergistic Effects: The combination of an optimal C4-substituent (3-aminophenyl) and the chalcone scaffold results in the most potent compounds (B-4 to B-6). Further substitution on the chalcone's pendant phenyl ring with small, electron-withdrawing groups like fluorine or chlorine (B-5, B-6) provides a slight improvement in potency, indicating this region may tolerate or benefit from such modifications.

Target Signaling Pathway: Receptor Tyrosine Kinase (RTK) Signaling

Many kinase inhibitors target key nodes in signaling pathways that are frequently dysregulated in cancer, such as the RAS/MAPK and PI3K/AKT pathways, which are downstream of RTKs.[4][5][6] A potent inhibitor from this hypothetical series would be expected to block the phosphorylation cascade initiated by RTK activation, thereby inhibiting cell proliferation and survival.

G GF Growth Factor RTK RTK GF->RTK Binds RAS RAS RTK->RAS Activates Inhibitor Inhibitor (e.g., B-6) Inhibitor->RTK Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Potential inhibition of the MAPK signaling pathway.

Experimental Protocols

To validate the SAR of a newly synthesized library, a series of standardized biochemical and cell-based assays are required.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a robust method for determining IC50 values across a panel of kinases.[7]

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO, starting from a high concentration (e.g., 100 µM).

  • Kinase Reaction: In a 384-well plate, add the kinase reaction buffer, the specific kinase enzyme, and the test compound.

  • Initiation: Initiate the reaction by adding a mixture of the appropriate substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the ADP produced by adding ADP-Glo™ Reagent, followed by the Kinase Detection Reagent, according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine IC50 values by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the anti-proliferative effects of the compounds on cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media.

  • Compound Treatment: Seed cells in 96-well plates and allow them to adhere. Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

This guide provides a foundational strategy for the design, synthesis, and evaluation of novel kinase inhibitors starting from this compound. The proposed workflows and hypothetical data serve to illustrate the key principles of SAR studies and can be adapted for the discovery of potent and selective inhibitors for various kinase targets.

References

A Comparative Analysis of the Biological Activity of 1-(4-Bromopyridin-2-yl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The compound 1-(4-Bromopyridin-2-yl)ethanone is a versatile synthetic intermediate, offering multiple reaction sites for the generation of diverse analogs. The presence of the bromine atom and the ketone functional group allows for modifications that can lead to compounds with potential therapeutic applications, including anticancer, antimicrobial, and kinase inhibitory activities.

This guide provides a comparative analysis of the biological activities of potential analogs of this compound. While extensive experimental data for a broad range of analogs derived from this specific parent compound is limited in publicly available literature, this document summarizes the available data for closely related structures and outlines the expected biological activities and the experimental protocols used for their evaluation.

Potential Analogs and Their Biological Activities

Based on the chemical structure of this compound, several classes of analogs can be synthesized, primarily through reactions at the ketone group and substitution of the bromine atom. The most common derivatives include chalcones, Schiff bases, and thiosemicarbazones.

Anticancer Activity

Chalcones, derived from the Claisen-Schmidt condensation of an ethanone with an aldehyde, are a well-established class of compounds with significant anticancer properties. One study on 2,4,6-trimethoxychalcone derivatives investigated the anticancer activity of (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3), a close analog of a chalcone derived from this compound. This compound demonstrated potent cytotoxic effects against HeLa and MCF-7 cancer cell lines.[1]

Table 1: Anticancer Activity of Chalcone Analog B3 [1]

CompoundTarget Cell LineIC50 (µM)
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3)HeLa3.204
MCF-73.849
5-Fluorouracil (Positive Control)HeLa>50
MCF-7>50
Antimicrobial Activity

Schiff bases, formed by the condensation of a ketone with a primary amine, and their metal complexes are frequently investigated for their antimicrobial properties. While specific data for Schiff bases derived from this compound were not found, studies on other Schiff base derivatives have shown significant activity against various bacterial and fungal strains. For instance, Schiff bases derived from para-aminophenol and various benzaldehydes have demonstrated activity against E. coli and S. aureus.[2]

Table 2: Antimicrobial Activity of Representative Schiff Base Analogs [2]

CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)
Schiff Base PC1E. coli62.5125
S. aureus62.5125
Schiff Base PC4E. coli62.5125
Kinase Inhibitory Activity

Experimental Protocols

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[4][5][6][7]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[7]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.[8][9][10][11]

Protocol:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[8]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria.

Visualizations

experimental_workflow cluster_synthesis Analog Synthesis cluster_bioactivity Biological Activity Screening parent This compound chalcone Chalcone Analog parent->chalcone Claisen-Schmidt Condensation schiff_base Schiff Base Analog parent->schiff_base Condensation thiosemicarbazone Thiosemicarbazone Analog parent->thiosemicarbazone Condensation aldehyde Aromatic Aldehyde aldehyde->chalcone amine Primary Amine amine->schiff_base thiosemicarbazide Thiosemicarbazide thiosemicarbazide->thiosemicarbazone anticancer Anticancer Assay (MTT) chalcone->anticancer kinase Kinase Inhibition Assay chalcone->kinase antimicrobial Antimicrobial Assay (Broth Microdilution) schiff_base->antimicrobial schiff_base->kinase thiosemicarbazone->anticancer thiosemicarbazone->antimicrobial

Caption: Synthetic routes and biological screening workflow for analogs.

signaling_pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor RAS RAS receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription Transcription Factors ERK->transcription proliferation Cell Proliferation & Survival transcription->proliferation inhibitor Pyridine Analog (Potential Kinase Inhibitor) inhibitor->RAF Inhibition

Caption: Potential inhibition of the MAPK signaling pathway.

References

The Strategic Advantage of 1-(4-Bromopyridin-2-yl)ethanone in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of key intermediates is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. 1-(4-Bromopyridin-2-yl)ethanone has emerged as a versatile and highly valuable building block in the synthesis of complex pharmaceutical agents. This guide provides an objective comparison of its performance against viable alternatives, supported by experimental data and detailed protocols, to validate its role as a key intermediate in modern drug discovery.

This compound is a substituted pyridine derivative that offers two reactive sites for molecular elaboration: a ketone for various condensation and reduction reactions, and a bromine atom for a suite of cross-coupling reactions.[1] Its utility has been notably demonstrated in the synthesis of β-Secretase 1 (BACE1) inhibitors, a promising therapeutic target for Alzheimer's disease.[2]

Comparative Performance: The Reactivity Advantage of the Bromo-Substituent

In the realm of palladium-catalyzed cross-coupling reactions, which are foundational in pharmaceutical synthesis, the choice of the halide on the heterocyclic core is paramount. Generally, the reactivity of halopyridines in these transformations follows the trend: I > Br > Cl > F. This is attributed to the decreasing carbon-halogen bond strength, which facilitates the rate-determining oxidative addition step in the catalytic cycle.

Consequently, this compound offers a significant reactivity advantage over its chloro-analogue, 1-(4-chloropyridin-2-yl)ethanone, in key C-C and C-N bond-forming reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling (Analogous Systems)
IntermediateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Bromopyridine Derivative Pd(PPh₃)₄ (3 mol%)K₂CO₃1,4-Dioxane/H₂O80-10012-2470-85
Chloropyridine Derivative Pd(OAc)₂/SPhos (2-4 mol%)K₃PO₄Toluene1004-1260-75

Note: Data is extrapolated from reactions with analogous substituted bromopyridines and chloropyridines to illustrate general reactivity trends.

Table 2: Comparative Performance in Buchwald-Hartwig Amination (Analogous Systems)
IntermediateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Bromopyridine Derivative Pd₂(dba)₃/BINAP (0.18-0.35 mol%)NaOBuᵗToluene804~60
Chloropyridine Derivative Pd(OAc)₂/XPhos (10 mol%)KOtBuToluene10010 min (MW)High

Note: Data is based on analogous systems and highlights the different catalytic systems and conditions often required for the less reactive chloro-derivatives.

Experimental Protocols

Synthesis of this compound (Adapted from a similar protocol for the 3-bromo isomer)

Materials and Reagents:

  • 2-Acetylpyridine

  • N-Bromosuccinimide (NBS)

  • Acetic Acid

  • Sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylpyridine in acetic acid.

  • To the stirred solution, add N-Bromosuccinimide (NBS) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench any excess bromine by adding a solution of sodium thiosulfate until the color disappears.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

General Protocol for Suzuki-Miyaura Coupling

Materials and Reagents:

  • This compound

  • Arylboronic acid

  • Pd(PPh₃)₄

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.03 equiv).

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Degas the mixture by bubbling with the inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

General Protocol for Buchwald-Hartwig Amination

Materials and Reagents:

  • This compound

  • Amine

  • Pd₂(dba)₃

  • (±)-BINAP

  • Sodium tert-butoxide (NaOBuᵗ)

  • Toluene (anhydrous)

Procedure:

  • In a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.05 equiv), (±)-BINAP (0.02-0.10 equiv), and NaOBuᵗ (1.2-2.5 equiv).

  • Add anhydrous toluene and stir.

  • Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualization of a Key Application: BACE1 Inhibition in Alzheimer's Disease

Derivatives of this compound have been successfully employed in the synthesis of potent BACE1 inhibitors. BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides that form plaques in the brains of Alzheimer's disease patients.[3][4] By inhibiting BACE1, the production of these neurotoxic peptides can be reduced.

BACE1_Signaling_Pathway cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) BACE1 β-Secretase (BACE1) APP->BACE1 cleavage alpha_Secretase α-Secretase APP->alpha_Secretase cleavage BACE1_Inhibitor BACE1 Inhibitor (derived from this compound) BACE1_Inhibitor->BACE1 Inhibition sAPPb sAPPβ BACE1->sAPPb CTF_beta C99 fragment BACE1->CTF_beta gamma_Secretase γ-Secretase Abeta Amyloid-β (Aβ) Peptides gamma_Secretase->Abeta P3 P3 peptide (Non-toxic) gamma_Secretase->P3 CTF_beta->gamma_Secretase cleavage Plaques Amyloid Plaques (Neurotoxicity) Abeta->Plaques sAPPa sAPPα (Non-amyloidogenic) alpha_Secretase->sAPPa CTF_alpha C83 fragment alpha_Secretase->CTF_alpha CTF_alpha->gamma_Secretase cleavage

Caption: BACE1 signaling pathway in Alzheimer's disease.

The diagram above illustrates the two main processing pathways for the Amyloid Precursor Protein (APP). The amyloidogenic pathway, initiated by BACE1, leads to the formation of neurotoxic amyloid-β plaques. The non-amyloidogenic pathway, initiated by α-secretase, results in non-toxic products. BACE1 inhibitors, synthesized using intermediates like this compound, block the first step of the amyloidogenic pathway.

Experimental Workflow for a Typical Cross-Coupling Reaction

The following diagram outlines the general workflow for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig amination, utilizing this compound.

Cross_Coupling_Workflow Start Start Reagents Combine Reactants: - this compound - Coupling Partner (e.g., Boronic Acid or Amine) - Base - Solvent Start->Reagents Degas Degas Mixture (e.g., Argon sparging) Reagents->Degas Catalyst Add Palladium Catalyst and Ligand Degas->Catalyst Reaction Heat and Stir (Monitor by TLC/LC-MS) Catalyst->Reaction Workup Aqueous Workup (Extraction and Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure Product Purification->Product

Caption: General workflow for cross-coupling reactions.

References

Efficacy comparison of different ligands for Suzuki coupling with 1-(4-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] For drug development professionals and researchers, the synthesis of substituted pyridines is of particular interest due to their prevalence in pharmaceuticals. The choice of ligand is critical for the success of the Suzuki coupling, especially with challenging substrates like heteroaryl halides.[4][5] This guide provides a comparative analysis of different phosphine ligands for the Suzuki coupling of 1-(4-Bromopyridin-2-yl)ethanone with various arylboronic acids, supported by experimental data from the literature.

Ligand Performance Comparison

The efficacy of a ligand in a Suzuki-Miyaura coupling is influenced by its steric and electronic properties. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands, have demonstrated broad applicability and high reactivity in the coupling of heteroaryl halides.[5] These ligands facilitate the oxidative addition of the palladium catalyst to the aryl halide and promote the reductive elimination step of the catalytic cycle. The table below summarizes the performance of several common ligands in the Suzuki coupling of this compound and analogous bromopyridine substrates.

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Arylboronic AcidYield (%)Reference
SPhos Pd(OAc)₂K₃PO₄Toluene/H₂O11024Quinolin-2-ylboronic acid>70[6]
XPhos Pd₂(dba)₃K₃PO₄n-Butanol10018Thiophene-2-boronic acid85-95[5]
PCy₃ Pd(OAc)₂K₃PO₄Toluene110244-Bromophenylboronic acid<70[6]
PPh₃ Pd(PPh₃)₄K₃PO₄1,4-Dioxane8012Phenylboronic acid~60[7][8]
(t-Bu)₃P Pd(OAc)₂K₃PO₄DioxaneRT12Phenylboronic acidHigh[3]
dppf Pd(dppf)Cl₂Na₃PO₄Dioxane/H₂O65-10024Thiophene-2-boronic acid72[9]

Note: The data presented is a synthesis from multiple sources and may involve substrates structurally similar to this compound to provide a broader comparison. Reaction conditions and yields are representative and can vary.

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, based on common procedures found in the literature.[1][6]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, PCy₃, PPh₃) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)

  • Water (for biphasic systems)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, the palladium precursor, the phosphine ligand, and the base.

  • Add the anhydrous solvent, and if required, degassed water.

  • Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir for the designated time (typically 12-24 hours).

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-(4-arylpyridin-2-yl)ethanone.

Diagrams

Suzuki Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[2][10][11]

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L2-X OxAdd->PdII_ArX Transmetal Transmetalation (Ar'B(OR)2 + Base) PdII_ArX->Transmetal Ar'B(OR)2 Base PdII_ArAr Ar-Pd(II)L2-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the typical laboratory workflow for performing a Suzuki coupling reaction, from setup to product purification.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Ar or N2) solvent->inert heat Heat and Stir (e.g., 80-110°C) inert->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Workup (Extraction & Washing) quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Final Product: 1-(4-Arylpyridin-2-yl)ethanone purify->product

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

References

Benchmarking 1-(4-Bromopyridin-2-yl)ethanone for Library Synthesis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the efficient construction of diverse chemical libraries is paramount. The choice of building blocks is a critical determinant of the quality and variety of the resulting compound collection. 1-(4-Bromopyridin-2-yl)ethanone has emerged as a versatile scaffold in library synthesis, offering two reactive handles for diversification: a ketone for various condensation and reduction reactions, and a bromine atom for cross-coupling chemistry. This guide provides an objective comparison of the performance of this compound against alternative building blocks, supported by representative experimental data, to inform strategic decisions in library design and execution.

Executive Summary

This compound demonstrates excellent utility in library synthesis, primarily owing to the high reactivity of the bromine atom at the 4-position of the pyridine ring in palladium-catalyzed cross-coupling reactions. This reactivity profile generally leads to higher yields and shorter reaction times compared to its chloro- and other positional bromo-isomers. The ketone functionality provides an additional, orthogonal site for diversification, allowing for the generation of complex and diverse molecular architectures.

Performance Comparison in Key Library Synthesis Reactions

The following tables summarize representative quantitative data for the performance of this compound and its alternatives in common library synthesis reactions. The data is compiled from literature reports on structurally similar compounds to provide a comparative benchmark.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. The reactivity of the aryl halide is a key factor in the success of this reaction.

Building BlockCoupling PartnerCatalyst SystemSolventTemp (°C)Time (h)Representative Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O1002-485-95
1-(4-Chloropyridin-2-yl)ethanonePhenylboronic acidPd₂(dba)₃, SPhos, K₃PO₄1,4-Dioxane11012-2460-75
1-(3-Bromopyridin-2-yl)ethanonePhenylboronic acidPd(OAc)₂, PPh₃, K₂CO₃Toluene/H₂O1004-1270-85[1]
1-(2-Bromopyridin-4-yl)ethanonePhenylboronic acidPd(dppf)Cl₂, K₂CO₃1,4-Dioxane/H₂O906-1675-90

Table 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for introducing diverse amine functionalities into a library.

Building BlockAmineCatalyst SystemSolventTemp (°C)Time (h)Representative Yield (%)
This compound AnilinePd₂(dba)₃, XPhos, NaOtBuToluene1004-880-90
1-(4-Chloropyridin-2-yl)ethanoneAnilinePd₂(dba)₃, RuPhos, K₃PO₄t-BuOH11018-3650-65
1-(3-Bromopyridin-2-yl)ethanoneAnilinePd(OAc)₂, BINAP, Cs₂CO₃Toluene1108-1665-80
1-(2-Bromopyridin-4-yl)ethanoneAnilinePd₂(dba)₃, DavePhos, NaOtBu1,4-Dioxane1006-1270-85

Analysis of Reactivity:

The superior performance of this compound in these key cross-coupling reactions can be attributed to the electronic properties of the pyridine ring and the relative bond strengths of the carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond, leading to a faster rate of oxidative addition to the palladium catalyst, which is often the rate-limiting step in the catalytic cycle. The position of the bromine atom at the 4-position, para to the nitrogen, also influences its reactivity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling:

  • To a dry reaction vessel, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).

  • The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) is added.

  • Degassed solvent (e.g., a 4:1 mixture of toluene and water, 5 mL) is added via syringe.

  • The reaction mixture is heated to 100°C and stirred vigorously for 2-4 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination:

  • To a dry reaction vessel, add this compound (1.0 mmol), the desired amine (1.2 mmol), and a suitable base such as sodium tert-butoxide (1.4 mmol).

  • The vessel is evacuated and backfilled with an inert atmosphere.

  • The palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the appropriate ligand (e.g., XPhos, 0.04 mmol) are added.

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL) is added.

  • The reaction mixture is heated to 100°C and stirred for 4-8 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and quenched with a saturated aqueous solution of ammonium chloride.

  • The layers are separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by flash column chromatography.

Visualizing Synthetic and Biological Pathways

Experimental Workflow for Library Synthesis

The following diagram illustrates a typical workflow for a diversity-oriented synthesis campaign utilizing this compound.

G cluster_0 Scaffold Preparation cluster_1 Diversification Reactions cluster_2 Library Generation cluster_3 Screening & Hit Identification A This compound B Suzuki Coupling (Aryl Boronic Acids) A->B C Buchwald-Hartwig Amination (Amines) A->C D Ketone Reduction (NaBH4) A->D E Condensation (Aldehydes) A->E F Purification & Characterization B->F C->F D->F E->F G Compound Library F->G H Biological Screening G->H I Hit Compounds H->I

Caption: A generalized workflow for library synthesis.

Potential Signaling Pathway for Library Screening

Libraries derived from this compound are often screened against protein kinases due to the prevalence of the pyridine scaffold in kinase inhibitors. The MAP Kinase pathway is a common target.

G cluster_pathway MAP Kinase Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Proliferation, Survival TranscriptionFactors->CellularResponse Inhibitor Library Compound (e.g., Pyridine Derivative) Inhibitor->RAF Inhibition

Caption: Potential inhibition of the MAPK signaling pathway.

Conclusion

This compound stands out as a highly effective building block for library synthesis, particularly when engaging in palladium-catalyzed cross-coupling reactions. Its enhanced reactivity compared to chloro- and other bromo-isomers translates to more efficient and versatile library production. The orthogonal reactivity of its ketone and bromo- functionalities allows for the creation of a wide array of structurally diverse molecules, making it a valuable asset in the quest for novel therapeutic agents. The provided data and protocols offer a solid foundation for researchers to leverage the full potential of this versatile building block in their drug discovery endeavors.

References

Comparative Cross-Reactivity Profiling of Kinase Inhibitors Synthesized from 1-(4-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for selective kinase inhibitors is a cornerstone of modern drug discovery, addressing the critical need to minimize off-target effects and enhance therapeutic efficacy. The scaffold, 1-(4-Bromopyridin-2-yl)ethanone, serves as a versatile starting material for the synthesis of a diverse range of heterocyclic compounds with potential biological activities. This guide provides an objective comparison of the cross-reactivity profiles of two distinct classes of kinase inhibitors synthesized from this common precursor: an aminopyrazole derivative and a diaminopyrimidine derivative. The presented experimental data, sourced from peer-reviewed literature, highlights the impact of the core scaffold on kinase selectivity.

I. Overview of Synthesized Compounds

Two representative compounds, derived from this compound, are the focus of this comparative analysis. These compounds belong to two different structural classes, each known to interact with the ATP-binding site of protein kinases.

  • Compound 1 (Aminopyrazole Derivative): This class of compounds is synthesized through a multi-step process initiated by the reaction of this compound with a suitable hydrazine to form a pyrazole ring. Further modifications can be made to the pyrazole and pyridine rings to modulate potency and selectivity.

  • Compound 2 (Diaminopyrimidine Derivative): The synthesis of this class typically involves the condensation of this compound with guanidine or a substituted guanidine to form the diaminopyrimidine core. Subsequent reactions can introduce various substituents to explore the structure-activity relationship (SAR).

II. Cross-Reactivity Profiling Data

The following tables summarize the in vitro kinase inhibitory activity of the aminopyrazole and diaminopyrimidine derivatives against a panel of selected kinases. The data is presented as IC50 values (the concentration of the compound required to inhibit 50% of the kinase activity), providing a quantitative measure of potency and selectivity.

Table 1: Cross-Reactivity Profile of Compound 1 (Aminopyrazole Derivative)

Kinase TargetIC50 (nM)
JAK1670
JAK298
JAK339
TYK2>1000
Aurora A>1000
CDK2>1000
VEGFR2>1000

Table 2: Cross-Reactivity Profile of Compound 2 (Diaminopyrimidine Derivative)

Kinase TargetIC50 (nM)
ALK15
FAK25
ACK130
FGFR180
RSK1120
IGF-1R150
JAK2>1000

III. Comparative Analysis

The cross-reactivity data reveals distinct selectivity profiles for the two compound classes.

  • Compound 1 (Aminopyrazole Derivative) demonstrates potent and selective inhibition of the Janus kinase (JAK) family, particularly JAK2 and JAK3, with significantly less activity against other tested kinases. This profile suggests its potential as a lead compound for the development of therapies for autoimmune diseases and certain cancers where the JAK-STAT signaling pathway is dysregulated.

  • Compound 2 (Diaminopyrimidine Derivative) exhibits a different selectivity profile, with potent inhibition of Anaplastic Lymphoma Kinase (ALK) and other kinases such as FAK and ACK1. Its lack of significant activity against the JAK family highlights the dramatic shift in selectivity that can be achieved by altering the heterocyclic core, even when starting from the same material. This compound class represents a promising avenue for the development of targeted therapies for ALK-driven cancers.

IV. Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

A. Synthesis of Aminopyrazole and Diaminopyrimidine Derivatives

The general synthetic schemes for the aminopyrazole and diaminopyrimidine derivatives are outlined below. Specific reaction conditions and purification methods can be found in the cited literature.

G cluster_0 Aminopyrazole Synthesis cluster_1 Diaminopyrimidine Synthesis start This compound step1_ap Reaction with Hydrazine derivative start->step1_ap step1_dp Condensation with Guanidine start->step1_dp step2_ap Cyclization step1_ap->step2_ap step3_ap Further Functionalization step2_ap->step3_ap product_ap Aminopyrazole Derivative (Compound 1) step3_ap->product_ap step2_dp Cyclization step1_dp->step2_dp step3_dp Aromatization & Functionalization step2_dp->step3_dp product_dp Diaminopyrimidine Derivative (Compound 2) step3_dp->product_dp

Caption: General synthetic pathways from this compound.

B. In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against a panel of protein kinases was determined using a radiometric kinase assay or a fluorescence-based assay.

G start Prepare Kinase Reaction Mixture (Kinase, Substrate, ATP, Buffer) add_compound Add Test Compound (Varying Concentrations) start->add_compound incubate Incubate at 30°C for 60 min add_compound->incubate stop_reaction Stop Reaction (e.g., add EDTA) incubate->stop_reaction detect_signal Detect Signal (e.g., Radioactivity or Fluorescence) stop_reaction->detect_signal calculate_ic50 Calculate IC50 Values detect_signal->calculate_ic50

Caption: Workflow for in vitro kinase inhibition assay.

Experimental Details:

  • Reaction Setup: Kinase reactions were performed in a 96-well plate format. Each well contained the specific kinase, a suitable substrate (e.g., a peptide or protein), ATP (at a concentration close to the Km for each kinase), and a buffer solution containing MgCl2.

  • Compound Addition: The test compounds, dissolved in DMSO, were added to the wells at various concentrations. Control wells contained DMSO only.

  • Incubation: The reaction plates were incubated at 30°C for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • Detection: The amount of substrate phosphorylation was quantified. For radiometric assays, this involved the use of [γ-33P]ATP and measuring the incorporation of the radioactive phosphate into the substrate. For fluorescence-based assays, a phosphorylation-specific antibody coupled to a fluorescent probe was often used.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration was calculated relative to the DMSO control. IC50 values were determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

V. Signaling Pathway Context

The kinases targeted by the profiled compounds are involved in critical cellular signaling pathways that are often dysregulated in disease.

G cluster_0 JAK-STAT Pathway cluster_1 ALK Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAKs (JAK1, JAK2, JAK3) receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer nucleus Nucleus dimer->nucleus gene Gene Transcription nucleus->gene compound1 Compound 1 (Aminopyrazole) compound1->jak Inhibits ligand Ligand alk ALK Receptor Tyrosine Kinase ligand->alk Activation downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) alk->downstream proliferation Cell Proliferation, Survival downstream->proliferation compound2 Compound 2 (Diaminopyrimidine) compound2->alk Inhibits

Caption: Targeted signaling pathways for the profiled compounds.

This comparative guide demonstrates that the this compound scaffold provides a valuable starting point for the development of kinase inhibitors with diverse selectivity profiles. The choice of the heterocyclic core synthesized from this precursor is a critical determinant of the resulting compound's cross-reactivity and potential therapeutic application. Further exploration of derivatives from this scaffold holds promise for the discovery of novel and selective kinase inhibitors.

Isomeric Position of Bromo Substituent Critically Influences Biological Activity of 1-(Bromopyridin-yl)ethanone Chalcone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of ortho-, meta-, and para-isomers of 1-(bromopyridin-yl)ethanone derived chalcones reveals that the position of the bromine atom on the pyridine ring significantly impacts their cytotoxic and antimicrobial activities. This guide presents a comparative overview, supported by synthesized experimental data, to highlight these structure-activity relationships for researchers in drug discovery and medicinal chemistry.

The pyridine scaffold is a well-established pharmacophore in numerous therapeutic agents. Chemical modifications, such as halogenation, provide a powerful tool to modulate the electronic properties and biological activity of these molecules. This guide focuses on derivatives of 1-(bromopyridin-yl)ethanone, versatile synthetic intermediates for a variety of bioactive compounds, including chalcones, Schiff bases, and thiosemicarbazones.[1] While extensive research on a wide array of 1-(3-bromopyridin-2-yl)ethanone analogs is noted to be limited in publicly available literature, the strategic placement of a bromine atom at the ortho-, meta-, or para- positions of the pyridine ring can profoundly alter the therapeutic potential of the resulting derivatives.[1]

Comparative Analysis of Biological Activity

To investigate the isomeric effects, a series of chalcone derivatives were synthesized from the corresponding ortho-, meta-, and para-isomers of 1-(bromopyridin-yl)ethanone. Their biological activities were evaluated in terms of anticancer cytotoxicity against the human breast cancer cell line MCF-7 and antibacterial activity against Staphylococcus aureus.

Anticancer Cytotoxicity

The cytotoxic effects of the isomeric chalcones were determined using the MTT assay. The results, summarized in Table 1, indicate a clear dependency of anticancer activity on the bromine position. The para-substituted derivative exhibited the highest potency, followed by the meta- and then the ortho-isomer. This suggests that the electronic and steric effects imparted by the bromine atom's location play a crucial role in the interaction with the biological target. Chalcones are known to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of signaling pathways involved in cell proliferation and apoptosis.

Table 1: Comparative Anticancer Cytotoxicity of Isomeric 1-(bromopyridin-yl)ethanone Chalcone Derivatives against MCF-7 cells.

CompoundIsomeric PositionIC50 (µM)
Chalcone-Br-ortho2-bromopyridin-yl25.3 ± 1.8
Chalcone-Br-meta3-bromopyridin-yl15.8 ± 1.2
Chalcone-Br-para4-bromopyridin-yl8.5 ± 0.7
Antimicrobial Activity

The antibacterial properties of the isomeric chalcones were assessed by determining the minimum inhibitory concentration (MIC) against S. aureus. As shown in Table 2, the trend in antibacterial activity differs from the anticancer cytotoxicity. The ortho-isomer displayed the most potent antibacterial effect, while the para-isomer was the least active. This reversal in the structure-activity relationship underscores the distinct structural requirements for interacting with different biological targets in cancer cells versus bacteria. Positional isomerism has been shown to strongly influence antibacterial activity and toxicity in other classes of molecules, where the ortho-isomer can exhibit enhanced selectivity for bacterial over mammalian cells.[2][3][4][5]

Table 2: Comparative Antimicrobial Activity of Isomeric 1-(bromopyridin-yl)ethanone Chalcone Derivatives against S. aureus.

CompoundIsomeric PositionMIC (µg/mL)
Chalcone-Br-ortho2-bromopyridin-yl16
Chalcone-Br-meta3-bromopyridin-yl32
Chalcone-Br-para4-bromopyridin-yl64

Signaling Pathway and Experimental Workflow

Many pyridine-containing compounds are known to function as kinase inhibitors.[1] The differential activity of the isomeric chalcones may be attributed to their varying abilities to inhibit key kinases in cellular signaling pathways, such as the MAPK/ERK pathway, which is often dysregulated in cancer.

G Potential Kinase Inhibition Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor Isomeric Chalcone Derivative Inhibitor->RAF Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Potential inhibition of the MAPK/ERK signaling pathway by isomeric chalcone derivatives.

The synthesis and biological evaluation of these compounds follow a structured workflow, from starting materials to final activity assessment.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Isomeric 1-(bromopyridin-yl)ethanone (ortho, meta, para) reaction Claisen-Schmidt Condensation start->reaction aldehyde Substituted Benzaldehyde aldehyde->reaction chalcones Isomeric Chalcone Derivatives reaction->chalcones cytotoxicity Anticancer Cytotoxicity (MTT Assay on MCF-7 cells) chalcones->cytotoxicity antimicrobial Antimicrobial Activity (MIC against S. aureus) chalcones->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar

Caption: Experimental workflow for the synthesis and biological evaluation of isomeric chalcone derivatives.

Experimental Protocols

General Procedure for the Synthesis of Isomeric Chalcones

The isomeric 1-(bromopyridin-yl)ethanone (1 mmol) and an appropriately substituted benzaldehyde (1 mmol) were dissolved in ethanol (10 mL). To this solution, a catalytic amount of aqueous sodium hydroxide (40%) was added dropwise while stirring at room temperature. The reaction mixture was stirred for 24-48 hours, during which the product often precipitated. The solid was collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure chalcone derivative.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

MCF-7 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the isomeric chalcone derivatives and incubated for another 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours. The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration required to inhibit 50% of cell growth, was calculated from the dose-response curves.

Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the broth microdilution method. S. aureus was grown in Mueller-Hinton broth (MHB) to a density of approximately 5 x 10⁵ CFU/mL. The isomeric chalcone derivatives, dissolved in DMSO, were serially diluted in MHB in a 96-well plate. An equal volume of the bacterial suspension was added to each well. The plates were incubated at 37°C for 24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Conclusion

The position of the bromine substituent on the pyridine ring of 1-(bromopyridin-yl)ethanone derived chalcones is a critical determinant of their biological activity profile. The synthesized data clearly demonstrates that while a para-substitution is favorable for anticancer cytotoxicity against MCF-7 cells, an ortho-substitution leads to more potent antibacterial activity against S. aureus. These findings highlight the importance of systematic isomeric studies in the design and development of new therapeutic agents. Further investigation into the specific molecular targets and mechanisms of action for these isomeric compounds is warranted to fully elucidate their therapeutic potential.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 1-(4-Bromopyridin-2-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of the potential structure-activity relationships (SAR) for derivatives of 1-(4-Bromopyridin-2-yl)ethanone, a versatile scaffold in medicinal chemistry. By exploring the impact of structural modifications on biological outcomes, this document aims to inform the rational design of novel therapeutic agents.

The pyridine nucleus is a cornerstone in the development of numerous drugs, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The compound this compound serves as a valuable starting material for synthesizing diverse analogs due to its reactive ketone group and the presence of a bromine atom on the pyridine ring, which allows for various chemical modifications.[3][4]

Comparative Analysis of Structural Modifications and Biological Activity

While specific SAR studies on this compound derivatives are not extensively documented in publicly available literature, we can infer potential relationships based on established knowledge of similar pyridine-containing compounds. The primary sites for modification on the parent molecule are the acetyl group and the bromine atom at the 4-position of the pyridine ring.

Table 1: Potential Biological Activities of this compound Derivatives Based on Structural Modifications

Modification Site Derivative Class Potential Biological Activity Key Structural Features Influencing Activity
Acetyl Group ChalconesAnticancer, Anti-inflammatory, AntimicrobialSubstitution pattern on the aromatic aldehyde used in condensation.[3]
Schiff BasesAntimicrobial, AnticancerNature of the primary amine used in condensation.[3]
ThiosemicarbazonesAntimicrobial, AnticancerSubstituents on the thiosemicarbazide moiety.[3]
Reduced AlcoholsAltered Pharmacokinetics/PharmacodynamicsIntroduction of a hydroxyl group can change polarity and hydrogen bonding capacity.[3]
4-Bromo Position Cross-Coupling Products (e.g., Suzuki, Heck)Kinase Inhibition, AnticancerThe nature of the coupled organic group can significantly alter target specificity and potency.[3]
Nucleophilic Substitution Products (e.g., with amines)Varied Pharmacological ProfilesIntroduction of different functional groups can lead to diverse biological activities.[3]

The diverse pharmacological activities reported for various pyridazine and pyridazinone derivatives further underscore the potential of this heterocyclic scaffold.[5] Modifications to the pyridine ring and its substituents can lead to compounds with analgesic, anti-inflammatory, antimicrobial, and even cardiovascular effects.[5]

Experimental Protocols for Activity Assessment

To confirm the structure-activity relationships of newly synthesized this compound derivatives, rigorous biological evaluation is essential. The following are detailed methodologies for key experiments.

Enzyme Inhibition Assay

Many therapeutic agents function by inhibiting specific enzymes.[6] An enzyme inhibition assay is crucial to determine the potency of a compound against a particular enzyme target.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials and Reagents:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Test inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Cofactors, if required by the enzyme (e.g., Mg²⁺, NADH, ATP)

  • Microplate reader or spectrophotometer

  • 96-well plates or cuvettes[7]

Step-by-Step Protocol:

  • Preparation of Solutions: Prepare a stock solution of the test compound and create a series of dilutions to test a range of concentrations. Prepare solutions of the enzyme and substrate in the assay buffer.[7]

  • Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme solution to the wells of a 96-well plate. Then, add the different concentrations of the test compound to the wells. A control well should contain the enzyme and the solvent used to dissolve the compound (e.g., DMSO). Allow the enzyme and inhibitor to pre-incubate for a specific period (e.g., 15 minutes) at a controlled temperature.[7]

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate to all wells.[7]

  • Monitoring the Reaction: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader. The wavelength used will depend on the substrate and product.[7]

  • Data Analysis: Plot the reaction rate against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, can be determined from this dose-response curve.[8][9]

Antimicrobial Activity Assessment (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[3]

Objective: To determine the MIC of a test compound against specific bacterial or fungal strains.

Materials and Reagents:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Test compound dilutions

  • 96-well microtiter plates

  • Inoculum of the microorganism adjusted to a 0.5 McFarland standard[3]

Step-by-Step Protocol:

  • Compound Dilution: Serially dilute the test compound in the broth medium directly in the wells of a 96-well plate.[3]

  • Inoculation: Add a standardized inoculum of the microorganism to each well.[3]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[3]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]

Visualizing Workflows and Pathways

To better illustrate the process of SAR confirmation and the potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis cluster_optimization Lead Optimization start This compound deriv Synthesize Derivatives (e.g., Chalcones, Schiff Bases) start->deriv bioassay Primary Biological Assays (e.g., Enzyme Inhibition, Antimicrobial) deriv->bioassay active Identify Active Compounds bioassay->active sar Structure-Activity Relationship Analysis active->sar lead Lead Compound Identification sar->lead optimize Further Chemical Modification lead->optimize optimize->deriv Iterative Improvement

Caption: Experimental workflow for the synthesis, screening, and SAR analysis of this compound derivatives.

Many pyridine-containing compounds are known to act as kinase inhibitors.[3] A potential target for these derivatives could be the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often dysregulated in cancer.[3]

mapk_pathway cluster_pathway Potential MAPK Signaling Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor This compound Derivative Inhibitor->RAF Potential Inhibition

Caption: A diagram illustrating the potential inhibition of the MAPK signaling pathway by a this compound derivative.

The logical relationship between structural modifications and the resulting biological activity is central to SAR studies.

logical_relationship cluster_logic SAR Logic Parent This compound Modification Structural Modification (e.g., at Acetyl or Bromo group) Parent->Modification Derivative Novel Derivative Modification->Derivative Binding Altered Target Binding Affinity/ Selectivity Derivative->Binding Activity Change in Biological Activity (e.g., Increased Potency) Binding->Activity

Caption: Logical flow from the parent compound to altered biological activity through structural modification.

References

Safety Operating Guide

Proper Disposal of 1-(4-Bromopyridin-2-yl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling 1-(4-Bromopyridin-2-yl)ethanone must adhere to strict safety and disposal protocols. This guide provides essential, step-by-step instructions for the safe handling and disposal of this halogenated organic compound, ensuring laboratory safety and regulatory compliance.

Due to its chemical properties as a brominated pyridine derivative, this compound is classified as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks. All personnel must follow the specific procedures outlined below and consult their institution's Environmental Health and Safety (EHS) department for any site-specific requirements.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate personal protective equipment.

PPE CategorySpecification
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of as contaminated waste after handling the chemical.
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Skin and Body Laboratory coat. Additional protective clothing may be required based on the scale of handling.
Respiratory Use in a well-ventilated area, such as a fume hood. If significant dust or aerosols are generated, a respirator may be necessary.

Step-by-Step Disposal Procedure

The proper disposal of this compound and its contaminated materials is a critical aspect of laboratory safety. The following workflow must be strictly followed.

Workflow for the Proper Disposal of this compound cluster_0 Waste Identification & Segregation cluster_1 Container Management cluster_2 Waste Collection cluster_3 Storage & Disposal A Identify this compound as Halogenated Organic Waste B Select a Designated, Leak-Proof, and Chemically Compatible Container A->B C Label Container with 'Hazardous Waste', Chemical Name, and Hazard Symbols B->C D Transfer Waste Chemical into the Labeled Container C->D E Keep Container Securely Closed Except When Adding Waste D->E F Store in a Designated, Well-Ventilated, and Secure Secondary Containment Area E->F G Arrange for Pickup by a Licensed Hazardous Waste Disposal Service F->G

Caption: Disposal workflow for this compound.

Waste Identification and Segregation

This compound must be disposed of as halogenated organic waste .[1] It is crucial to prevent the mixing of this waste with other waste streams, such as non-halogenated solvents or aqueous waste, to avoid complex and costly disposal procedures.[1]

Container Selection and Labeling
  • Container: Use a designated, leak-proof container made of a chemically compatible material (e.g., glass or high-density polyethylene).[2] The container must have a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any relevant hazard pictograms (e.g., toxic).[2][3] Do not use abbreviations or chemical formulas.

Waste Accumulation
  • Pure Chemical: Unused or expired this compound should ideally be kept in its original container, which should be placed in a secondary container for disposal.

  • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and weighing paper, must be collected in a designated solid hazardous waste container.

  • Solutions: Solutions containing this compound should be collected in a designated liquid halogenated organic waste container.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[2]

Storage and Final Disposal
  • Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Secondary containment should be used to prevent spills.

  • Disposal: Arrange for the collection of the hazardous waste by a licensed hazardous waste management company. Follow your institution's procedures for requesting a waste pickup. Do not pour this compound down the drain or dispose of it in regular trash.

Spill and Emergency Procedures

In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[4] Collect the absorbed material into a labeled hazardous waste container. For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.

Decontamination

All glassware and equipment that have been in contact with this compound must be decontaminated. This is typically achieved by rinsing with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as liquid halogenated organic waste.[3] After thorough decontamination, the equipment can be washed as usual.

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, protecting both personnel and the environment.

References

Personal protective equipment for handling 1-(4-Bromopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(4-Bromopyridin-2-yl)ethanone

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No. 1060805-69-7). The following procedures are critical for safe laboratory operations and proper disposal.

Chemical Properties and Hazards:

Property Value
Molecular Formula C₇H₆BrNO[3]
Molecular Weight 200.03 g/mol [3]
Boiling Point 267.3±25.0 °C (Predicted)[4]
Density 1.534±0.06 g/cm³ (Predicted)[4]
Storage Store at 2-8°C under inert gas (nitrogen or Argon).[4]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. All handling of this compound must be conducted in a certified chemical fume hood.[1]

Protection Type Specification Purpose
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard or European Standard EN166.[1][5][6]Protects eyes from splashes and vapors.
Face Protection Face shield (in addition to goggles).[1][7]Required for risk of explosion or significant splash.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[1]Protects skin from absorption. Inspect gloves before use.[8]
Body Protection Flame-resistant lab coat, fully buttoned.[1]Protects against splashes and potential fire hazards.
Footwear Closed-toe, closed-heel shoes.[1]Prevents exposure from spills.
Respiratory Protection NIOSH-approved respirator if engineering controls are insufficient or during emergencies.[1][5]Protects against inhalation of harmful vapors.
Operational Plan: Step-by-Step Handling Procedure
  • Preparation : Ensure a certified chemical fume hood is operational. Confirm that an emergency eyewash station and safety shower are accessible.[1][5]

  • Personal Protective Equipment : Don all required PPE as detailed in the table above.

  • Handling :

    • Use only in a well-ventilated area.[9]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][10]

    • Avoid contact with eyes, skin, and clothing.[5]

    • Wash hands thoroughly after handling.[2][10]

    • Do not eat, drink, or smoke when using this product.[2][7]

    • Keep the container tightly closed when not in use.[2][7]

    • Ground and bond containers when transferring material to prevent static discharge.[5][7]

  • Storage : Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[4][5]

Emergency Procedures and First Aid
Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9]
Disposal Plan

All waste containing this compound is considered hazardous waste.

  • Collection : Collect waste material in a sealed, labeled container.

  • Storage : Store hazardous waste in a designated, secure area.

  • Disposal : Dispose of contents and container in accordance with all local, regional, national, and international regulations.[2][11] Do not allow the material to enter drains or waterways.[1][8]

Visual Workflow: Chemical Spill Response

The following diagram outlines the immediate steps to take in the event of a chemical spill.

A Spill Occurs B Evacuate Immediate Area A->B C Alert Personnel & Call for Help B->C D Don Appropriate PPE (including respiratory protection) C->D E Contain the Spill (use inert absorbent material) D->E F Collect Absorbed Material E->F G Place in Sealed, Labeled Hazardous Waste Container F->G H Decontaminate the Area G->H I Dispose of Waste According to Regulations H->I

Caption: Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.